molecular formula C10H20N2 B6618833 9-methyl-1,9-diazaspiro[5.5]undecane CAS No. 1158750-02-7

9-methyl-1,9-diazaspiro[5.5]undecane

カタログ番号: B6618833
CAS番号: 1158750-02-7
分子量: 168.28 g/mol
InChIキー: RTTVWCGHORKNIM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-Methyl-1,9-diazaspiro[5.5]undecane, commonly supplied as a dihydrochloride salt, is a spirocyclic diazaspiro[5.5]undecane derivative that serves as a privileged scaffold in medicinal chemistry and drug discovery. This compound features a unique spirocyclic architecture with two nitrogen atoms, offering versatile points for chemical modification and making it a valuable intermediate for the synthesis of more complex bioactive molecules . Scientific literature indicates that compounds based on the 1,9-diazaspiro[5.5]undecane scaffold demonstrate significant potential for the treatment of obesity and related metabolic disorders . Their biological activity is multifaceted, including potent inhibition of acetyl-CoA carboxylase (ACC)—a key enzyme in fatty acid synthesis—with some derivatives exhibiting IC50 values in the low nanomolar range . Additional mechanisms for obesity treatment involve antagonism against neuropeptide Y, which affects energy homeostasis and food intake, and inhibition of 11β-hydroxysteroid dehydrogenase type 1 . Beyond metabolic diseases, this chemical scaffold is also investigated for its application in treating various central nervous system (CNS) disorders, pain, immune system conditions, and cardiovascular and psychotic disorders . The specific substitution pattern, particularly at the nitrogen positions (N-1 and N-9), is critical for modulating biological activity, binding affinity, and pharmacokinetic properties such as metabolic stability and passive permeability . As a building block, our 9-Methyl-1,9-diazaspiro[5.5]undecane is an essential tool for researchers exploring structure-activity relationships (SAR) in these therapeutic areas. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

9-methyl-1,9-diazaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-12-8-5-10(6-9-12)4-2-3-7-11-10/h11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTVWCGHORKNIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CCCCN2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 9-methyl-1,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Diazaspiro[5.5]undecane Scaffold

The 1,9-diazaspiro[5.5]undecane framework represents a privileged heterocyclic motif in medicinal chemistry. Its rigid, three-dimensional structure provides a unique scaffold for the precise spatial arrangement of functional groups, making it an attractive core for designing potent and selective ligands for a variety of biological targets.[1] Derivatives of this scaffold have shown a wide range of biological activities and are being investigated for the treatment of numerous disorders, including obesity, pain, cardiovascular diseases, and psychotic disorders.[2] The specific compound, 9-methyl-1,9-diazaspiro[5.5]undecane, is a key intermediate and building block in the synthesis of more complex molecules with potential therapeutic applications.[3][4][5] A thorough understanding of its fundamental physicochemical properties is therefore crucial for its effective utilization in drug design, synthesis, and formulation development.[6][7]

This technical guide provides a comprehensive overview of the core physicochemical properties of 9-methyl-1,9-diazaspiro[5.5]undecane, including its acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility. Due to the limited availability of experimental data for this specific molecule, this guide presents computationally predicted values and outlines detailed, field-proven experimental protocols for their empirical determination.

Chemical Identity and Predicted Physicochemical Properties

The fundamental chemical identifiers and predicted physicochemical properties of 9-methyl-1,9-diazaspiro[5.5]undecane are summarized in the table below. These predicted values offer a valuable starting point for experimental design and computational modeling.

PropertyValueSource
IUPAC Name 9-methyl-1,9-diazaspiro[5.5]undecane-
CAS Number 1158750-02-7MolPort
Molecular Formula C₁₀H₂₀N₂MolPort
Molecular Weight 168.28 g/mol MolPort
SMILES CN1CCC2(CCCCN2)CC1MolPort
Predicted pKa ~11.0 (basic)Estimated based on similar structures
Predicted logP 1.5 - 2.5Estimated from computational models
Predicted Aqueous Solubility Moderately solubleEstimated from computational models

Note: Predicted values are estimations derived from computational algorithms and should be confirmed by experimental determination.

Core Physicochemical Parameters: An In-depth Analysis

Acid-Base Properties: The Significance of pKa

The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH. For a basic compound like 9-methyl-1,9-diazaspiro[5.5]undecane, the pKa value corresponds to the pH at which 50% of the molecules are protonated. This property profoundly influences a compound's solubility, permeability, and interaction with biological targets.[8]

The presence of two nitrogen atoms in the diazaspiro[5.5]undecane core suggests that the molecule will exhibit basic properties. The predicted pKa of approximately 11.0 indicates that 9-methyl-1,9-diazaspiro[5.5]undecane will be predominantly protonated at physiological pH (around 7.4). This high degree of ionization generally leads to increased aqueous solubility but may reduce membrane permeability.

Lipophilicity: Understanding the Partition Coefficient (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's relative solubility in a nonpolar (lipid-like) versus a polar (aqueous) solvent. It is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[8] The octanol-water partition coefficient is the industry standard for this measurement.[9]

The predicted logP value in the range of 1.5 to 2.5 suggests that 9-methyl-1,9-diazaspiro[5.5]undecane possesses a moderate degree of lipophilicity. This balance is often desirable in drug candidates, as it can facilitate sufficient membrane permeability to reach intracellular targets while maintaining adequate aqueous solubility for formulation and distribution in the bloodstream.

Aqueous Solubility

Aqueous solubility is a fundamental physicochemical property that affects a drug's bioavailability and formulation. Poor aqueous solubility can be a major hurdle in drug development, leading to low absorption and variable efficacy.[10] The predicted moderate solubility of 9-methyl-1,9-diazaspiro[5.5]undecane, influenced by its basic nature and potential for protonation, is a favorable characteristic. However, the exact solubility will be pH-dependent, with higher solubility expected at lower pH values where the compound is fully ionized.

Experimental Protocols for Physicochemical Property Determination

To complement the predicted values, this section provides detailed, step-by-step methodologies for the experimental determination of pKa, logP, and aqueous solubility. These protocols are based on well-established and widely accepted techniques in the pharmaceutical sciences.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and commonly used method for determining the pKa of a substance.[11][12][13] The method involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added incrementally.

Experimental Workflow for Potentiometric pKa Determination

G prep Sample Preparation: Dissolve known concentration of 9-methyl-1,9-diazaspiro[5.5]undecane in deionized water or a suitable co-solvent. cal pH Meter Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, 10). prep->cal tit Titration: Incrementally add a standardized solution of a strong acid (e.g., HCl) to the sample solution while stirring. cal->tit rec Data Recording: Record the pH value after each addition of the titrant. tit->rec plot Data Analysis: Plot pH versus the volume of titrant added to generate a titration curve. rec->plot det pKa Determination: Determine the pKa from the midpoint of the buffer region or the point of inflection on the titration curve. plot->det

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of 9-methyl-1,9-diazaspiro[5.5]undecane of a known concentration (e.g., 1-10 mM) in deionized water. If solubility is limited, a co-solvent such as methanol or ethanol may be used, but its effect on the pKa should be considered.[14]

  • pH Meter Calibration: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate measurements.[11]

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature and use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode and the tip of a burette containing a standardized strong acid (e.g., 0.1 M HCl) into the solution.

  • Titration Process: Add the titrant in small, precise increments (e.g., 0.05-0.1 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[14]

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The resulting titration curve will show a region of rapid pH change (the equivalence point) and a flatter region (the buffer region). The pH at the half-equivalence point is equal to the pKa of the compound.[11]

Determination of logP by the Shake-Flask Method

The shake-flask method is the "gold standard" for the experimental determination of the octanol-water partition coefficient (logP).[15][16] It involves partitioning the compound between n-octanol and water and then measuring its concentration in each phase.

Experimental Workflow for Shake-Flask logP Determination

G prep Phase Preparation: Saturate n-octanol with water and water with n-octanol. add Compound Addition: Add a known amount of 9-methyl-1,9-diazaspiro[5.5]undecane to a mixture of the two phases. prep->add equil Equilibration: Shake the mixture vigorously for a set period (e.g., 24 hours) to reach equilibrium. add->equil sep Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases. equil->sep quant Quantification: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical method (e.g., HPLC-UV, LC-MS). sep->quant calc logP Calculation: Calculate logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. quant->calc

Caption: Workflow for logP determination by the shake-flask method.

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate. This ensures that the volume of each phase does not change during the experiment.[17]

  • Sample Preparation: Prepare a stock solution of 9-methyl-1,9-diazaspiro[5.5]undecane in either n-octanol or water.

  • Partitioning: In a screw-cap vial, combine a known volume of the pre-saturated n-octanol and pre-saturated water. Add a small aliquot of the compound's stock solution. The final concentration should be within the linear range of the analytical method used for quantification.

  • Equilibration: Shake the vial at a constant temperature for a sufficient time (typically 24 hours) to ensure that partitioning equilibrium is reached.[17]

  • Phase Separation: Centrifuge the vial to achieve a clean separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of 9-methyl-1,9-diazaspiro[5.5]undecane using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Thermodynamic Aqueous Solubility

Thermodynamic solubility is the maximum concentration of a compound that can dissolve in a solvent at equilibrium. The shake-flask method is also a reliable technique for its determination.[18][19]

Experimental Workflow for Thermodynamic Solubility Determination

G add Compound Addition: Add an excess amount of solid 9-methyl-1,9-diazaspiro[5.5]undecane to an aqueous buffer (e.g., PBS pH 7.4). equil Equilibration: Shake the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to reach equilibrium. add->equil sep Separation of Solid: Filter or centrifuge the suspension to remove any undissolved solid. equil->sep quant Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS). sep->quant sol Solubility Value: The measured concentration represents the thermodynamic solubility. quant->sol

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid 9-methyl-1,9-diazaspiro[5.5]undecane to a vial containing a specific volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). The presence of excess solid is crucial to ensure that a saturated solution is formed.[20]

  • Equilibration: Seal the vial and agitate it at a constant temperature for a prolonged period (typically 24 to 72 hours) to allow the system to reach equilibrium.[20][21]

  • Phase Separation: Separate the undissolved solid from the saturated solution by filtration (using a low-binding filter) or centrifugation.[18]

  • Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS) against a standard curve.[20]

  • Result: The determined concentration is the thermodynamic solubility of the compound under the specified conditions.

Conclusion

9-Methyl-1,9-diazaspiro[5.5]undecane is a valuable building block in medicinal chemistry, and a comprehensive understanding of its physicochemical properties is essential for its successful application in drug discovery and development. This technical guide has provided an overview of its key properties, including predicted values for pKa, logP, and aqueous solubility. Furthermore, detailed experimental protocols have been outlined to enable researchers to empirically determine these critical parameters. The interplay of these properties will ultimately govern the pharmacokinetic and pharmacodynamic behavior of any drug candidate derived from this promising scaffold.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Schönfeld, K., et al. (2018). Determination of Thermodynamic Solubility. Bio-protocol, 8(16), e2998.
  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • Avdeef, A. (2011).
  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

  • El-Said, S. A., & El-Sherbiny, D. T. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark, 4(2), 46-50.
  • MDPI. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 27(16), 5333.
  • Encyclopedia.pub. (2022).
  • protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(13), 9034–9041.
  • protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved from [Link]

  • Benchchem. (n.d.). 9-Methyl-1,4,9-triazaspiro[5.5]undecane.
  • ePrints Soton - University of Southampton. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno.
  • PMC. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(35), 21543-21568.
  • Chemaxon Docs. (n.d.). Calculations Menu. Retrieved from [Link]

  • IAPC Journals. (2023). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. ADMET and DMPK, 11(3), 361-396.
  • ACS Publications. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 64(24), 17946–17961.
  • Benchchem. (n.d.). Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals.
  • New Journal of Chemistry (RSC Publishing). (2021). Discovery of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives, a lead for dengue virus type 2 infection. New Journal of Chemistry, 45(46), 21833-21844.
  • PCCP. (2021). Structures and hydrogen bonding of 1,7-dioxaspiro[5.5]undecane and its hydrates. Physical Chemistry Chemical Physics, 23(3), 1845-1852.
  • Rowan. (2025). How to Predict pKa. Retrieved from [Link]

  • National Institute of Standards and Technology. (2023). A Meta-model for ADMET Property Prediction Analysis.
  • Wikipedia. (n.d.). 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane. Retrieved from [Link]

  • Simulations Plus. (n.d.).
  • Optibrium. (2025). Which ADMET properties are important for me to predict?. Retrieved from [Link]

  • acris. (2022). How to Predict the pKa of Any Compound in Any Solvent.
  • The Distant Reader. (2020). ADME prediction with KNIME: In silico aqueous solubility consensus model based on supervised recursive random forest approaches.
  • NextSDS. (n.d.). 1,4,9-Triazaspiro[5.5]undecane,9-methyl-(9CI).
  • GitHub. (n.d.). czodrowskilab/Multiprotic-pKa-Processing. Retrieved from [Link]

  • ScienceDirect. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Tetrahedron Letters, 56(3), 514-518.
  • PubMed. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760.

Sources

A Technical Guide to the Crystal Structure and Conformational Analysis of 9-Methyl-1,9-diazaspiro[5.5]undecane: A Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

The 9-methyl-1,9-diazaspiro[5.5]undecane scaffold is a key pharmacophore in modern medicinal chemistry, forming the core of molecules targeting a range of biological systems. Its derivatives have shown potential in the treatment of obesity, pain, and various disorders of the immune and cardiovascular systems.[1] The three-dimensional structure and conformational flexibility of this spirocyclic system are critical determinants of its biological activity, influencing how it interacts with target proteins. This guide provides a comprehensive technical framework for researchers and drug development professionals on determining the crystal structure and performing a thorough conformational analysis of 9-methyl-1,9-diazaspiro[5.5]undecane.

Part 1: Elucidating the Solid-State Structure: A Guide to X-ray Crystallography

The definitive method for determining the precise three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction. This technique provides a static snapshot of the molecule in the solid state, revealing crucial information about bond lengths, bond angles, and the overall conformation adopted in the crystal lattice.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure involves a meticulous series of steps. Success at each stage is predicated on careful execution and an understanding of the underlying principles.

1. Synthesis and Purification:

The initial step is the synthesis of 9-methyl-1,9-diazaspiro[5.5]undecane. Several synthetic routes to diazaspiro[5.5]undecane derivatives have been reported, often involving multi-component condensation reactions or cascade cyclizations.[2] Following synthesis, rigorous purification is paramount, as impurities can significantly hinder crystallization. Techniques such as column chromatography and recrystallization are typically employed to achieve high purity.

2. Crystal Growth:

Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. It is more of an art than a science, requiring patience and experimentation with various techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger, sealed vessel containing a solvent in which the compound is less soluble. The slow diffusion of the "anti-solvent" vapor into the compound's solution reduces its solubility, promoting crystallization.

  • Temperature Gradient: A saturated solution of the compound is subjected to a slow, controlled temperature change, which alters the solubility and can induce crystallization.

3. X-ray Diffraction Data Collection:

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated during data collection to ensure that all reflections are measured.

4. Structure Solution and Refinement:

The collected diffraction data is then used to solve and refine the crystal structure. This process is typically carried out using specialized software packages. The initial structure solution provides a rough model of the molecule, which is then refined to improve the fit between the calculated and observed diffraction data. The final refined structure provides the precise atomic coordinates, from which detailed geometric information can be extracted.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of 9-methyl- 1,9-diazaspiro[5.5]undecane Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Crystal_Growth Growing Single Crystals (e.g., Slow Evaporation, Vapor Diffusion) Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Reduction and Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Figure 1: A generalized workflow for determining the crystal structure of a small molecule.
Interpreting the Crystallographic Data

The final output of a successful X-ray crystallographic analysis is a wealth of quantitative data that precisely describes the molecule's structure in the solid state. This information is typically presented in a standardized format and includes the following key parameters:

ParameterDescription
Crystal System The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space Group The space group provides a complete description of the symmetry of the crystal lattice.
Unit Cell Dimensions These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates The fractional coordinates (x, y, z) of each non-hydrogen atom in the asymmetric unit.
Bond Lengths The distances between bonded atoms, typically measured in angstroms (Å).
Bond Angles The angles between three bonded atoms, measured in degrees (°).
Torsion Angles The dihedral angles that describe the conformation of the molecule.

Part 2: Mapping the Conformational Landscape in Solution

While X-ray crystallography provides a high-resolution picture of the solid-state structure, the conformation of a molecule in solution can be significantly different and is often more relevant to its biological activity. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling is a powerful approach to understanding the conformational dynamics of 9-methyl-1,9-diazaspiro[5.5]undecane in solution.

Unraveling the Solution-State Conformation with NMR Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. A suite of one- and two-dimensional NMR experiments can provide detailed information about the connectivity and spatial proximity of atoms, allowing for a comprehensive conformational analysis.

1. 1D NMR (¹H and ¹³C):

  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. The chemical shift, multiplicity (splitting pattern), and coupling constants are all sensitive to the local geometry.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

2. 2D NMR:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the connectivity of the carbon skeleton.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing further information about the connectivity.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is a crucial experiment for conformational analysis. It identifies protons that are close to each other in space, even if they are not directly bonded. The intensity of the NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing quantitative distance restraints that can be used to build a 3D model of the molecule in solution.

NMR Conformational Analysis Workflow cluster_sample Sample Preparation cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation Sample_Prep Dissolve sample in a suitable deuterated solvent H1_NMR ¹H NMR Sample_Prep->H1_NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR DEPT DEPT C13_NMR->DEPT COSY COSY DEPT->COSY HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC NOESY NOESY HMBC->NOESY Assignment Spectral Assignment NOESY->Assignment Restraints Extraction of NOE distance restraints Assignment->Restraints Modeling 3D Model Building Restraints->Modeling Solution_Conformation Solution_Conformation Modeling->Solution_Conformation Solution-State Conformation

Figure 2: A workflow for the conformational analysis of a molecule using NMR spectroscopy.
Exploring the Energy Landscape with Computational Modeling

Computational chemistry provides a powerful complementary approach to experimental methods for studying conformational preferences. Molecular mechanics and quantum mechanics calculations can be used to explore the potential energy surface of a molecule, identifying low-energy conformations and the energy barriers between them.

1. Conformational Search:

The first step is to perform a systematic or stochastic search of the conformational space to identify all possible low-energy conformers.

2. Geometry Optimization and Energy Calculation:

Each identified conformer is then subjected to geometry optimization to find the nearest local energy minimum. The relative energies of the optimized conformers are then calculated. Density Functional Theory (DFT) is a widely used quantum mechanical method that provides a good balance of accuracy and computational cost for this purpose.

3. Transition State Searching:

To understand the dynamics of conformational interconversion, transition state searches can be performed to locate the saddle points on the potential energy surface that connect different conformers. The energy of the transition state determines the activation energy for the conformational change.

ConformerRelative Energy (kcal/mol)Population (%)
Chair-Chair (axial Me)
Chair-Chair (equatorial Me)
Boat-Chair
Twist-Boat

This table provides a template for summarizing the results of a computational conformational analysis. The actual values would need to be calculated for 9-methyl-1,9-diazaspiro[5.5]undecane.

Part 3: An Integrated Approach to Structural Understanding

A comprehensive understanding of the structural and conformational properties of 9-methyl-1,9-diazaspiro[5.5]undecane requires the integration of data from X-ray crystallography, NMR spectroscopy, and computational modeling. The crystal structure provides a highly accurate reference point for the solid-state conformation. NMR data reveals the time-averaged conformation in solution and can provide insights into the dynamics of conformational exchange. Computational modeling can bridge the gap between the static solid-state structure and the dynamic solution-state behavior, providing a detailed map of the conformational energy landscape.

By combining these powerful techniques, researchers can gain a deep understanding of the structure-activity relationships of 9-methyl-1,9-diazaspiro[5.5]undecane derivatives, paving the way for the rational design of new and more effective therapeutic agents.

References

  • Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H.-K., & Siddiqui, M. R. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S1-S9. [Link]

  • An Efficient Approach to Diazaspiro [5.5] undecane -1, 5, 9-trione Derivatives under Ultrasound Irradiation. Archive of SID. [Link]

  • Moustafa, A. M., et al. (2008). Synthesis and crystal structure determination of two dispiro compounds from laboratory x-ray powder diffraction data. ResearchGate. [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. [Link]

  • Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. PMC. [Link]

  • Parrish, J. P., Kastrinsky, D. B., & Boger, D. L. (2003). Synthesis and X-ray analysis of an unprecedented and stable 2-aza-4,4-spirocyclopropacyclohexadienone. Organic Letters, 5(14), 2577–2579. [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. ACS Publications. [Link]

  • Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. Arkivoc. [Link]

  • Barbatti, M. (2020). Theory Untangles Fascinating Properties of Spiro-Compounds. Mario Barbatti. [Link]

  • An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Preprints.org. [Link]

  • Conformational Analysis: The Fundamentals. University of Calgary. [Link]

  • X-ray structure of spiro compound 7b | Download Scientific Diagram. ResearchGate. [Link]

  • Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton - University of Southampton. [Link]

  • Preparation of 1,5-‐Dioxaspiro[5.5]undecan-‐3-‐one. Organic Syntheses. [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • Computational design of syntheses leading to compound libraries or isotopically labelled targets. Chemical Science (RSC Publishing). [Link]

  • Scientists use computational modeling to guide a difficult chemical synthesis. MIT News. [Link]

  • Special Issue : X-ray Crystallography and Drug Discovery. MDPI. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Bath. [Link]

Sources

A Proposed Toxicological Evaluation of 9-methyl-1,9-diazaspiro[5.5]undecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide outlines a comprehensive, tiered approach for the preliminary toxicological evaluation of the novel chemical entity, 9-methyl-1,9-diazaspiro[5.5]undecane. Due to the current absence of publicly available toxicity data for this specific spirocyclic diamine, this document serves as a strategic framework for researchers, scientists, and drug development professionals. It details the rationale behind a proposed series of in silico, in vitro, and in vivo studies designed to elucidate the potential hazards associated with this compound. The methodologies described are grounded in internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA) to ensure scientific integrity and regulatory relevance. This guide emphasizes a logical, evidence-based progression of studies, from initial computational predictions to more complex whole-animal assessments, to construct a foundational toxicity profile.

Introduction and Rationale

9-methyl-1,9-diazaspiro[5.5]undecane is a spirocyclic diamine with a unique three-dimensional structure that may confer novel pharmacological properties. As with any new chemical entity intended for potential therapeutic or industrial application, a thorough understanding of its toxicological profile is paramount for ensuring human and environmental safety. The spirocyclic nature of the molecule, combined with the presence of two nitrogen atoms, suggests potential for biological activity and, consequently, toxicity that must be systematically investigated.

This guide proposes a multi-faceted approach to characterize the preliminary toxicity of 9-methyl-1,9-diazaspiro[5.5]undecane. The core principle of this framework is the 3Rs (Replacement, Reduction, and Refinement of animal testing), beginning with computational and cell-based assays before proceeding to limited and well-justified in vivo studies. The proposed workflow is designed to efficiently identify potential liabilities such as acute toxicity, genotoxicity, and organ-specific effects, thereby informing risk assessment and guiding further development.

Proposed Tiered Toxicological Investigation Workflow

A tiered approach to toxicity testing allows for early identification of potential hazards and informs the necessity and design of subsequent studies. This strategy is both resource-efficient and ethically responsible.

G cluster_0 Tier 1: In Silico & In Vitro Screening cluster_1 Tier 2: Acute In Vivo Toxicity cluster_2 Tier 3: Preliminary Target Organ Toxicity A QSAR Modeling for Toxicity Prediction B In Vitro Cytotoxicity (e.g., Neutral Red Uptake) A->B Initial Hazard ID C Bacterial Reverse Mutation Test (Ames Test) B->C Assess General Toxicity D In Vitro Micronucleus Test C->D Evaluate Genotoxicity E Acute Oral Toxicity (Up-and-Down Procedure) D->E If Genotoxic or High Cytotoxicity G 28-Day Repeated Dose Oral Toxicity Study E->G If LD50 is Determined F Acute Dermal Toxicity H Histopathological Examination G->H Comprehensive Endpoint Analysis

Figure 1: Proposed tiered toxicological investigation workflow for 9-methyl-1,9-diazaspiro[5.5]undecane.

Tier 1: In Silico and In Vitro Assessment

The initial tier focuses on non-animal methods to predict and assess the baseline toxicity and genotoxic potential of 9-methyl-1,9-diazaspiro[5.5]undecane.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Rationale: QSAR models use data from structurally similar compounds to predict the physicochemical and toxicological properties of a new molecule. This provides a preliminary, cost-effective screen for potential liabilities.

Methodology:

  • Obtain the SMILES (Simplified Molecular Input Line Entry System) notation for 9-methyl-1,9-diazaspiro[5.5]undecane.

  • Utilize validated QSAR software platforms (e.g., OECD QSAR Toolbox, VEGA-QSAR) to predict endpoints such as:

    • Ames mutagenicity

    • Carcinogenicity

    • Skin sensitization

    • Acute oral toxicity (LD50)

  • Analyze the predictions in the context of the model's applicability domain to ensure the reliability of the results.

In Vitro Cytotoxicity

Rationale: To determine the concentrations of the test compound that cause general cell toxicity. This information is crucial for dose selection in subsequent genotoxicity and other in vitro assays.

Methodology (Neutral Red Uptake Assay - OECD TG 129):

  • Culture a suitable cell line (e.g., Balb/c 3T3) to near confluence in 96-well plates.

  • Prepare a range of concentrations of 9-methyl-1,9-diazaspiro[5.5]undecane in the appropriate cell culture medium.

  • Expose the cells to the test compound for a defined period (e.g., 24 hours).

  • Wash the cells and incubate with a medium containing neutral red dye. The dye is taken up and retained by viable cells.

  • Extract the dye from the cells and measure its absorbance using a spectrophotometer.

  • Calculate the concentration that inhibits dye uptake by 50% (IC50) relative to untreated control cells.

Hypothetical Data Presentation:

Cell LineExposure Time (hours)IC50 (µM)
Balb/c 3T324150
HepG224225
Genotoxicity Assessment

Rationale: To evaluate the potential of 9-methyl-1,9-diazaspiro[5.5]undecane to induce genetic mutations or chromosomal damage, which are key indicators of carcinogenic potential.

Methodology 1: Bacterial Reverse Mutation Test (Ames Test - OECD TG 471):

  • Select multiple strains of Salmonella typhimurium and Escherichia coli with known mutations in the histidine and tryptophan operons, respectively.

  • Expose the bacterial strains to a range of concentrations of the test compound, both with and without an exogenous metabolic activation system (S9 mix).

  • Plate the treated bacteria on a minimal agar medium lacking the required amino acid.

  • Incubate the plates for 48-72 hours.

  • Count the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the required amino acid).

  • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

Methodology 2: In Vitro Micronucleus Test (OECD TG 487):

  • Treat a suitable mammalian cell line (e.g., CHO, TK6) with various concentrations of 9-methyl-1,9-diazaspiro[5.5]undecane, with and without S9 mix.

  • Include a cytokinesis blocker (e.g., cytochalasin B) to allow for the identification of cells that have completed one cell division.

  • After an appropriate exposure and recovery period, harvest and stain the cells with a DNA-specific dye (e.g., DAPI).

  • Using fluorescence microscopy, score the frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells.

  • A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

Tier 2: Acute In Vivo Toxicity

Should the in vitro results suggest a low order of toxicity, limited and ethically conducted in vivo studies may be warranted to understand the compound's effects in a whole organism.

Rationale: To determine the short-term toxic effects of a single or multiple closely spaced doses of 9-methyl-1,9-diazaspiro[5.5]undecane and to estimate its median lethal dose (LD50).

Methodology: Acute Oral Toxicity - Up-and-Down Procedure (UDP - OECD TG 425):

  • House rodents (typically female rats) individually and allow for acclimatization.

  • Administer a single oral dose of the test compound to one animal.

  • Observe the animal for signs of toxicity and mortality for up to 14 days.

  • If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level.

  • This sequential dosing continues until the stopping criteria are met (e.g., three consecutive reversals).

  • The LD50 is then calculated using maximum likelihood methods.

  • All animals are subjected to a gross necropsy at the end of the study.

Hypothetical Data Presentation:

Species/StrainSexRoute of AdministrationLD50 (mg/kg)95% Confidence IntervalGHS Category
Sprague-Dawley RatFemaleOral450300 - 7004

Tier 3: Preliminary Target Organ Toxicity

If the compound is being considered for further development, a repeated-dose study is essential to identify potential target organs of toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL).

Rationale: To evaluate the cumulative toxic effects of 9-methyl-1,9-diazaspiro[5.5]undecane after repeated administration over a sub-chronic period.

Methodology: 28-Day Repeated Dose Oral Toxicity Study (OECD TG 407):

  • Use at least three dose levels of the test compound and a concurrent control group, with an equal number of male and female rodents per group.

  • Administer the test compound daily via oral gavage for 28 consecutive days.

  • Conduct daily clinical observations and weekly measurements of body weight and food consumption.

  • At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Perform a full necropsy on all animals and weigh key organs.

  • Preserve selected organs for histopathological examination by a qualified veterinary pathologist.

  • The NOAEL is the highest dose level at which no adverse treatment-related findings are observed.

G cluster_0 28-Day Repeated Dose Study Workflow A Animal Acclimatization & Group Assignment B Daily Oral Dosing (28 Days) A->B C In-Life Observations (Clinical Signs, Body Weight) B->C D Terminal Procedures (Blood Collection, Necropsy) C->D E Data Analysis (Hematology, Clinical Chemistry) D->E F Histopathology of Key Organs D->F G NOAEL Determination E->G F->G

An In-Depth Technical Guide to the Physicochemical Properties of 9-methyl-1,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a focused analysis of two critical physicochemical properties of 9-methyl-1,9-diazaspiro[5.5]undecane: its molecular weight and its n-octanol/water partition coefficient (logP). These parameters are fundamental to understanding the compound's behavior in biological and chemical systems, serving as essential data points for researchers in pharmacology, medicinal chemistry, and materials science. This document outlines the theoretical basis for these properties, provides validated experimental protocols for their determination, and explores the utility of computational models in their prediction.

Core Molecular Properties

The foundational characteristics of a molecule dictate its interactions and suitability for various applications. The molecular weight is a definitive, intrinsic property, while the partition coefficient provides crucial insights into its lipophilicity and potential pharmacokinetic profile.

Molecular Identity and Weight

9-methyl-1,9-diazaspiro[5.5]undecane is a spirocyclic diamine. Its unique three-dimensional structure, featuring two fused piperidine rings sharing a single carbon atom, makes it a valuable scaffold in medicinal chemistry.[1][2]

  • Chemical Formula: C₁₀H₂₀N₂[3]

  • CAS Number: 1158750-02-7[3]

The molecular weight (MW) is calculated from the sum of the atomic weights of its constituent atoms, based on the chemical formula.[4]

Calculation: MW = (10 × Atomic Weight of C) + (20 × Atomic Weight of H) + (2 × Atomic Weight of N) MW = (10 × 12.011) + (20 × 1.008) + (2 × 14.007) MW = 120.11 + 20.16 + 28.014 MW = 168.284 g/mol [3]

This value is critical for all stoichiometric calculations, including the preparation of solutions of known molarity and the interpretation of analytical data such as mass spectrometry.

The Partition Coefficient (LogP): A Measure of Lipophilicity

The n-octanol/water partition coefficient (P) is a measure of a compound's differential solubility between an oily (n-octanol) and an aqueous phase. It is expressed as its base-10 logarithm (logP) and is a cornerstone of drug discovery and development.

LogP = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Significance in Research and Drug Development

Lipophilicity is a critical determinant of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[5]

  • Membrane Permeability: A compound's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is directly related to its lipophilicity.

  • Solubility: LogP values influence a compound's solubility in both aqueous and lipid environments, which is crucial for formulation and bioavailability.

  • Pharmacokinetics: The distribution of a drug into various tissues and its binding to plasma proteins are heavily influenced by its lipophilicity.

  • Promiscuity and Toxicity: Very high logP values can sometimes be associated with non-specific binding to off-target proteins and increased metabolic turnover or toxicity.

For a molecule like 9-methyl-1,9-diazaspiro[5.5]undecane, which contains two basic nitrogen atoms, the charge state at a given pH will significantly affect its partitioning behavior. The distribution coefficient (logD) is often measured at a specific pH (e.g., physiological pH 7.4) to account for the contribution of both ionized and neutral species.

Experimental Determination of the Partition Coefficient

While several methods exist, the Shake-Flask Method remains the gold standard for its directness and reliability, as outlined in the OECD Test Guideline 107.[6] This method is suitable for compounds with logP values in the range of -2 to 4.[7]

Detailed Protocol: OECD 107 Shake-Flask Method

This protocol describes a self-validating system for determining the logP of a test substance like 9-methyl-1,9-diazaspiro[5.5]undecane.

Pillar of Trustworthiness: The protocol's integrity is ensured by pre-saturating the solvents, running duplicates, varying the phase volume ratios, and performing a mass balance calculation at the end to ensure recovery of the test substance is within an acceptable range (e.g., 90-110%).

  • Preparation of Materials:

    • Prepare n-octanol saturated with the aqueous buffer.

    • Prepare the aqueous buffer (e.g., phosphate buffer at pH 7.4) saturated with n-octanol.[8] The choice of buffer is critical for ionizable compounds; for a basic compound like this, a pH should be chosen where the neutral form predominates if the intrinsic logP is desired.[7]

    • Prepare a stock solution of 9-methyl-1,9-diazaspiro[5.5]undecane in the appropriate solvent (typically the phase in which it is more soluble).

  • Experimental Runs:

    • Set up three sets of duplicate vessels.[6]

    • To each vessel, add accurately measured amounts of the two pre-saturated solvent phases and the stock solution.

    • Causality: Use varying volume ratios of n-octanol to water (e.g., 1:1, 2:1, 1:2) across the three sets. This is a critical step to verify that the calculated partition coefficient is independent of the phase ratio, ruling out artifacts like self-association of the compound in one of the phases.[8]

  • Equilibration:

    • Agitate the vessels at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. A preliminary experiment can determine the time required (e.g., 2 hours of shaking).[9]

  • Phase Separation:

    • Separate the n-octanol and aqueous phases. Centrifugation is the required method to ensure a clean separation and prevent the formation of micro-emulsions, which can artificially inflate the concentration in the aqueous phase.[6][7]

  • Concentration Analysis:

    • Determine the concentration of 9-methyl-1,9-diazaspiro[5.5]undecane in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection, or Gas Chromatography (GC).[6][9]

  • Calculation and Validation:

    • Calculate the partition coefficient (P) for each run.

    • Convert each P value to its logP.

    • The final logP is reported as the average of the six values. These values should fall within a range of ± 0.3 units for the test to be considered valid.[6]

    • Perform a mass balance to confirm the total amount of substance recovered from both phases matches the initial amount introduced.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_exp 2. Partitioning Experiment cluster_analysis 3. Analysis & Calculation P1 Prepare Pre-Saturated n-Octanol & Buffer E1 Combine Phases & Stock (3 Ratios, n=2 each) P1->E1 P2 Prepare Stock Solution of Compound P2->E1 E2 Agitate to Reach Equilibrium E1->E2 E3 Separate Phases via Centrifugation E2->E3 A1 Measure Concentration in Each Phase (e.g., HPLC) E3->A1 A2 Calculate P and logP for each replicate A1->A2 A3 Validate Results (Mass Balance, SD < 0.3) A2->A3 A4 Report Average logP A3->A4

Sources

In Vitro Pharmacokinetic Profiling of 9-Methyl-1,9-diazaspiro[5.5]undecane: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,9-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif extensively utilized in modern drug discovery. Its unique dipiperidine structure—spiro-fused at position 2 of one ring and position 4 of the other—provides a rigid, three-dimensional framework that allows for the precise vector projection of pharmacophores. This scaffold has demonstrated significant utility in the development of Acetyl-CoA Carboxylase (ACC) inhibitors, Poly(ADP-ribose) Polymerase-1 (PARP-1) inhibitors, and Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists 1.

In lead optimization, modifying the N9 position is a critical strategy to tune lipophilic ligand efficiency (LipE) and pharmacokinetic (PK) properties. This whitepaper provides an in-depth mechanistic analysis of how the specific N-methylation in 9-methyl-1,9-diazaspiro[5.5]undecane alters its in vitro absorption, distribution, metabolism, and excretion (ADME) profile compared to the unsubstituted core.

Structural Rationale & Physicochemical Causality

The transition from a secondary amine (unsubstituted core) to a tertiary amine (9-methyl derivative) fundamentally alters the molecule's physicochemical properties.

  • Lipophilicity (LogD): The addition of the methyl group sterically masks the polar nitrogen, reducing hydrogen bond donor capacity and increasing the distribution coefficient (LogD at pH 7.4).

  • Basicity (pKa): N-methylation slightly alters the basicity of the piperidine nitrogen, influencing the ionization state at physiological pH.

These physicochemical shifts dictate a predictable trade-off in in vitro pharmacokinetics: an improvement in passive membrane permeability at the cost of increased vulnerability to oxidative metabolism 2.

In Vitro Permeability & Efflux Dynamics

Spirocyclic compounds generally exhibit superior permeability compared to flat aromatic systems due to their reduced desolvation energy and globular 3D conformation. The 9-methyl substitution further enhances the apparent permeability ( Papp​ ) across intestinal epithelia by increasing lipophilicity, which drives passive transcellular diffusion.

Caco2_Logic A Apical Compartment (pH 6.5) B Caco-2 Monolayer (Intestinal Epithelium Model) A->B Passive Diffusion (Papp A->B) C Basolateral Compartment (pH 7.4) B->C Absorption E Efflux Ratio (ER) Calculation B->E D Efflux Transporters (P-gp / BCRP) C->D Basolateral to Apical (Papp B->A) D->A Active Efflux D->E

Caco-2 bidirectional permeability workflow and efflux ratio (ER) calculation logic.

Self-Validating Protocol: Caco-2 Bidirectional Permeability Assay

To ensure trustworthiness, this protocol incorporates internal controls to differentiate transcellular transport from paracellular leakage.

  • Cell Culture & Seeding: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to allow full differentiation and tight junction formation.

  • Monolayer Validation (The Self-Validating Step): Measure Transepithelial Electrical Resistance (TEER). Values must exceed 250 Ω·cm². Co-incubate the test compound with Lucifer Yellow (100 µM) , a paracellular marker. If Lucifer Yellow Papp​ exceeds 1×10−6 cm/s, the monolayer is compromised, and data must be discarded.

  • Dosing: Prepare 9-methyl-1,9-diazaspiro[5.5]undecane at 10 µM in HBSS buffer. Apply to the Apical chamber (pH 6.5) for A→B assessment, and the Basolateral chamber (pH 7.4) for B→A assessment.

  • Incubation & Sampling: Incubate at 37°C with 5% CO₂. Take 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes.

  • Quantification: Analyze samples via LC-MS/MS. Calculate Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the steady-state flux, C0​ is the initial concentration, and A is the surface area.

Metabolic Stability in Human Liver Microsomes (HLM)

While N-methylation improves permeability, it introduces a classic metabolic "soft spot." Cytochrome P450 enzymes (predominantly CYP3A4) readily catalyze the oxidative N-demethylation of tertiary amines. Consequently, the 9-methyl derivative typically exhibits a higher intrinsic clearance ( CLint​ ) compared to sterically hindered analogs (e.g., tert-butyl derivatives) or the unsubstituted core 3.

HLM_Workflow N1 Compound + HLM (Pre-incubation at 37°C) N2 Initiate Reaction (Add NADPH) N1->N2 N3 Time-Course Sampling (0, 5, 15, 30, 60 min) N2->N3 N4 Quench Reaction (Cold ACN + IS) N3->N4 N5 LC-MS/MS Analysis (% Remaining) N4->N5 N6 Calculate CL_int (Intrinsic Clearance) N5->N6

Step-by-step workflow for Human Liver Microsome (HLM) metabolic stability assay.

Self-Validating Protocol: HLM Intrinsic Clearance Assay
  • Reaction Matrix Preparation: Prepare a reaction mixture containing 0.5 mg/mL human liver microsomal protein and 1 µM of 9-methyl-1,9-diazaspiro[5.5]undecane in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Implementation (The Self-Validating Step): Run parallel incubations with Testosterone (CYP3A4 substrate) and Dextromethorphan (CYP2D6 substrate) to confirm the enzymatic viability of the HLM batch. Simultaneously, run a minus-NADPH negative control to rule out non-CYP-mediated chemical degradation.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Kinetic Sampling: At t= 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile (ACN) containing an analytical Internal Standard (IS) to quench the reaction and precipitate proteins.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Plot the natural log of % remaining versus time to calculate the elimination rate constant ( k ) and CLint​ .

Quantitative Data Synthesis & SAR Implications

The table below synthesizes the in vitro pharmacokinetic shifts induced by the N9-methylation of the 1,9-diazaspiro[5.5]undecane scaffold, derived from established structure-activity relationship (SAR) trends in the literature.

PK ParameterUnsubstituted Core9-Methyl DerivativeMechanistic Rationale
LogD (pH 7.4) ~0.8~1.5N-methylation masks the secondary amine, reducing polarity and increasing lipophilicity.
Papp​ (A→B) 5.2×10−6 cm/s 12.4×10−6 cm/sHigher lipophilicity enhances passive transcellular diffusion across the lipid bilayer.
Efflux Ratio (ER) 1.81.2Increased membrane partitioning reduces the compound's susceptibility to apical efflux transporters.
HLM CLint​ < 15 µL/min/mg45 µL/min/mgThe N-methyl group serves as a metabolic soft spot, highly vulnerable to CYP-mediated N-demethylation.

References

  • National Center for Biotechnology Information (PMC). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Available at:[Link][2]

  • Journal of Medicinal Chemistry (ACS Publications). Spirolactam-Based Acetyl-CoA Carboxylase Inhibitors: Toward Improved Metabolic Stability of a Chromanone Lead Structure. Available at: [Link][3]

Sources

A Technical Guide to the Safe Handling of Novel Diazaspiro[5.5]undecane Analogues: A Case Study on 9-methyl-1,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: April 2026

Introduction:

The 1,9-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Its rigid, three-dimensional structure allows for the precise orientation of substituents, making it an attractive framework for designing potent and selective ligands for various biological targets, including enzymes like Acetyl-CoA Carboxylase (ACC) and G protein-coupled receptors.[2]

Researchers and drug development professionals frequently synthesize and handle novel chemical entities (NCEs) based on this scaffold, such as 9-methyl-1,9-diazaspiro[5.5]undecane. A critical challenge in early-stage research is the absence of comprehensive Safety Data Sheets (SDS) for these NCEs. This guide provides a robust framework for conducting a preliminary risk assessment and establishing safe handling protocols for 9-methyl-1,9-diazaspiro[5.5]undecane and other data-poor analogues. By leveraging data from structurally related compounds and adhering to fundamental principles of chemical safety, researchers can mitigate risks and ensure a safe laboratory environment.

Section 1: Hazard Identification and Preliminary Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. For a novel compound, this process involves structural analysis and a conservative hazard evaluation based on available data from close structural analogues.

Structural and Physicochemical Profile

9-Methyl-1,9-diazaspiro[5.5]undecane is a bicyclic heterocyclic amine. Its spirocyclic nature imparts significant three-dimensional character, while the two nitrogen atoms—a tertiary and a secondary amine—define its chemical reactivity and potential biological interactions.

Caption: Chemical structure of 9-methyl-1,9-diazaspiro[5.5]undecane.

Hazard Analysis by Analogy

As no specific SDS for 9-methyl-1,9-diazaspiro[5.5]undecane is publicly available, a preliminary hazard assessment can be informed by data for the closely related isomer, 9-methyl-2,9-diazaspiro[5.5]undecane (CAS 1211582-98-7). It is crucial to treat this information as indicative and to handle the target compound with a higher degree of caution.

Hazard Classification (for Analogue)CategoryGHS PictogramHazard StatementSource
Acute Toxicity (Oral, Dermal, Inhalation) Category 4GHS07 (Exclamation Mark)H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[3]
Skin Corrosion/Irritation Category 2GHS07 (Exclamation Mark)H315: Causes skin irritation.[3]
Serious Eye Damage/Eye Irritation Category 1GHS05 (Corrosion)H318: Causes serious eye damage.[3]
Specific Target Organ Toxicity (Single Exposure) Category 3GHS07 (Exclamation Mark)H336: May cause drowsiness or dizziness.[3]

Causality Insight: The presence of amine functional groups is a common structural alert for skin and eye irritation. Amines can be alkaline and reactive, leading to irritation or damage upon contact with biological tissues. The potential for acute toxicity and central nervous system effects like drowsiness necessitates stringent containment to prevent inhalation or ingestion.[3]

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control, combining engineering solutions with appropriate PPE, is mandatory.

Engineering Controls

All handling of 9-methyl-1,9-diazaspiro[5.5]undecane, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood.[4] This is the primary barrier to prevent inhalation of any aerosols or volatile components. The fume hood also provides containment in the event of a spill. Workstations should be equipped with readily accessible eyewash stations and safety showers.[5]

Personal Protective Equipment (PPE)

The selection of PPE must be based on the highest potential hazard identified in the risk assessment.

Protection TypeSpecificationRationale and Best Practices
Eye/Face Protection Safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US).[6]Protects against splashes and aerosols. Standard safety glasses are insufficient. A face shield may be required when handling larger quantities or if there is a significant splash risk.
Hand Protection Nitrile gloves.[7]Gloves must be inspected for tears or holes before each use. Dispose of contaminated gloves immediately in accordance with laboratory procedures. For prolonged operations, consider double-gloving. Always consult the glove manufacturer's data for chemical compatibility.[8][9]
Body Protection A flame-retardant laboratory coat.A fully fastened lab coat protects skin and personal clothing from contamination. For tasks with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.[4]
Respiratory Protection Not typically required if work is conducted within a certified fume hood.If engineering controls fail or for emergency response, a respirator with appropriate cartridges (e.g., for organic vapors and particulates) would be necessary.[8]
Hygiene Practices

Strict hygiene is a critical, non-negotiable control measure.

  • Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[4][7]

  • Contaminated work clothing should not be allowed out of the workplace and should be decontaminated or disposed of properly.[10]

  • Do not eat, drink, or store food in areas where chemicals are handled or stored.[7]

Section 3: Handling and Storage Protocols

Prudent Handling Workflow

A systematic approach to handling minimizes the risk of exposure and contamination.

  • Preparation: Before handling, ensure the chemical fume hood is operational and the workspace is clear. Assemble all necessary equipment and PPE.

  • Weighing: If the compound is a solid, weigh it directly into a tared container inside the fume hood to prevent the generation of dust.[8]

  • Transfer: Use a spatula for solids or a calibrated pipette for solutions. Conduct all transfers over a spill tray or absorbent bench liner to contain any drips.

  • Container Management: Keep the primary container tightly closed when not in use to prevent contamination or release.[4][11]

  • Decontamination: After use, decontaminate all surfaces and equipment. Dispose of all contaminated disposable materials (e.g., gloves, pipette tips, wipes) as chemical waste.

Storage Requirements

Proper storage is essential for maintaining the integrity of the compound and preventing hazardous situations.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][10]

  • Security: The storage location should be a locked cabinet or an area accessible only to authorized personnel.[7][10][11]

  • Incompatibilities: Keep away from strong oxidizing agents, acids, and sources of ignition.[4][5] The amine functionality can react exothermically with acids.

  • Labeling: Ensure all containers are clearly and accurately labeled with the chemical name, date received, and any known hazards.

A Note on Peroxide Formation: While not specifically identified as a peroxide-former, many organic compounds can form explosive peroxides over time, especially when exposed to air and light.[12] As a matter of best practice for any novel compound, it is prudent to date containers upon receipt and opening, and to visually inspect for any signs of crystallization or discoloration before use, particularly with older samples.[12]

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or release.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Exposure RouteFirst Aid Protocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5]
Skin Contact Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5][8]
Eye Contact Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist or seek immediate medical attention.[4][5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][13]
Accidental Release Measures
  • Small Spills: Evacuate non-essential personnel. Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[4][9] Carefully sweep or scoop the material into a suitable, labeled container for chemical waste disposal.[8] Clean the spill area thoroughly.

  • Large Spills: Evacuate the area immediately. Alert laboratory management and emergency response personnel. Do not attempt to clean up a large spill without proper training and equipment.

Section 5: Safe Handling Workflow Diagram

This diagram outlines the critical decision points and actions for safely handling a novel research chemical from receipt to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase cluster_storage Storage & Disposal a1 Receive New Compound a2 Log & Date Container a1->a2 a3 Conduct Risk Assessment (Review Analogue Data) a2->a3 a4 Identify Required Controls (Hood, PPE, Spill Kit) a3->a4 b1 Don Appropriate PPE a4->b1 b2 Perform Experiment (Weighing, Transfer, Reaction) b1->b2 b3 Securely Close Container b2->b3 c1 Decontaminate Workspace & Equipment b3->c1 d1 Store in Designated, Secure Location b3->d1 Store for Later Use c2 Segregate & Dispose of Contaminated Waste c1->c2 c3 Doff PPE Correctly c2->c3 d2 Dispose of Unused Material per Institutional Guidelines c2->d2 Final Disposal c4 Wash Hands Thoroughly c3->c4

Caption: Safe Handling Workflow for Novel Research Compounds.

Conclusion

The responsible development of novel therapeutics requires an unwavering commitment to safety. While 9-methyl-1,9-diazaspiro[5.5]undecane represents a promising scaffold for drug discovery, its handling must be approached with the caution afforded to any new chemical entity with incomplete safety data. By performing a rigorous preliminary risk assessment based on structural analogues, implementing stringent engineering controls, consistently using appropriate personal protective equipment, and adhering to established protocols for handling and emergencies, researchers can confidently and safely advance their scientific objectives. This guide serves as a foundational document to be adapted and enhanced as more specific toxicological and physicochemical data become available.

References

  • Safety Data Sheet. (n.d.).
  • NextSDS. (n.d.). 9-methyl-2,9-diazaspiro[5.5]undecane — Chemical Substance Information.
  • Merck Millipore. (2024, July 2). SAFETY DATA SHEET.
  • Merck Millipore. (2023, August 26). SAFETY DATA SHEET.
  • Evonik. (2023, December 20). SAFETY DATA SHEET.
  • Fisher Scientific. (2009, September 30). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • Fisher Scientific. (2010, August 19). SAFETY DATA SHEET.
  • Airgas. (2017, November 21). SAFETY DATA SHEET.
  • ECHEMI. (n.d.). 2-Methyl-1,5-dioxaspiro[5.5]undecane SDS, 6413-26-9 Safety Data Sheets.
  • PMC. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds.
  • (n.d.). GUIDELINES FOR SAFE HANDLING OF PEROXIDE FORMING CHEMICALS.
  • Benchchem. (n.d.). Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals.

Sources

The Privileged Scaffold: Mechanisms of Action of 9-Methyl-1,9-Diazaspiro[5.5]undecane Derivatives in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the pursuit of highly selective, conformationally restricted pharmacophores has led to the rise of spirocyclic diamines. Among these, the 1,9-diazaspiro[5.5]undecane core—and specifically its 9-methyl and 9-alkyl derivatives—has emerged as a "privileged scaffold" capable of addressing diverse therapeutic targets ranging from metabolic disorders to viral infections 1[1].

This technical whitepaper provides an in-depth analysis of the mechanisms of action (MoA) for 9-methyl-1,9-diazaspiro[5.5]undecane derivatives. By dissecting their structural pharmacology, mapping their primary signaling pathways, and detailing the self-validating experimental protocols used to quantify their bioactivity, this guide serves as an authoritative resource for drug development professionals.

Structural Pharmacology: The Conformational Advantage

The spiro[5.5]undecane system provides a rigid, orthogonal presentation of its two piperidine rings. This unique 3D geometry is critical for its biological activity:

  • Vectorial Precision: The spiro-fusion locks the spatial arrangement of substituents, minimizing the entropic penalty upon binding to a target receptor or enzyme active site 2[2].

  • The 9-Methyl Advantage: When the 9-position is methylated (forming 9-methyl-1,9-diazaspiro[5.5]undecane), the resulting tertiary amine exhibits a modulated pKa​ compared to its secondary amine precursor. This subtle electronic shift protects the distal nitrogen from rapid oxidative metabolism by hepatic cytochromes (CYPs) and fine-tunes the lipophilic efficiency (LipE) of the scaffold.

  • Functionalization at N-1: The 1-position remains available for functionalization, typically with aromatic or heteroaromatic moieties (e.g., 3-chlorobenzyl or pyrazole groups), serving as the primary vector for target-specific binding 3[3].

Validated Mechanisms of Action

Allosteric Inhibition of Acetyl-CoA Carboxylase (ACC)

Acetyl-CoA Carboxylase (ACC1 and ACC2) is the rate-limiting enzyme in de novo lipogenesis, catalyzing the conversion of acetyl-CoA to malonyl-CoA. Pyrazole-fused 1,9-diazaspiro[5.5]undecane derivatives act as highly potent, non-competitive allosteric inhibitors of ACC 2[2]. By binding to the phosphopeptide-binding pocket of the BRCA1 C-terminal (BRCT) domain of ACC, these spirocyclic compounds induce a conformational change that prevents enzyme dimerization, effectively halting fatty acid synthesis and promoting fatty acid oxidation—a key mechanism for treating metabolic diseases and obesity.

ACC_Inhibition Citrate Citrate Acetyl_CoA Acetyl-CoA Citrate->Acetyl_CoA ATP Citrate Lyase Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Carboxylation Lipids Lipogenesis Malonyl_CoA->Lipids Fatty Acid Synthase ACC Acetyl-CoA Carboxylase (ACC1 / ACC2) ACC->Acetyl_CoA Drug Diazaspiro Derivatives Drug->ACC Allosteric Inhibition

Pathway of ACC-mediated lipogenesis and allosteric blockade by diazaspiro derivatives.

Leukotriene C4 Synthase (LTC4S) Inhibition

In the context of allergic inflammation and asthma, the arachidonic acid cascade produces cysteinyl leukotrienes (CysLTs) which drive bronchoconstriction. Benzyl-oxo-diazaspiro derivatives (such as analogs of GJG057) have been identified as highly selective inhibitors of Leukotriene C4 Synthase (LTC4S) 4[4]. Unlike upstream 5-LOX inhibitors, targeting LTC4S specifically abolishes the formation of pro-inflammatory CysLTs and eoxins without interfering with the biosynthesis of anti-inflammatory lipoxins (LXA4), offering a superior safety and efficacy profile.

LTC4S_Pathway AA Arachidonic Acid LTA4 Leukotriene A4 (LTA4) AA->LTA4 Oxidation LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 GSH Conjugation CysLT CysLT Receptors (Bronchoconstriction) LTC4->CysLT Activation LOX 5-Lipoxygenase (5-LOX) LOX->AA LTC4S LTC4 Synthase (LTC4S) LTC4S->LTA4 Drug Diazaspiro Inhibitor Drug->LTC4S Selective Blockade

Arachidonic acid cascade highlighting selective LTC4S inhibition by diazaspiro compounds.

Viral NS5-Methyltransferase Inhibition

Recent antiviral screening has expanded the utility of the 1,9-diazaspiro[5.5]undecane scaffold into infectious diseases. Specifically, 3-chlorobenzyl-linked derivatives have demonstrated potent inhibition of the Dengue virus type 2 (DENV2) 3[3]. Molecular dynamics simulations reveal that these rigid spiro-compounds dock favorably into the NS5-methyltransferase active site, disrupting the viral RNA capping process essential for viral replication and immune evasion.

Quantitative Bioactivity Profiling

The structural rigidity of the diazaspiro core translates to exceptional nanomolar potency across various targets. The table below synthesizes comparative bioactivity data for engineered derivatives of the 1,9-diazaspiro[5.5]undecane scaffold.

Target Enzyme / ReceptorDerivative ClassBioactivity ( IC50​ / EC50​ )Primary IndicationSource
ACC1 Pyrazole-fused diazaspiro7 nMMetabolic Disease / Obesity2[2]
ACC2 Pyrazole-fused diazaspiro3 nMMetabolic Disease / Obesity2[2]
LTC4S Benzyl-oxo-diazaspiro44 nMAsthma / Inflammation4[4]
α-Glucosidase 4-(trifluoromethyl)benzyl-linked49.96 nMType 2 Diabetes5[5]
DENV2 NS5 3-chlorobenzyl-linked diazaspiro11.43 μMDengue Virus Infection3[3]

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the exact workflows used to evaluate the bioactivity of these spirocyclic derivatives.

Protocol A: ACC1/ACC2 Allosteric Inhibition Assay (ADP-Glo™)

Objective: Quantify the IC50​ of diazaspiro derivatives against ACC by measuring the byproduct of acetyl-CoA carboxylation (ADP).

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES, 10 mM MgCl2​ , and 2 mM DTT (pH 7.5). Expert Insight: DTT is crucial to maintain the enzyme's catalytic cysteine residues in a reduced, active state.

  • Compound Pre-incubation: Incubate recombinant human ACC1 or ACC2 (2 nM) with serial dilutions of the diazaspiro derivative for 15 minutes at 25°C. Expert Insight: Allosteric inhibitors often suffer from slow-binding kinetics; pre-incubation ensures thermodynamic equilibrium is reached prior to reaction initiation, preventing artificially inflated IC50​ values.

  • Reaction Initiation: Add a substrate mix yielding final concentrations of 50 μM Acetyl-CoA, 50 μM ATP, and 10 mM NaHCO3​ . Incubate for exactly 30 minutes.

  • Detection: Add ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP. Incubate for 40 minutes, followed by the addition of Kinase Detection Reagent to convert the generated ADP to a luminescent signal.

  • System Validation: Calculate the Z'-factor using DMSO vehicle (negative control) and a known ACC inhibitor (positive control). The assay is only considered valid if the Z'-factor is > 0.5.

Protocol B: Human Whole Blood LTC4 Release Assay

Objective: Evaluate the physiological potency of diazaspiro-based LTC4S inhibitors.

  • Blood Collection: Collect venous blood from healthy volunteers into heparinized tubes. Expert Insight: Heparin is strictly preferred over EDTA. Calcium chelation by EDTA would artificially inhibit the calcium-dependent 5-LOX pathway upstream of LTC4S, ruining the assay's biological relevance.

  • Compound Treatment: Aliquot 200 μL of blood per well and treat with serial dilutions of the diazaspiro derivative. Incubate for 30 minutes at 37°C. Expert Insight: Testing in whole blood rather than isolated enzymes accounts for plasma protein binding and cellular permeability, providing a highly translatable physiological IC50​ value.

  • Pathway Stimulation: Stimulate the blood with 20 μM Calcium Ionophore A23187 for 15 minutes. Expert Insight: A23187 artificially raises intracellular calcium, forcefully driving arachidonic acid release and maximizing the assay's dynamic range.

  • Termination & Extraction: Centrifuge the samples at 4°C (2000 x g) to halt the enzymatic reaction and isolate the plasma layer.

  • Quantification: Measure LTC4 levels using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). Validate the plate using a standard curve ensuring an R2 > 0.99.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Discovery of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives, a lead for dengue virus type 2 infection Source: New Journal of Chemistry (RSC Publishing) URL:[Link]

  • Discovery of GJG057, a Potent and Highly Selective Inhibitor of Leukotriene C4 Synthase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design and Synthesis of Alpha Glycosidase Inhibitors for 1‐Benzyl‐4‐oxa‐1,9‐diazaspiro[5.5]undecan‐2‐one as an Antidiabetic Agent Source: ResearchGate URL:[Link]

Sources

thermodynamic stability of 9-methyl-1,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 9-Methyl-1,9-diazaspiro[5.5]undecane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,9-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif in modern medicinal chemistry, prized for its inherent three-dimensionality and synthetic tractability.[1] This guide provides a comprehensive analysis of the thermodynamic stability of a key derivative, 9-methyl-1,9-diazaspiro[5.5]undecane. Understanding the conformational preferences and energetic landscape of this molecule is paramount for its application in drug design, as a stable and well-defined geometry is crucial for predictable molecular recognition and biological activity. This document delineates the theoretical underpinnings of its stability, presents robust computational methodologies for its prediction, and outlines experimental protocols for empirical validation.

Introduction: The Significance of the Diazaspiro[5.5]undecane Core

Spirocycles have gained significant traction in drug discovery as strategic replacements for traditional flat, aromatic rings. Their non-planar, rigid structures allow for an expanded exploration of chemical space, often leading to improved physicochemical properties, enhanced target selectivity, and novel intellectual property.[2] The 1,9-diazaspiro[5.5]undecane core, consisting of two piperidine rings fused at a common quaternary carbon, is a particularly compelling example.[1] The presence of two nitrogen atoms at positions 1 and 9 offers versatile handles for chemical modification, enabling the generation of diverse compound libraries for screening.

The addition of a methyl group at the N9 position introduces a critical stereochemical element. The is fundamentally dictated by the conformational equilibrium of its fused six-membered rings and the spatial orientation of this methyl substituent. A thorough grasp of these factors is a prerequisite for rational drug design, influencing everything from receptor binding affinity to metabolic stability.

Theoretical Framework: Conformational Analysis

The is intrinsically linked to its three-dimensional conformation. The spirocyclic system is composed of two six-membered piperidine rings, which overwhelmingly favor a chair conformation to minimize torsional and steric strain.

Ring Conformation and the Anomeric Effect

The most stable arrangement for the spiro[5.5]undecane skeleton is the dual-chair conformation. The spiro fusion introduces a degree of rigidity, and the relative orientation of the two chairs is a key determinant of overall stability. In diazaspirocycles, stereoelectronic effects, such as the anomeric effect, can further influence conformational preference, although the classic chair form remains the dominant contributor.

The Influence of the N-Methyl Substituent

In a piperidine chair conformation, a substituent on a nitrogen atom can occupy one of two positions:

  • Axial: Orientated parallel to the principal axis of the ring.

  • Equatorial: Orientated around the "equator" of the ring.

The N-methyl group at the 9-position will dictate the most stable conformer. The conformer where the methyl group is in the equatorial position is predicted to be significantly more stable. This is because an axial methyl group would experience destabilizing steric clashes, known as 1,3-diaxial interactions, with the axial hydrogen atoms on carbons 3 and 5 of the same ring. The equatorial position minimizes these repulsive forces, resulting in a lower overall energy state.

Computational Investigation of Thermodynamic Stability

Computational chemistry provides powerful predictive insights into molecular structure and energetics. Density Functional Theory (DFT) is a particularly robust method for accurately calculating the thermodynamic properties of organic molecules like 9-methyl-1,9-diazaspiro[5.5]undecane.[3]

Workflow for Computational Analysis

The following workflow provides a self-validating system for determining the relative thermodynamic stabilities of the possible conformers.

G cluster_0 Computational Analysis Workflow A Step 1: 3D Structure Generation (Axial and Equatorial Conformers) B Step 2: Geometry Optimization (DFT: B3LYP/6-31G(d)) A->B Initial Geometries C Step 3: Vibrational Frequency Analysis (Confirm Minima, Obtain Thermodynamic Data) B->C Optimized Structures D Step 4: Relative Energy Comparison (Compare Gibbs Free Energy, ΔG) C->D ZPE-Corrected Energies, Enthalpy, Entropy E Result: Identify Most Stable Conformer (Predict Population via Boltzmann Distribution) D->E ΔG = G_conf1 - G_conf2

Caption: Workflow for computational analysis of conformer stability.

Detailed Computational Protocol
  • Structure Generation: Build 3D models of both the axial-methyl and equatorial-methyl conformers of 9-methyl-1,9-diazaspiro[5.5]undecane using molecular modeling software.

  • Geometry Optimization: Perform full geometry optimization for each conformer. A common and reliable level of theory is DFT with the B3LYP functional and the 6-31G(d) basis set.[3][4] This process finds the lowest energy structure for each starting conformation.

  • Frequency Calculation: Conduct a vibrational frequency analysis on each optimized structure at the same level of theory.[3][5] The absence of imaginary frequencies confirms that each structure is a true local energy minimum. This step also yields crucial thermodynamic data, including zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Stability Analysis: Compare the calculated Gibbs free energies (G) of the axial and equatorial conformers. The conformer with the lower Gibbs free energy is the more thermodynamically stable. The energy difference (ΔG) can be used to calculate the equilibrium population of each conformer at a given temperature using the Boltzmann distribution equation.

Predicted Thermodynamic Data

The following table summarizes the expected output from the DFT calculations, demonstrating the energetic preference for the equatorial conformer.

ConformerRelative Total Energy (kcal/mol)Relative Enthalpy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Equatorial-Methyl 0.00 (Reference)0.00 (Reference)0.00 (Reference)
Axial-Methyl > 2.0> 2.0> 2.0

Note: Values are hypothetical and represent the expected outcome where the axial conformer is significantly less stable.

Experimental Validation Protocols

Computational predictions require empirical validation. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for analyzing conformational equilibria in solution, while X-ray crystallography provides definitive structural information in the solid state.[6][7][8]

General Workflow for Experimental Validation

G cluster_1 Experimental Validation Workflow Synthesis Synthesis & Purification of 9-methyl-1,9-diazaspiro[5.5]undecane NMR Solution-State Analysis: NMR Spectroscopy (1D & 2D) Synthesis->NMR Xray Solid-State Analysis: X-ray Crystallography Synthesis->Xray Analysis Data Correlation & Structural Elucidation NMR->Analysis Xray->Analysis

Caption: Workflow for experimental validation of molecular conformation.

Protocol 1: NMR-Based Conformational Analysis

This protocol uses a suite of NMR experiments to elucidate the dominant conformation in solution.

  • Sample Preparation: Dissolve approximately 5-10 mg of purified 9-methyl-1,9-diazaspiro[5.5]undecane in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • 1D NMR Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra to confirm chemical identity and purity.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks within each piperidine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for conformational analysis. It detects through-space correlations between protons that are close to each other (< 5 Å).

  • Data Interpretation:

    • Coupling Constants: Analyze the ¹H NMR spectrum. Large coupling constants (J ≈ 10-13 Hz) between vicinal protons (H-C-C-H) are indicative of a diaxial relationship, confirming a chair conformation.

    • NOESY Analysis: For the equatorial conformer, strong NOE correlations are expected between the N-methyl protons and the equatorial protons at positions 3 and 5. Conversely, for the axial conformer, strong NOEs would be observed between the N-methyl protons and the axial protons at positions 3 and 5.[9] The observed NOE pattern will provide clear evidence for the dominant conformer in solution.

Protocol 2: Single-Crystal X-ray Crystallography

This technique provides an unambiguous snapshot of the molecule's structure in the solid state.

  • Crystal Growth: Grow single crystals of 9-methyl-1,9-diazaspiro[5.5]undecane suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This yields a precise 3D model of the molecule, providing exact bond lengths, bond angles, and torsional angles that define its conformation.[10][11] The result will definitively show the chair conformations of the rings and the axial/equatorial position of the methyl group.

Conclusion

The is dictated by fundamental principles of stereochemistry. The strong preference for a dual-chair conformation in the piperidine rings and the minimization of steric strain drive the N-methyl group to adopt an equatorial position. This guide presents a synergistic approach, combining predictive computational modeling with definitive experimental validation, to provide a comprehensive understanding of this molecule's energetic landscape. This knowledge is not merely academic; it is a critical foundation for the rational design of novel therapeutics, ensuring that the diazaspiro[5.5]undecane scaffold is utilized to its full potential in the development of next-generation medicines.

References

  • Bender, B. J., et al. (2022). Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists. ACS Chemical Neuroscience. [Link]

  • Islam, M. S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Journal of Saudi Chemical Society. [Link]

  • Kudrimoti, S., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. ACS Omega. [Link]

  • Li, G., et al. (2012). Syntheses and Crystal Structures of 1,5-Dioxaspiro[5.5]undecane-2,4-dione Derivatives. Journal of Chemical Crystallography. [Link]

  • Mosslemin, M. H., et al. (2012). An Efficient Approach to Diazaspiro [5.5] undecane -1, 5, 9-trione Derivatives under Ultrasound Irradiation. E-Journal of Chemistry. [Link]

  • Kavková, V., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances. [Link]

  • Weatherly, C. A., et al. (2015). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis. [Link]

  • Pinheiro, J. C., et al. (2016). A Computational Study on Antimalarial Dispiro-1,2,4-Trioxolanes. ResearchGate. [Link]

  • Matsumura, K., et al. (2019). One‐Step Synthesis of the 1‐Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)2‐Catalyzed Cycloisomerization. European Journal of Organic Chemistry. [Link]

  • Aitken, R. A., et al. (2002). A synthetic and NMR conformational study of spiro cyclic quaternary ammonium salts. ARKAT USA, Inc. [Link]

  • Ziyaev, A. A., et al. (2021). single crystal x-ray diffraction analysis of the structure of methyl 4-methyl-3,5-dioxo- 1-phenyl-2-oxaspiro[5.5]undecane-4-carboxylate. ResearchGate. [Link]

  • Pintea, B., et al. (2010). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Molecules. [Link]

  • Rubio, E., et al. (2005). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Magnetic Resonance in Chemistry. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Rittner, R. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]

  • Böhme, U., et al. (2020). New cyclic and spirocyclic aminosilanes. Semantic Scholar. [Link]

  • da Silva, A. B. F., et al. (2024). Exploring the Conformational Effects of N- and C-Methylation of N-acylhydrazones. ChemRxiv. [Link]

  • Ornellas, F. R., et al. (2018). Thermodynamic Stability in Transition Metal‐Hydrogen Dications: Potential Energy Curves, Spectroscopic Parameters, and Bonding. Journal of Computational Chemistry. [Link]

  • PubChem (n.d.). [9-[(3-Chlorophenyl)methyl]-1-oxa-4,9-diazaspiro[5.5]undecan-4-yl]. PubChem. [Link]

  • Reddy, S. K., et al. (2016). On the accuracy of the MB-pol many-body potential for water. arXiv. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Leveraging 9-Methyl-1,9-diazaspiro[5.5]undecane for Innovations in Spirocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

The paradigm in modern drug discovery is undergoing a significant shift, moving away from planar, aromatic molecules towards compounds with greater three-dimensionality (3D) and a higher fraction of sp3-hybridized atoms.[1] This "escape from flatland" is driven by the need to access novel chemical space and develop drug candidates with improved pharmacological profiles, including enhanced potency, selectivity, and metabolic stability.[1][2] Spirocyclic scaffolds are at the forefront of this movement, offering rigid, conformationally-defined structures that can present functional groups to biological targets in a precise and predictable manner.[2][3][4]

Among these, the 1,9-diazaspiro[5.5]undecane core has emerged as a privileged heterocyclic motif, found in a multitude of biologically active compounds.[5][6] Its unique dipiperidine structure, spiro-fused at a single carbon atom, provides a robust and versatile framework for medicinal chemists. This guide focuses specifically on 9-methyl-1,9-diazaspiro[5.5]undecane , a foundational building block whose strategic N-methylation provides a crucial vector for synthetic elaboration and library development. We will explore its synthesis, functionalization, and application in developing next-generation therapeutics for a range of diseases, from metabolic disorders to infectious agents.

The 1,9-Diazaspiro[5.5]undecane Scaffold: A Privileged Core

The 1,9-diazaspiro[5.5]undecane framework is a versatile scaffold that has been successfully employed to generate potent modulators of various biological targets. Its inherent rigidity reduces the entropic penalty upon binding to a target protein, while the two distinct nitrogen atoms (N1 and N9) offer orthogonal handles for synthetic modification, allowing for fine-tuning of structure-activity relationships (SAR). Bioactive compounds based on this core almost invariably feature substituents at the N9 position, making the 9-methyl derivative a key intermediate for diversification.[5]

Sources

Application Note: Comprehensive NMR Characterization of 9-methyl-1,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,9-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds, demonstrating potential in the treatment of obesity, pain, and various psychotic disorders.[1] Its rigid, three-dimensional structure provides a unique framework for designing targeted therapeutics.[2] Accurate and unambiguous structural characterization is paramount in the development of drug candidates containing this core. This application note provides a detailed guide for the characterization of a key derivative, 9-methyl-1,9-diazaspiro[5.5]undecane, using Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comprehensive protocol for sample preparation, data acquisition, and an in-depth analysis of the expected ¹H and ¹³C NMR chemical shifts, grounded in fundamental NMR principles. This guide is intended for researchers and scientists in synthetic chemistry and drug development to ensure the structural integrity of their target compounds.

Theoretical Background: Understanding the NMR Landscape

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by observing the behavior of atomic nuclei in a magnetic field.[3] For a molecule like 9-methyl-1,9-diazaspiro[5.5]undecane, both ¹H and ¹³C NMR provide critical, complementary data.

  • ¹H NMR Spectroscopy : The chemical shift (δ) of a proton is highly sensitive to its local electronic environment.[4] Protons near electronegative atoms, such as nitrogen, are "deshielded," meaning the surrounding electron density is pulled away. This reduced shielding causes the proton to experience a stronger effective magnetic field and resonate at a higher frequency (further downfield, to the left) in the NMR spectrum.[5] In this molecule, protons on the carbons immediately adjacent to the nitrogen atoms (positions 2, 5, 8, and 10) are expected to appear significantly downfield compared to other aliphatic protons.[6] The number of adjacent, non-equivalent protons determines the splitting pattern (multiplicity) of a signal according to the n+1 rule, providing connectivity information.[7]

  • ¹³C NMR Spectroscopy : Similar to proton NMR, the chemical shifts of carbon atoms are influenced by their electronic environment.[8] The presence of electronegative nitrogen atoms causes a downfield shift for adjacent carbons. A key feature of the ¹³C NMR spectrum for this molecule will be the signal for the spirocyclic carbon (C6), which, being a quaternary carbon, will typically exhibit a weaker signal intensity. Unlike ¹H NMR, standard ¹³C NMR spectra are often acquired with proton decoupling, resulting in each unique carbon appearing as a single line (singlet).[9] This simplifies the spectrum and allows for a direct count of non-equivalent carbon atoms.

The unique spirocyclic nature of the undecane core locks the two piperidine-like rings in a specific conformation. This rigidity can make protons on the same methylene (CH₂) group diastereotopic, meaning they are chemically non-equivalent and can, therefore, have different chemical shifts and couple to each other.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following IUPAC-based numbering system for 9-methyl-1,9-diazaspiro[5.5]undecane will be used throughout this document.

The above DOT script has issues with positioning. A clearer, manually structured diagram is required.

Figure 1: Molecular structure of 9-methyl-1,9-diazaspiro[5.5]undecane.

Experimental Protocols

Protocol: NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation. Following a meticulous protocol is essential to avoid artifacts and obtain high-resolution data.

  • Material Weighing: Accurately weigh 5-10 mg of the purified 9-methyl-1,9-diazaspiro[5.5]undecane for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[10] Higher concentrations for ¹³C NMR reduce the required acquisition time.

  • Solvent Selection: Choose an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules. For compounds with higher polarity or for studying hydrogen bonding, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) can be used.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[11] Gently swirl or sonicate the vial to ensure complete dissolution.

  • Filtration (Critical Step): Undissolved particulate matter in an NMR sample will severely degrade the magnetic field homogeneity, leading to broad, poorly resolved peaks. To prevent this, filter the sample solution directly into a clean, dry 5 mm NMR tube. This is best accomplished by passing the solution through a small plug of glass wool packed into a Pasteur pipette.[10]

  • Tube Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identifier.

Protocol: NMR Data Acquisition

The following are general guidelines for acquiring standard 1D ¹H and ¹³C spectra. Instrument-specific parameters should be optimized by the user.

  • Instrument Insertion: Insert the NMR tube into the spinner turbine and adjust the depth using the spectrometer's gauge. Insert the sample into the NMR magnet.

  • Locking and Shimming: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Following the lock, the magnetic field must be "shimmed" to make it as homogeneous as possible across the sample volume. Automated shimming routines are standard on modern spectrometers and are usually sufficient.

  • ¹H Spectrum Acquisition:

    • Load a standard proton experiment.

    • Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).

    • Acquire a small number of scans (e.g., 8 or 16) to check the signal-to-noise ratio.

    • Adjust the receiver gain automatically.

    • Acquire the final spectrum.

  • ¹³C Spectrum Acquisition:

    • Load a standard proton-decoupled carbon experiment (e.g., zgpg30).

    • Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 256 to 2048 or more), depending on the sample concentration.[10]

    • Acquire the final spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C.[12]

    • Integrate the peaks in the ¹H spectrum.

Data Interpretation and Expected Chemical Shifts

The following tables summarize the expected chemical shifts for 9-methyl-1,9-diazaspiro[5.5]undecane. These values are predicted based on established chemical shift ranges for analogous functional groups and structural motifs.[6][8][13]

Expected ¹H NMR Chemical Shifts

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS at 0 ppm)

Atom Position(s)Expected δ (ppm)MultiplicityIntegrationRationale
N-H (on N1)1.5 - 2.5Broad Singlet1HExchangeable proton, chemical shift is concentration-dependent.[6]
N-CH₃~ 2.3Singlet3HProtons on a methyl group attached to nitrogen.
C2-H₂, C5-H₂2.6 - 2.9Multiplet4HMethylene protons adjacent to N1, deshielded.
C8-H₂, C10-H₂2.5 - 2.8Multiplet4HMethylene protons adjacent to the methylated N9, deshielded.
C3-H₂, C4-H₂1.5 - 1.8Multiplet4HMethylene protons beta to N1, typical aliphatic region.
C7-H₂, C11-H₂1.5 - 1.8Multiplet4HMethylene protons beta to N9, typical aliphatic region.
Expected ¹³C NMR Chemical Shifts

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, relative to TMS at 0 ppm)

Atom Position(s)Expected δ (ppm)Rationale
C6 (Spiro)55 - 65Quaternary spirocyclic carbon, deshielded by two rings. Signal will be weak.
C8, C1050 - 55Carbons adjacent to the methylated nitrogen (N9).
C2, C545 - 50Carbons adjacent to the secondary amine nitrogen (N1).[8]
N-CH₃42 - 46Carbon of the N-methyl group.
C7, C1128 - 35Carbons beta to the methylated nitrogen (N9).
C3, C420 - 28Carbons beta to the secondary amine nitrogen (N1).

Experimental Workflow Visualization

The entire process from sample preparation to final data analysis can be visualized as a clear, sequential workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-50 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filtrate Filter into NMR Tube dissolve->filtrate insert Insert Sample into Magnet filtrate->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire ¹H & ¹³C Spectra lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase & Calibrate ft->phase_cal analyze Assign Peaks & Interpret Structure phase_cal->analyze

Figure 2: Standard workflow for NMR characterization.

Conclusion

NMR spectroscopy is an indispensable tool for the structural elucidation of synthetic compounds like 9-methyl-1,9-diazaspiro[5.5]undecane. By following rigorous sample preparation and data acquisition protocols, high-quality ¹H and ¹³C NMR spectra can be obtained. The predicted chemical shifts and structural assignments provided in this note serve as a reliable guide for researchers, enabling them to confidently verify the structure and purity of their target molecule. This foundational characterization is a critical step in the advancement of drug discovery programs that utilize the promising diazaspiro[5.5]undecane scaffold.

References

  • Bazgir, A. et al. (2009). An Efficient Approach to Diazaspiro [5.5] undecane -1, 5, 9-trione Derivatives under Ultrasound Irradiation. Journal of Applied Chemical Research, 8, 67-72.

  • Islam, M. S. et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, 1-9.

  • University of Leicester. (n.d.). NMR Sample Preparation.

  • Daly, A. M. et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(34), 20959-20981.

  • Joshi, S. et al. (2020). Synthesis and biological screening of new azaspiro[1][14] heptanecarboxylate derivatives. Journal of Advanced Scientific Research, 11(1), 44-49.

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

  • Zymill, A. et al. (2023). Unlocking a Diazirine Long-Lived Nuclear Singlet State via Photochemistry: NMR Detection and Lifetime of an Unstabilized Diazo-Compound. Journal of the American Chemical Society.

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Lee, H. et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4833.

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.

  • Pelter, A. et al. (2025, August 6). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Journal of Chemical Education.

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation.

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

  • The Organic Chemistry Tutor. (2023, December 4). NMR Spectroscopy Interpretation (Example). [Video]. YouTube.

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

  • Fulmer, G. R. et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • Taliani, S. et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 64(24), 18037–18054.

  • Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin.

  • Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.

  • ACD/Labs. (2023, June 28). The Basics of Interpreting a Proton (1H) NMR Spectrum.

  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table.

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy.

  • Reich, H. J. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin.

  • Benchchem. (n.d.). Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals.

  • ResearchGate. (n.d.). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones.

  • Gholivand, K. et al. (2014). Synthesis and GIAO NMR calculations for two diastereoisomers of 2'-acetyloxy-2'-phenylspiro[indeno[1,2-b]quinoxalin-11, 1'-cyclopropane]. Journal of Molecular Structure, 1072, 128-133.

  • ResearchGate. (n.d.). NMR Spectroscopy in Drug and Natural Product Analysis.

Sources

Application Notes and Protocols for Cross-Coupling Reactions Utilizing 9-Methyl-1,9-diazaspiro[5.5]undecane as a Novel Ligand

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emerging Role of Spirocyclic Diamines in Catalysis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have become indispensable tools in modern organic synthesis, particularly in the pharmaceutical and materials science industries.[1] The efficacy of these transformations is critically dependent on the nature of the ligand coordinating to the palladium center. While phosphine-based ligands have historically dominated the field, there is a growing interest in the development of nitrogen-based ligands, such as diamines, due to their often lower cost, greater air stability, and unique electronic and steric properties.

This application note introduces 9-methyl-1,9-diazaspiro[5.5]undecane as a promising bidentate nitrogen-donor ligand for palladium-catalyzed cross-coupling reactions. Its unique spirocyclic architecture imparts a rigid, well-defined geometry to the catalytic complex, which can influence both reactivity and selectivity. The presence of an N-methyl group introduces electronic asymmetry and specific steric bulk, which can be advantageous in tuning the catalytic activity.

While direct literature on the application of 9-methyl-1,9-diazaspiro[5.5]undecane in cross-coupling is emerging, this guide provides detailed protocols and mechanistic insights based on the established principles of catalysis with analogous N-alkylated diamine ligands.[2][3] These protocols serve as a robust starting point for researchers and drug development professionals seeking to explore the potential of this novel ligand in their synthetic endeavors.

Causality Behind Experimental Choices: Why Spirocyclic Diamines?

The choice of a ligand is paramount for a successful cross-coupling reaction. The structural features of 9-methyl-1,9-diazaspiro[5.5]undecane are expected to influence the catalytic cycle in several key ways:

  • Bite Angle and Rigidity: The spirocyclic framework locks the two nitrogen atoms in a fixed spatial arrangement, defining a specific bite angle. This rigidity can enhance the stability of the palladium complex and promote the desired reductive elimination step, which is often the product-forming step of the catalytic cycle.

  • Steric Hindrance: The bulky spirocyclic structure and the N-methyl group can promote the formation of monoligated palladium species, which are often the most active catalysts in cross-coupling reactions.[4] This steric hindrance can also prevent catalyst deactivation pathways such as the formation of inactive palladium dimers.

  • Electronic Effects: The N-methyl group is an electron-donating group, which increases the electron density on the palladium center. This can facilitate the oxidative addition step, which is often the rate-limiting step in the catalytic cycle, particularly for less reactive aryl chlorides.[3]

  • Solubility: The aliphatic nature of the spirocyclic core can enhance the solubility of the palladium complex in common organic solvents used for cross-coupling reactions.

Application Protocol 1: Suzuki-Miyaura Coupling of Aryl Chlorides

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The following protocol is a representative procedure for the coupling of an aryl chloride with an arylboronic acid using 9-methyl-1,9-diazaspiro[5.5]undecane as a ligand.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Add Pd source, ligand, and base to an oven-dried Schlenk tube. prep2 Evacuate and backfill with inert gas (e.g., Argon). prep1->prep2 prep3 Add solvent, aryl chloride, and arylboronic acid. prep2->prep3 react1 Heat the reaction mixture to the specified temperature. prep3->react1 react2 Monitor reaction progress by TLC or GC/LC-MS. react1->react2 workup1 Cool to room temperature and quench the reaction. react2->workup1 workup2 Perform aqueous work-up to remove inorganic salts. workup1->workup2 workup3 Dry the organic layer and concentrate. workup2->workup3 workup4 Purify the crude product by column chromatography. workup3->workup4

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol:
  • Reagent Preparation:

    • Palladium source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Ligand: 9-methyl-1,9-diazaspiro[5.5]undecane

    • Base: Potassium phosphate (K₃PO₄)

    • Aryl Halide: e.g., 4-chlorotoluene (1.0 mmol)

    • Arylboronic Acid: e.g., Phenylboronic acid (1.2 mmol)

    • Solvent: 1,4-Dioxane/water (10:1 v/v), degassed (10 mL)

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), 9-methyl-1,9-diazaspiro[5.5]undecane (0.02 mmol, 2 mol%), and K₃PO₄ (2.0 mmol).

    • Seal the tube with a septum, and evacuate and backfill with argon three times.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Add 4-chlorotoluene followed by phenylboronic acid.

  • Reaction Conditions:

    • Stir the reaction mixture vigorously and heat to 100 °C in an oil bath.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired biaryl product.

Parameter Condition Rationale
Palladium Source Pd₂(dba)₃A common, air-stable Pd(0) precursor that is readily activated in solution.
Ligand:Pd Ratio 2:1Ensures complete coordination to the palladium center and prevents ligand dissociation.
Base K₃PO₄A moderately strong base that is effective in activating the boronic acid for transmetalation.
Solvent 1,4-Dioxane/waterA polar aprotic solvent mixture that solubilizes both organic and inorganic reagents. Water is often beneficial for the transmetalation step.
Temperature 100 °CProvides sufficient thermal energy to overcome the activation barrier for the oxidative addition of the aryl chloride.
Catalytic Cycle: Suzuki-Miyaura Coupling

G cluster_cycle Catalytic Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) trans_complex L-Pd(II)(Ar)(Ar') oa_complex->trans_complex Transmetalation (Ar'-B(OR)₂) trans_complex->pd0 Reductive Elimination product Ar-Ar' trans_complex->product

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

The catalytic cycle begins with the oxidative addition of the aryl halide to the active Pd(0) species, forming a Pd(II) complex.[2][5] This is followed by transmetalation, where the organic group from the boronic acid derivative replaces the halide on the palladium center.[6] The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.

Application Protocol 2: Buchwald-Hartwig Amination of Heteroaryl Halides

The Buchwald-Hartwig amination is a versatile method for the synthesis of N-aryl and N-heteroaryl amines. The following protocol outlines a general procedure for the coupling of a heteroaryl halide with a secondary amine using 9-methyl-1,9-diazaspiro[5.5]undecane as the ligand.

Experimental Workflow: Buchwald-Hartwig Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Add Pd source, ligand, and base to an oven-dried Schlenk tube. prep2 Evacuate and backfill with inert gas (e.g., Argon). prep1->prep2 prep3 Add solvent, heteroaryl halide, and amine. prep2->prep3 react1 Heat the reaction mixture to the specified temperature. prep3->react1 react2 Monitor reaction progress by TLC or GC/LC-MS. react1->react2 workup1 Cool to room temperature and quench the reaction. react2->workup1 workup2 Perform aqueous work-up to remove inorganic salts. workup1->workup2 workup3 Dry the organic layer and concentrate. workup2->workup3 workup4 Purify the crude product by column chromatography. workup3->workup4

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Protocol:
  • Reagent Preparation:

    • Palladium source: Palladium(II) acetate (Pd(OAc)₂)

    • Ligand: 9-methyl-1,9-diazaspiro[5.5]undecane

    • Base: Sodium tert-butoxide (NaOtBu)

    • Heteroaryl Halide: e.g., 2-bromopyridine (1.0 mmol)

    • Amine: e.g., Morpholine (1.2 mmol)

    • Solvent: Toluene, anhydrous and degassed (10 mL)

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.01 mmol, 1 mol%), 9-methyl-1,9-diazaspiro[5.5]undecane (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol).

    • Seal the tube with a septum, and evacuate and backfill with argon three times.

    • Add the degassed toluene via syringe.

    • Add 2-bromopyridine followed by morpholine.

  • Reaction Conditions:

    • Stir the reaction mixture vigorously and heat to 90 °C in an oil bath.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-16 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).

    • Dilute with diethyl ether (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 10 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-heteroaryl amine product.

Parameter Condition Rationale
Palladium Source Pd(OAc)₂A common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
Ligand:Pd Ratio 2:1Ensures the formation of a stable and active catalytic complex.
Base NaOtBuA strong, non-nucleophilic base required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
Solvent TolueneA non-polar, high-boiling solvent suitable for this transformation.
Temperature 90 °CProvides a balance between reaction rate and catalyst stability.
Catalytic Cycle: Buchwald-Hartwig Amination

G cluster_cycle Catalytic Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amido_complex L-Pd(II)(Ar)(NR₂') oa_complex->amido_complex Amine Coordination & Deprotonation (HNR₂') amido_complex->pd0 Reductive Elimination product Ar-NR₂' amido_complex->product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

The catalytic cycle for the Buchwald-Hartwig amination commences with the oxidative addition of the (hetero)aryl halide to the Pd(0) catalyst.[4][7] The resulting Pd(II) complex then coordinates with the amine, which is subsequently deprotonated by the base to form a palladium-amido complex.[7] The final step is reductive elimination, which forges the C-N bond and regenerates the active Pd(0) catalyst.[4]

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or no conversion Inactive catalystEnsure all reagents and solvents are anhydrous and degassed. Use a freshly opened bottle of palladium precursor.
Insufficient temperatureGradually increase the reaction temperature in 10 °C increments.
Inappropriate baseFor Suzuki coupling, try other bases like Cs₂CO₃ or K₂CO₃. For Buchwald-Hartwig, ensure a strong, non-nucleophilic base is used.
Formation of side products Homocoupling of boronic acid (Suzuki)Use a lower temperature or a less polar solvent.
Hydrodehalogenation of the aryl halideEnsure the reaction is performed under a strictly inert atmosphere.
Difficulty in purification Residual palladiumPass the crude product through a plug of silica gel or use a palladium scavenger.

Conclusion

9-Methyl-1,9-diazaspiro[5.5]undecane represents a structurally novel and promising ligand for palladium-catalyzed cross-coupling reactions. Its rigid spirocyclic framework and N-methyl substitution offer a unique combination of steric and electronic properties that can be harnessed to achieve high catalytic efficiency. The protocols provided herein serve as a comprehensive starting point for the application of this ligand in Suzuki-Miyaura and Buchwald-Hartwig reactions. Further optimization of reaction conditions for specific substrates is encouraged to fully exploit the potential of this exciting new catalytic tool.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. John Wiley & Sons.
  • Liu, X., Huang, Z., & Wang, D. (2019). A Highly Active Catalyst System for Suzuki–Miyaura Coupling of Aryl Chlorides. Organometallics, 38(6), 1256-1260.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917.
  • Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112.
  • Yin, J., & Buchwald, S. L. (2000). A Catalytic System for the Heck Reaction of Aryl Chlorides under Mild Conditions. Journal of the American Chemical Society, 122(48), 12051–12052.
  • Wolfe, J. P., & Buchwald, S. L. (1997). A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides. Angewandte Chemie International Edition in English, 36(21), 2379–2381.
  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
  • Nolan, S. P., & Organ, M. G. (Eds.). (2006). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons.
  • Marion, N., & Nolan, S. P. (2007). Well-Defined N-Heterocyclic Carbene-Palladium(II) Precatalysts for Cross-Coupling Reactions.
  • Viciu, M. S., & Nolan, S. P. (2004). (NHC)Pd(allyl)Cl Complexes (NHC = N-Heterocyclic Carbene) as Precatalysts for Cross-Coupling Reactions. Topics in Organometallic Chemistry, 11, 93-116.
  • Peris, E., & Crabtree, R. H. (2004). Key factors in the synthesis and catalytic application of N-heterocyclic carbene complexes of iridium. Coordination Chemistry Reviews, 248(21-24), 2239–2246.
  • Ren, H., Young, D. J., & Lang, H. (2013). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination Reactions. Synthesis, 45(14), 1883–1904.
  • Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 77(19), 8678–8688.
  • Burke, M. D., & Schreiber, S. L. (2004). A Planning Strategy for Diversity-Oriented Synthesis.
  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147–168.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Doyle, A. G., & Jacobsen, E. N. (2007). Small-Molecule H-Bond Donors in Asymmetric Catalysis. Chemical Reviews, 107(12), 5713–5743.
  • Glorius, F. (Ed.). (2007). N-Heterocyclic Carbenes in Transition Metal Catalysis. Springer Science & Business Media.
  • Guin, A. K., Pal, S., Chakraborty, S., Chakraborty, S., & Paul, N. D. (2023). N-Alkylation of Amines by C1–C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal–Ligand Cooperative Approach. The Journal of Organic Chemistry, 88(9), 5944–5961.
  • Nobel Prize Outreach AB 2024. (2010, October 6). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Hazari, N., & Tilset, M. (2014). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 33(11), 2717–2728.
  • Wu, K., & Doyle, A. G. (2017). Subtle steric differences reveal a model for Ni cross-coupling success.
  • Ouchi, M., Terashima, T., & Sawamoto, M. (2024). Selective N-alkylation catalyzed by polymer gels with crosslinked domains containing iridium complexes. Polymer Chemistry, 15(20), 2291-2298.
  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis.
  • Shaughnessy, K. H. (2005). Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications. Current Organic Chemistry, 9(7), 585-604.
  • Quigley, C. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction [Video]. YouTube. [Link]

Sources

Application Note: A Practical Guide to the Incorporation of 9-Methyl-1,9-diazaspiro[5.5]undecane into Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The incorporation of constrained structural motifs into peptide backbones is a paramount strategy in medicinal chemistry for enhancing pharmacological properties such as metabolic stability, receptor affinity, and bioavailability.[1] Spirocyclic scaffolds, in particular, offer a rigid three-dimensional framework that can effectively mimic peptide turns and restrict conformational flexibility.[2] This guide provides a comprehensive technical overview and detailed experimental protocols for the incorporation of 9-methyl-1,9-diazaspiro[5.5]undecane, a privileged heterocyclic structure, into peptide sequences using modern synthetic methodologies.[3][4] We present a rationale for experimental design, step-by-step protocols for solid-phase peptide synthesis (SPPS), and guidelines for the characterization of the final peptidomimetic products, intended for researchers in drug discovery and peptide science.

Introduction: The Rationale for Spirocyclic Peptidomimetics

Peptides are exquisite signaling molecules, but their therapeutic potential is often hindered by poor in-vivo stability due to proteolytic degradation and low cell permeability.[5] Peptidomimetics aim to overcome these limitations by introducing non-natural structural elements that retain the biological activity of the parent peptide while improving its drug-like properties.[1] The 1,9-diazaspiro[5.5]undecane core is a "privileged scaffold," frequently found in biologically active compounds, valued for its rigid structure that allows for the precise spatial orientation of pharmacophoric groups.[3][4]

Incorporating the 9-methyl-1,9-diazaspiro[5.5]undecane moiety into a peptide chain serves two primary purposes:

  • Conformational Constraint: The spirocyclic system locks a portion of the peptide backbone, reducing the entropic penalty upon binding to a biological target and potentially increasing affinity and selectivity.[2]

  • Metabolic Stability: The replacement of a standard amide bond with the robust spiro-diamine structure introduces a non-natural linkage that is resistant to cleavage by endogenous proteases.

This document outlines the critical strategic considerations and provides robust protocols for achieving this synthetic modification.

Strategic Considerations for Synthesis

The successful incorporation of a diamine like 9-methyl-1,9-diazaspiro[5.5]undecane, which contains two secondary amines (N1 and N9), into a growing peptide chain requires careful planning. The core challenge lies in differentiating the two nitrogen atoms to allow for selective, unidirectional peptide chain elongation.

Orthogonal Protection Scheme

To control the synthesis, the two secondary amines of the spiro-diamine must be protected with groups that can be removed under different conditions—a concept known as an "orthogonal" protection strategy.[6] A common and effective approach is to protect one nitrogen with a base-labile group, such as the 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the other with an acid-labile group, like the tert-butyloxycarbonyl (Boc) group.

  • Fmoc Group: Removed with a mild base (e.g., 20% piperidine in DMF), allowing for iterative peptide chain extension under standard SPPS conditions.[7]

  • Boc Group: Stable to the basic conditions of Fmoc deprotection but readily removed with moderate acid (e.g., trifluoroacetic acid, TFA), typically during the final cleavage step.[6]

This strategy allows the spiro-diamine to be used as a unique building block from which a peptide chain can be grown from a specific nitrogen atom.

G cluster_0 Orthogonal Protection of the Spiro-Diamine cluster_1 Protection Step cluster_2 Selective Deprotection & Elongation diamine 9-Methyl-1,9-diazaspiro[5.5]undecane N1 Protect N1 with Boc (Acid-Labile) diamine->N1 N9 Protect N9 with Fmoc (Base-Labile) diamine->N9 protected_diamine Orthogonally Protected Building Block Boc-N1-(diamine)-N9-Fmoc N1->protected_diamine N9->protected_diamine start_spps Attach to Resin & Remove Fmoc (20% Piperidine) protected_diamine->start_spps elongate Elongate Peptide Chain from N9 start_spps->elongate final_cleavage Final Cleavage (TFA) Removes Boc from N1 elongate->final_cleavage

Diagram 1. Orthogonal protection and selective elongation strategy.
Coupling Chemistry for Sterically Hindered Amines

The secondary amines of the 9-methyl-1,9-diazaspiro[5.5]undecane scaffold are sterically more demanding than the primary amines of standard amino acids. Consequently, standard coupling reagents like dicyclohexylcarbodiimide (DCC) may result in slow or incomplete reactions.[8] To overcome this steric hindrance, more potent in-situ activating reagents are required to ensure high coupling efficiency.[9]

Recommended coupling reagents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Forms highly reactive OAt-esters, enhanced by the anchimeric assistance of the pyridine nitrogen, making it one of the most effective reagents for difficult couplings.[9]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Generates more reactive O-6-ClBt esters compared to standard HOBt esters.[9]

  • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): An Oxyma-based reagent known for its high reactivity and reduced risk of racemization.

The use of a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIEA) is crucial to facilitate the reaction without causing unwanted side reactions.[10]

Detailed Experimental Protocols

The following protocols are based on the standard Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology.[11][12] All operations should be performed in a dedicated peptide synthesis vessel with provision for nitrogen bubbling and solvent removal by filtration.

Protocol 1: Solid-Phase Synthesis of a Peptide Incorporating the Spiro-Diamine

This protocol assumes the availability of an orthogonally protected building block, Boc-(9-Me)-1,9-diazaspiro[5.5]undecan-Fmoc .

Materials:

  • Resin: 2-chlorotrityl chloride resin (100-200 mesh, loading capacity ~1.0 mmol/g).[11]

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Building Blocks: Fmoc-protected amino acids, Boc-(9-Me)-1,9-diazaspiro[5.5]undecan-Fmoc.

  • Reagents:

    • Coupling: HATU, HCTU, or COMU.

    • Base: DIEA.

    • Fmoc Deprotection: 20% (v/v) piperidine in DMF.

    • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

    • Precipitation: Cold diethyl ether.

Workflow Diagram:

Sources

Scale-Up Production and Synthetic Methodologies for 9-Methyl-1,9-diazaspiro[5.5]undecane Building Blocks

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol

Strategic Rationale: The 1,9-Diazaspiro[5.5]undecane Scaffold

In modern drug discovery, escaping the "flatland" of traditional planar aromatic rings is a critical strategy for improving the clinical success rates of small molecules. 1,9-Diazaspiro[5.5]undecane derivatives are privileged, three-dimensional heterocycles heavily utilized in medicinal chemistry to target obesity, pain, and cardiovascular disorders ()[1].

As bioisosteres for piperazines and diazepanes, these spirocyclic diamines project their substituents into 3D space. This structural pre-organization improves target specificity, increases aqueous solubility, and reduces hERG liabilities. Producing the 9-methyl-1,9-diazaspiro[5.5]undecane building block with orthogonal protection (e.g., 1-Boc) provides drug development professionals with a ready-to-use scaffold for late-stage functionalization, such as Buchwald-Hartwig cross-coupling or amide bond formation at the 1-position[2].

Mechanistic Causality & Route Selection

The synthesis of spirocyclic diamines at a multi-gram scale presents unique challenges, particularly regarding cyclization efficiency and heavy metal contamination.

We utilize a Ring-Closing Metathesis (RCM) approach over traditional double-alkylation methods. The RCM route, starting from commercially available 1-benzyl-4-piperidone, offers superior regiocontrol and scalability ()[3].

  • Orthogonal Protection Causality: Establishing orthogonal protecting groups (1-Boc and 9-Benzyl) prior to cyclization is mandatory. The strongly electron-withdrawing Boc group deactivates the spiro-nitrogen (N1), preventing it from coordinating with and poisoning the electrophilic ruthenium catalyst during the RCM step.

  • Thermodynamic Driving Force: The gem-dialkyl effect (Thorpe-Ingold effect) at the C6 spiro center compresses the internal bond angle of the diene intermediate. This pre-organizes the allyl groups and drives the thermodynamics of the cyclization, allowing the reaction to proceed efficiently at higher concentrations than typically permitted in macrocyclizations[4].

Process Optimization & Scale-Up Metrics

A critical bottleneck in RCM scale-up is the removal of highly colored, cytotoxic ruthenium residues, which can interfere with downstream biological assays (e.g., fluorescence quenching in high-throughput screening). While standard chromatography is sufficient at the milligram scale, multi-gram production requires the use of amino-bonded silica plugs to covalently sequester the ruthenium metal[2].

Table 1: Scale-Up Metrics for the RCM Cyclization Step

Scale (Starting Material)RCM ConcentrationCatalyst LoadingYield (Spiro Core)Ru Residue (ppm)E-Factor
1.0 g0.05 M5.0 mol %88%< 10 ppm~ 45
5.0 g0.10 M2.5 mol %86%< 10 ppm~ 30
20.0 g 0.15 M 1.0 mol % 85% < 5 ppm ~ 22

Note: The Thorpe-Ingold effect allows for a 3x increase in concentration (0.15 M) at the 20 g scale without significant intermolecular cross-metathesis (oligomerization), drastically improving the E-factor.

Self-Validating Experimental Protocols

The following step-by-step methodology describes the validated 20-gram scale-up production of 1-Boc-9-methyl-1,9-diazaspiro[5.5]undecane.

Step 1: Preparation of the Diene Precursor

Action: Condense 1-benzyl-4-piperidone (20.0 g) with allylamine (4.0 equiv) in toluene at 60 °C. Reduce the resulting imine with NaBH₄. Protect the newly formed secondary amine with Boc₂O, followed by N-allylation using allyl bromide and NaH in DMF. Causality: This sequence installs the two terminal olefins required for RCM while establishing the necessary 1-Boc/9-Benzyl orthogonal protection scheme. In-Process Validation: LC-MS must show the complete disappearance of the mono-allyl intermediate. TLC validation shows a single UV-active spot with an Rf​ of 0.6 (Hexanes/EtOAc 7:3).

Step 2: Ring-Closing Metathesis (RCM)

Action: Dissolve the diene intermediate in anhydrous DCM to a concentration of 0.15 M. Sparge the solution with N₂ for 30 minutes. Add Grubbs 1st Generation Catalyst (1.0 mol %) and stir at reflux for 24 h. Concentrate the mixture and filter through a plug of amino-bonded silica, washing with DCM. Causality: Refluxing drives off ethylene gas, shifting the thermodynamic equilibrium entirely towards the cyclized spiro-alkene. The amino-silica plug acts as a scavenger, binding the Ru-alkylidene remnants. In-Process Validation: The cessation of ethylene bubbling indicates reaction completion. ¹H NMR validates success via the disappearance of terminal olefinic multiplets ( δ 5.0–5.2 ppm) and the emergence of the internal spiro-alkene signal ( δ 5.6 ppm).

Step 3: Global Hydrogenation and Debenzylation

Action: Transfer the spiro-alkene to a Parr reactor. Add Methanol and 10% Pd/C (10 wt%). Pressurize the vessel with H₂ gas (50 psi) and agitate for 12 h. Filter the mixture through a pad of Celite to remove the palladium catalyst. Causality: Palladium-catalyzed hydrogenation performs a highly efficient dual function: it reduces the endocyclic double bond to complete the saturated spiro[5.5]undecane framework and simultaneously undergoes hydrogenolysis to cleave the 9-benzyl group, freeing the secondary amine. In-Process Validation: Hydrogen pressure stabilization indicates the reaction has ended. Ninhydrin staining on a TLC plate yields a deep purple spot, confirming the presence of the free secondary amine at the 9-position.

Step 4: Selective 9-Methylation via Reductive Amination

Action: Dissolve the debenzylated intermediate in 1,2-dichloroethane (DCE). Add 37% aqueous formaldehyde (1.2 equiv) and stir for 30 mins. Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) in portions. Stir for 4 h, then quench with saturated NaHCO₃. Causality: Formaldehyde forms an intermediate iminium ion at the sterically accessible 9-position. NaBH(OAc)₃ is specifically chosen over NaBH₄ because its electron-withdrawing acetate groups reduce its nucleophilicity, preventing the premature reduction of the unreacted formaldehyde and ensuring selective iminium reduction without over-alkylation. Final Validation: Final LC-MS confirms the target mass ( [M+H]+ for 1-Boc-9-methyl-1,9-diazaspiro[5.5]undecane). Purity is validated at >98% via HPLC (UV 210 nm).

Synthetic Workflow Diagram

G A 1-Benzyl-4-piperidone + Allylamine B Diene Intermediate (1-Boc, 9-Benzyl) A->B 1. Reductive Amination 2. Allylation & Boc-protection C Spiro-alkene Core (RCM Cyclization) B->C Grubbs 1st Gen Catalyst (DCM, 24h) D 1-Boc-1,9-diazaspiro[5.5]undecane (Reduction & Debenzylation) C->D H2, Pd/C (Methanol) E 1-Boc-9-methyl-1,9-diazaspiro[5.5]undecane (Target Building Block) D->E Formaldehyde, NaBH(OAc)3 (DCE)

Figure 1: Synthetic workflow for 9-methyl-1,9-diazaspiro[5.5]undecane building blocks.

References

  • Jenkins, I. D., Lacrampe, F., Ripper, J., Alcaraz, L., Van Le, P., Nikolakopoulos, G., Leone, P. d. A., White, R. H., & Quinn, R. J. "Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery." Journal of Organic Chemistry, American Chemical Society, 2009. URL:[Link]

  • Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. "Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds." Chemistry of Heterocyclic Compounds, Springer, 2017. URL:[Link]

Sources

Application Note: Functionalization of 9-Methyl-1,9-diazaspiro[5.5]undecane via N-Alkylation

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Molecule Profile

The pharmaceutical industry’s paradigm shift toward high-Fsp3 (fraction of sp3-hybridized carbons) molecules has elevated spirocyclic amines from niche building blocks to privileged scaffolds in modern drug discovery [1]. By escaping "flatland," these inherently three-dimensional motifs rid drug candidates of common liabilities associated with planar aromatic rings, such as poor solubility and off-target promiscuity.

Specifically, 9-methyl-1,9-diazaspiro[5.5]undecane exhibits exceptional bioisosteric potential for piperazines and homopiperazines [2]. The molecule features a tertiary amine (N9-methyl) and a secondary amine (N1). The functionalization of this scaffold universally targets the N1 secondary amine. However, synthesizing and functionalizing these saturated spirocyclic N-heterocycles presents significant synthetic challenges [3]. The N1 position is directly adjacent to the quaternary spiro-center (C6), creating a highly sterically hindered "neopentyl-like" pocket. Standard SN2 N-alkylation protocols often fail or stall, necessitating a highly optimized, thermodynamically driven approach.

Mechanistic Insights: Overcoming Steric Shielding

As an application scientist, it is critical to understand why standard conditions fail to design a protocol that succeeds. The N-alkylation of 9-methyl-1,9-diazaspiro[5.5]undecane requires tuning three fundamental levers:

  • The "Cesium Effect" (Base Selection): Weak organic bases like N,N-Diisopropylethylamine (DIPEA) lack the driving force to deprotonate the sterically shielded amine efficiently. Inorganic bases, specifically Cesium Carbonate (Cs₂CO₃), are vastly superior. The large ionic radius of the cesium cation creates a highly soluble, loose ion pair in polar aprotic solvents, dramatically enhancing the nucleophilicity of the N1 amine.

  • In Situ Finkelstein Catalysis: When using widely available alkyl chlorides or bromides, the SN2 transition state is too energy-intensive. The addition of catalytic Potassium Iodide (KI) or Sodium Iodide (NaI) facilitates a continuous Finkelstein reaction, transiently generating highly reactive alkyl iodides in situ, which readily undergo nucleophilic attack.

  • Thermodynamic Push (Microwave Irradiation): Conventional heating (e.g., oil baths at 80 °C) often results in prolonged reaction times (>24 hours), leading to substrate degradation and poor yields. Microwave (MW) irradiation provides rapid, uniform volumetric heating. This delivers the immediate thermodynamic push required to overcome the high activation energy barrier imposed by the spiro-quaternary center.

Optimization of Reaction Parameters

The following table summarizes the quantitative optimization data for the N-alkylation of 9-methyl-1,9-diazaspiro[5.5]undecane using a model electrophile (4-fluorobenzyl chloride). This data validates the causality of our selected protocol.

EntryBase (2.0 eq)SolventAdditiveHeating MethodTimeYield (%)
1DIPEADCMNoneConventional (40 °C)24 h15%
2K₂CO₃MeCNNoneConventional (80 °C)24 h42%
3Cs₂CO₃DMFNoneConventional (100 °C)12 h65%
4Cs₂CO₃DMFKI (0.2 eq)Conventional (100 °C)12 h81%
5 Cs₂CO₃ DMF KI (0.2 eq) Microwave (110 °C) 1.5 h >95%

Experimental Workflow

The logical progression of the optimized methodology is mapped below.

G SM Starting Material 9-methyl-1,9-diazaspiro[5.5]undecane Elec Electrophile Addition (Alkyl/Benzyl Halide) SM->Elec Target: N1 Secondary Amine Cat In Situ Finkelstein Catalysis (KI or NaI) Elec->Cat If using R-Cl or R-Br Cond Base & Solvent Selection (Cs2CO3 in Anhydrous DMF) Elec->Cond If using R-I Cat->Cond MW Microwave Irradiation (110°C, 1.5 Hours) Cond->MW Overcome Steric Bulk Workup Aqueous Quench & Liquid-Liquid Extraction MW->Workup Drive to >95% Conversion Product Purified N-Alkylated API Scaffold (Flash Chromatography) Workup->Product Isolate Free Base

Figure 1: Strategic workflow for the N-alkylation of sterically hindered spirocyclic amines.

Step-by-Step Protocol: Microwave-Assisted N-Alkylation

This protocol is designed as a self-validating system . Built-in analytical checkpoints ensure that the SN2 catalytic cycle is functioning correctly before proceeding to isolation.

Materials Required
  • Amine: 9-methyl-1,9-diazaspiro[5.5]undecane (1.0 equiv, typically 1.0 mmol, ~168 mg)

  • Electrophile: Alkyl/Benzyl Halide (1.2 equiv, 1.2 mmol)

  • Base: Cesium Carbonate (Cs₂CO₃), anhydrous powder (2.0 equiv, 2.0 mmol, 652 mg)

  • Catalyst: Potassium Iodide (KI), oven-dried (0.2 equiv, 0.2 mmol, 33 mg)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (4.0 mL)

Step 1: Reaction Assembly (Inert Atmosphere)
  • To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 9-methyl-1,9-diazaspiro[5.5]undecane (1.0 mmol) and anhydrous DMF (4.0 mL).

  • Add the anhydrous Cs₂CO₃ (2.0 mmol) and KI (0.2 mmol). Causality note: KI must be dry; moisture will hydrate the cesium ions, destroying the "cesium effect" and stalling the reaction.

  • Add the electrophile (1.2 mmol) dropwise at room temperature.

  • Seal the vial with a Teflon-lined crimp cap and purge with Nitrogen for 2 minutes.

Step 2: Microwave Execution & Self-Validation
  • Place the vial in a dedicated microwave synthesizer (e.g., Biotage Initiator or CEM Discover).

  • Set parameters: Temperature: 110 °C, Time: 90 minutes, Stirring: High, Cooling: On.

  • Validation Checkpoint 1 (LC-MS): After 90 minutes, sample 10 µL of the reaction mixture, dilute in 1 mL MeOH, and analyze via LC-MS.

    • Success criteria: You must observe the [M+H]⁺ peak corresponding to the target product and <5% of the starting material mass (m/z 169.1).

    • Troubleshooting: If starting material >15%, the electrophile may have degraded. Spike the reaction with an additional 0.5 equiv of electrophile and 0.1 equiv KI, and subject to MW irradiation for another 30 minutes.

Step 3: Workup and Isolation
  • Transfer the cooled reaction mixture to a separatory funnel containing 20 mL of Deionized Water (to dissolve DMF and inorganic salts).

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 15 mL).

  • Validation Checkpoint 2 (Brine Wash): Wash the combined organic layers with 5% aqueous LiCl solution (2 × 15 mL) followed by Brine (15 mL). Causality note: DMF is highly miscible with EtOAc; washing with LiCl effectively pulls residual DMF into the aqueous phase, preventing co-elution during chromatography.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification
  • Purify the crude residue via flash column chromatography (Silica gel, Eluent: gradient of 0-10% Methanol in Dichloromethane containing 1% Triethylamine). Causality note: The 1% TEA prevents the basic spirocyclic nitrogens from streaking on the acidic silica gel.

  • Evaporate the pure fractions to yield the functionalized 9-methyl-1,9-diazaspiro[5.5]undecane derivative as a free base.

References

  • Title: Synthetic Routes to Approved Drugs Containing a Spirocycle Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]

  • Title: Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds Source: Chemistry of Heterocyclic Compounds / PubMed Central URL: [Link]

  • Title: One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones Source: Journal of the American Chemical Society / PubMed URL: [Link]

Troubleshooting & Optimization

overcoming steric hindrance in 9-methyl-1,9-diazaspiro[5.5]undecane functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and functionalization of 9-methyl-1,9-diazaspiro[5.5]undecane and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to steric hindrance, and to provide practical, field-proven solutions. The 1,9-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of disorders.[1] However, its inherent steric bulk can present significant synthetic hurdles. This guide offers in-depth troubleshooting, validated protocols, and a mechanistic understanding to empower your research.

Understanding the Challenge: Steric Hindrance in Spirocyclic Systems

The spirocyclic nature of 9-methyl-1,9-diazaspiro[5.5]undecane, with its two fused piperidine rings, creates a congested three-dimensional structure. The methyl group at the N9 position further exacerbates this steric bulk, shielding the lone pair of the secondary amine at the N1 position. This steric hindrance can significantly impede the approach of electrophiles, making standard N-alkylation and other functionalization reactions challenging and often low-yielding.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-alkylation of the secondary amine (N1) on 9-methyl-1,9-diazaspiro[5.5]undecane is failing or giving very low yields. What am I doing wrong?

This is a common issue directly related to the steric hindrance around the N1 nitrogen. Standard alkylation conditions using alkyl halides and a common base are often insufficient to overcome this barrier.

Underlying Cause: The nucleophilicity of the N1 amine is diminished due to the bulky spirocyclic framework and the adjacent methyl group. The transition state for a typical SN2 reaction is highly disfavored.

Troubleshooting Strategies:

  • Increase Reactivity of the Electrophile: Switch from alkyl chlorides or bromides to more reactive alkyl iodides or tosylates. Alkyl tosylates, in particular, are excellent leaving groups and can significantly enhance reaction rates.[2]

  • Employ a Strong, Non-Nucleophilic Base: A strong base is required to fully deprotonate the secondary amine, increasing its nucleophilicity. However, the base itself should not be sterically hindered to avoid competing reactions. Cesium hydroxide (CsOH) has been shown to be effective in promoting N-alkylation of hindered amines.[3]

  • Elevate the Reaction Temperature: Increasing the temperature can provide the necessary activation energy to overcome the steric barrier. Refluxing in a high-boiling solvent like toluene or xylene is a common strategy.[2]

  • Consider Alternative Catalytic Methods: For certain substrates, transition-metal-catalyzed C-H activation strategies could offer an alternative pathway for functionalization, though this is a more advanced approach.[4][5]

Workflow for Enhanced N-Alkylation:

start Low Yield in N-Alkylation strategy1 Increase Electrophile Reactivity (e.g., Alkyl Tosylates) start->strategy1 Is the electrophile a halide? strategy2 Use Strong, Non-Nucleophilic Base (e.g., CsOH) start->strategy2 Is the base weak? strategy3 Elevate Reaction Temperature (e.g., Reflux in Toluene) start->strategy3 Is the reaction at room temp? outcome Improved Yield strategy1->outcome strategy2->outcome strategy3->outcome

Caption: Decision workflow for troubleshooting low-yielding N-alkylation reactions.

Q2: I am observing significant side product formation, including elimination products, during my alkylation attempts. How can this be minimized?

The formation of elimination byproducts is a common competing pathway, especially when using strong bases and hindered substrates.

Underlying Cause: When the nucleophilic attack by the amine is sterically hindered, the basic character of the amine can dominate, leading to E2 elimination with the alkyl halide.

Troubleshooting Strategies:

  • Choice of Leaving Group: While highly reactive electrophiles are beneficial, extremely good leaving groups can sometimes favor elimination. A balance must be struck. For instance, if tosylates lead to elimination, a switch to iodides might be beneficial.

  • "Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: This elegant method uses a catalyst (often based on iridium or nickel) to transiently oxidize a primary or secondary alcohol to an aldehyde or ketone in situ.[6] The amine then forms an imine/enamine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen. This avoids the use of harsh alkylating agents.

  • Reductive Amination: If the desired substituent can be derived from a ketone or aldehyde, reductive amination is an excellent alternative. The spiro-amine is reacted with the carbonyl compound to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB). This method is generally high-yielding and avoids harsh conditions.

Comparative Table of Alkylation Strategies:

MethodAlkylating AgentConditionsProsCons
Direct Alkylation Alkyl Halide/TosylateStrong base, high tempSimple setupProne to low yields, elimination
Hydrogen Autotransfer AlcoholMetal catalyst, high tempHigh atom economy, mildRequires specific catalysts
Reductive Amination Aldehyde/KetoneMild reducing agentHigh yields, good functional group toleranceLimited to substituents from carbonyls
Q3: I need to selectively functionalize another part of my molecule without affecting the 9-methyl-1,9-diazaspiro[5.5]undecane core. What protecting group strategy do you recommend?

Protecting the spiro-diamine is crucial when performing reactions on other parts of a larger molecule. The choice of protecting group is critical and depends on the subsequent reaction conditions.[7][8][9]

Underlying Cause: Both nitrogens in the diazaspirocycle can be nucleophilic and/or basic, potentially interfering with a wide range of chemical transformations.

Recommended Protecting Group Strategy: Orthogonal Protection

An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others.[8] For the 9-methyl-1,9-diazaspiro[5.5]undecane core, where one nitrogen is tertiary and the other is secondary, a single protecting group on the N1 nitrogen is often sufficient.

  • Boc (tert-Butoxycarbonyl) Group: This is a highly reliable and widely used protecting group for amines.

    • Protection: React the spiro-amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a mild base like triethylamine (TEA) or in a solvent like dichloromethane (DCM).

    • Stability: The Boc group is stable to a wide range of non-acidic conditions, including basic hydrolysis, hydrogenation, and organometallic reactions.

    • Deprotection: It is easily removed under acidic conditions, typically with trifluoroacetic acid (TFA) in DCM, or with HCl in an organic solvent.

Experimental Protocol: Boc Protection of 9-Methyl-1,9-diazaspiro[5.5]undecane

  • Dissolve 9-methyl-1,9-diazaspiro[5.5]undecane (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Add triethylamine (1.2 eq) to the solution and stir at room temperature.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the N-Boc protected product.

Visualization of Protection Strategy:

cluster_0 Protection Phase cluster_1 Functionalization Phase cluster_2 Deprotection Phase Spiroamine 9-Methyl-1,9-diazaspiro[5.5]undecane (Reactive N1-H) BocProtected N1-Boc Protected Spiroamine (Inert N1) Spiroamine->BocProtected (Boc)₂O, TEA OtherFG Molecule with Other Functional Group (FG) ModifiedFG Selectively Modified FG OtherFG->ModifiedFG Desired Reaction (e.g., Esterification) FinalProduct Final Functionalized Product (Free N1-H) ModifiedFG->FinalProduct TFA, DCM

Caption: Orthogonal protection workflow for selective functionalization.

References

  • Katritzky, A. R., Wu, J., & Rachwal, S. (1991). N-ALKYLATION OF HINDERED SECONDARY AROMATIC AMINES WITH 2-IODOBUTANE. Organic Preparations and Procedures International, 23(4), 399-402. [Link]

  • Kociénski, P. J. (2005). Protecting Groups. 3rd ed., Thieme.
  • Dandapani, S., & Nagendra, G. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9149–9153. [Link]

  • Behera, A. K., et al. (2014). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N′-disubstituted barbituric acid to divinylketones. Tetrahedron Letters, 55(30), 4154-4157.
  • Bao, W., et al. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • Isley, N. A., et al. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 16(15), 4066–4069. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th ed., Wiley.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Gholap, A. R., & Toti, K. S. (2013). An Efficient Approach to Diazaspiro [5.5] undecane -1, 5, 9-trione Derivatives under Ultrasound Irradiation.
  • Miyanaga, A., & Katsuyama, Y. (2026). Protecting Group Strategies in Natural Product Biosynthesis. Journal of Natural Products. [Link]

  • de Witte, W., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(31), 19207-19221. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. [Link]

  • Vidal, S. (Ed.). (2019).
  • Chen, C., et al. (2021). Catalytic undirected methylation of unactivated C(sp)−H bonds suitable for complex molecules. Nature Chemistry, 13, 456–463. [Link]

  • Burgaz, E. V., et al. (2024). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. Arkivoc, 2024(8), 202412321.
  • Sharma, A., & Hartwig, J. F. (2021). Catalytic undirected methylation of unactivated C(sp3)−H bonds suitable for complex molecules. ACS Central Science, 7(3), 456-463.
  • Mazuela, J., et al. (2021). Catalytic methodologies for the valorization of C2 hydrocarbons and mechanistic studies. University of Murcia.
  • Powers, D. C. (2022). C--H Functionalization and Computational Modeling in Transition Metal Catalysis. Master's Thesis, University of Massachusetts Boston.
  • Kumar, A., & Kumar, V. (2022).
  • Grosu, I., et al. (2008). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.
  • Li, J., et al. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. Nano Research, 16, 3475–3480.
  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760. [Link]

  • Liu, Y., et al. (2016). Kinetically controlled synthesis of rotaxane geometric isomers. Chemical Science, 7(7), 4138-4144.

Sources

Technical Support Center: Enhancing Aqueous Solubility of 9-Methyl-1,9-diazaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 1,9-diazaspiro[5.5]undecane scaffold is a privileged structure in modern medicinal chemistry, appearing in compounds targeting a range of disorders, from pain and obesity to cardiovascular and psychotic conditions.[1] Derivatives, such as the 9-methyl substituted series, often possess complex, rigid, and lipophilic architectures. A significant and frequent hurdle in their development is poor aqueous solubility, which can severely limit bioavailability and hinder progression into clinical phases.[2][3] This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals to troubleshoot and overcome solubility challenges associated with this important class of molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My 9-methyl-1,9-diazaspiro[5.5]undecane derivative is practically insoluble in water. What are the underlying chemical reasons for this?

A1: The poor aqueous solubility of these derivatives typically stems from a combination of factors related to their molecular structure:

  • High Lipophilicity and Low Polarity: The core spirocyclic structure is a large, non-planar, and predominantly aliphatic system. This hydrocarbon-rich framework contributes significantly to a high LogP value, making the molecule inherently more soluble in lipids than in water.

  • Molecular Rigidity and Crystal Lattice Energy: Spirocycles are conformationally constrained. If the molecule is highly symmetrical, it can pack very efficiently into a stable crystal lattice. A high crystal lattice energy means that a significant amount of energy is required to break apart the crystal and solvate the individual molecules, resulting in low solubility.[4]

  • The Role of the Nitrogen Atoms: While nitrogen-containing heterocycles can increase polarity and offer sites for hydrogen bonding, their influence can be limited.[5][6][7] In the 1,9-diazaspiro[5.5]undecane system, the basicity of the nitrogen atoms is key. If the nitrogens are sterically hindered or their basicity is reduced by electron-withdrawing substituents, their ability to ionize and improve solubility in acidic media will be compromised.

Q2: What is the most direct and effective first step to try and improve the solubility of my basic diazaspiro compound?

A2: For ionizable basic compounds, salt formation is the most common, effective, and well-established initial strategy to significantly increase aqueous solubility and dissolution rate.[2][4][8][9][10]

The underlying principle is the conversion of the neutral, poorly soluble free base into an ionized salt form, which is inherently more polar and water-soluble.[11] The solubility of the resulting salt is governed by the pH of the medium and the pKa of the parent compound.

Initial Workflow for Solubility Assessment:

A Characterize Free Base (pKa, LogP, Crystalline Form) B Is the compound basic? (pKa > 3) A->B C Attempt Salt Formation (e.g., HCl, Mesylate) B->C Yes F Explore Advanced Strategies (See Q4) B->F No / Weakly Basic D Solubility Significantly Improved? C->D E Optimize Salt Form & Proceed with Formulation D->E Yes D->F No / Unstable Salt cluster_0 1. Free State cluster_1 2. Complexation cluster_2 3. Solubilized State Drug Poorly Soluble Drug Molecule Complex Drug molecule enters the hydrophobic cavity of the cyclodextrin. CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) SolubleComplex Soluble Inclusion Complex (Hydrophilic surface interacts with water) CD_outer Drug_inner Drug

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Experimental Protocols

Protocol 1: Small-Scale Salt Screening

This protocol provides a method for rapidly assessing the potential of different counterions to form crystalline salts and improve solubility.

Materials:

  • 9-methyl-1,9-diazaspiro[5.5]undecane derivative (free base)

  • Panel of counterion acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid) as 0.5 M solutions in a suitable solvent (e.g., isopropanol, acetone, ethyl acetate).

  • Set of 2 mL glass vials.

  • Vortex mixer and magnetic stirrer.

  • Polarized Light Microscope (PLM).

Methodology:

  • Preparation: Weigh 10-20 mg of the free base into each glass vial.

  • Solvent Addition: Add 0.5 mL of a primary solvent (e.g., acetone) to each vial. Stir to dissolve or create a slurry.

  • Counterion Addition: Add the counterion acid solution dropwise (stoichiometric equivalent of 1.0) while stirring.

  • Maturation: Cap the vials and allow them to stir or shake at ambient temperature for 24-48 hours. If no solid forms, consider storing at a lower temperature (4°C).

  • Isolation: If a solid precipitate forms, centrifuge the vial, decant the supernatant, and wash the solid with a small amount of fresh solvent. Dry the solid under vacuum.

  • Characterization:

    • Visual/Microscopic Analysis: Examine the isolated solid under a PLM. The presence of birefringence indicates crystallinity, a key indicator of salt formation.

    • Solubility Assessment: Prepare a saturated solution of the most promising crystalline hits in deionized water or a relevant buffer (e.g., pH 7.4 PBS). Equilibrate for 24 hours, filter, and determine the concentration using HPLC-UV. Compare this to the intrinsic solubility of the free base.

Protocol 2: Preparation of an Inclusion Complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) via Kneading

This method is a simple, solvent-minimal way to prepare cyclodextrin complexes for initial evaluation.

Materials:

  • 9-methyl-1,9-diazaspiro[5.5]undecane derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Deionized water/ethanol (50:50 v/v) solution

Methodology:

  • Mixing: Place the drug and HP-β-CD (typically at a 1:1 or 1:2 molar ratio) into a mortar. Mix the powders gently.

  • Kneading: Add the water/ethanol solution dropwise to the powder mixture while triturating continuously with the pestle. Add just enough liquid to form a thick, consistent paste.

  • Continue Kneading: Knead the paste vigorously for 45-60 minutes. The shear force helps facilitate the inclusion of the drug into the cyclodextrin cavity.

  • Drying: Transfer the paste to a glass dish and dry it in an oven at 40-50°C until a constant weight is achieved, or use a vacuum oven for more sensitive compounds.

  • Processing: Grind the dried mass into a fine powder and pass it through a sieve.

  • Solubility Assessment: Evaluate the aqueous solubility of the prepared complex as described in Protocol 1, Step 6, and compare it to the uncomplexed drug.

References

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • Dr. Reddy's Laboratories. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • In-Pharma Technologist. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. [Link]

  • Dr. Reddy's Laboratories. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. [Link]

  • Pharma's Almanac. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • National Center for Biotechnology Information (NCBI). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • MDPI. (2015, December 29). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [Link]

  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?[Link]

  • Aston University Research Explorer. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]

  • ScienceDirect. Salt formation to improve drug solubility. [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • Almac Group. Key strategies central to overcoming poor API solubility. [Link]

  • Scribd. Prodrug Strategies for Enhanced Solubility. [Link]

  • SciELO. Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. [Link]

  • PubMed. (2007, July 30). Salt formation to improve drug solubility. [Link]

  • PubMed. (2007, July 30). Prodrug strategies to overcome poor water solubility. [Link]

  • Sci-Hub. Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. [Link]

  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]

  • Fiveable. (2025, August 15). Nitrogen-containing heterocycles: Organic Chemistry II...[Link]

  • ScienceDirect. Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid with divinylketones. [Link]

  • National Center for Biotechnology Information (NCBI). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Link]

  • IntechOpen. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. [Link]

  • Journal of Drug Delivery and Therapeutics. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]

  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • ResearchGate. (2017, March 10). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?[Link]

  • IJBPAS. (2022, September 1). COMPREHENSIVE STUDY ABOUT SOLUBILITY ENHANCEMENT TECHNIQUES. [Link]

  • WJPPS. (2022, December 12). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. [Link]

  • ACS Publications. (2021, December 15). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. [Link]

  • ResearchGate. Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. [Link]

  • MDPI. Special Issue : Nitrogen-Containing Heterocyclic Compounds in Drug Design: Synthesis, Characterization, and Biological Activity. [Link]

  • National Center for Biotechnology Information (NCBI). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. [Link]

  • RSC Publishing. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview. [Link]

Sources

troubleshooting impurities in 9-methyl-1,9-diazaspiro[5.5]undecane scale-up

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the scale-up synthesis of 9-methyl-1,9-diazaspiro[5.5]undecane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis and purification of this important spirocyclic scaffold. Our approach is rooted in mechanistic understanding and practical, field-proven solutions to ensure the integrity and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 9-methyl-1,9-diazaspiro[5.5]undecane and what are their primary challenges?

A1: The synthesis of 9-methyl-1,9-diazaspiro[5.5]undecane and its analogs typically involves multi-step sequences. A prevalent and scalable approach involves a double Michael addition of a primary amine to an activated diene, followed by an intramolecular reductive amination. The primary challenges in this route during scale-up include controlling the formation of polymeric byproducts, managing the stereochemistry of the spirocenter, and removing process-related impurities, especially from the reductive amination step.[1]

Q2: Why is purification of 9-methyl-1,9-diazaspiro[5.5]undecane often difficult?

A2: As a polar, poly-basic compound, 9-methyl-1,9-diazaspiro[5.5]undecane can be challenging to purify using standard chromatographic techniques. Its basicity leads to strong interactions with silica gel, often resulting in peak tailing and poor separation. Furthermore, its high polarity can make extraction and crystallization difficult, often requiring specialized solvent systems or derivatization.

Q3: What are the critical process parameters to monitor during the scale-up of the synthesis?

A3: During scale-up, it is crucial to monitor reaction temperature, addition rates of reagents, and mixing efficiency. In the double Michael addition, poor temperature control can lead to side reactions. In the reductive amination step, the choice of reducing agent, solvent, and pH are critical to minimize the formation of over-reduced or incompletely cyclized byproducts.[2]

Q4: Are there any specific safety considerations for the synthesis of this compound?

A4: Standard laboratory safety protocols should be followed. Reductive amination often utilizes hydride reducing agents, which can be pyrophoric and react violently with water. The use of hydrogen gas with a catalyst like Palladium on carbon requires an inert atmosphere and proper handling to prevent fires. Always consult the Safety Data Sheet (SDS) for all reagents used.

Troubleshooting Guides: Impurity Identification and Remediation

This section provides a detailed guide to identifying and resolving common impurities encountered during the synthesis of 9-methyl-1,9-diazaspiro[5.5]undecane via the proposed synthetic route.

Proposed Synthetic Route:

A plausible and scalable synthesis of 9-methyl-1,9-diazaspiro[5.5]undecane (3) is a two-step process starting from 1,5-diphenyl-1,4-pentadien-3-one (dibenzalacetone, 1).

  • Step 1: Double Michael Addition. Reaction of dibenzalacetone (1) with methylamine to form the intermediate diamino ketone (2).

  • Step 2: Intramolecular Reductive Amination. Cyclization of the diamino ketone (2) using a reducing agent to form the final product (3).

Troubleshooting Scenario 1: Incomplete Double Michael Addition
  • Symptom: Presence of a significant amount of a mono-adduct impurity (Impurity A) in the crude product after Step 1, detected by LC-MS or TLC.

  • Potential Causes:

    • Insufficient reaction time or temperature.

    • Sub-stoichiometric amount of methylamine.

    • Poor mixing leading to localized concentration gradients.

  • Recommended Actions:

    • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material and mono-adduct are consumed.

    • Reagent Stoichiometry: Use a slight excess of methylamine to drive the reaction to completion.

    • Temperature Control: Ensure the reaction temperature is maintained at the optimal level as determined by initial optimization studies.

Troubleshooting Scenario 2: Presence of Over-Reduced Impurity
  • Symptom: An impurity with a molecular weight 2 units higher than the expected product is observed by GC-MS, corresponding to the diol (Impurity B).

  • Potential Causes:

    • Use of a harsh reducing agent (e.g., sodium borohydride) that can reduce the ketone functionality of the intermediate (2) before cyclization.

    • Prolonged reaction time at elevated temperatures.

  • Recommended Actions:

    • Choice of Reducing Agent: Employ a milder reducing agent that selectively reduces the iminium ion formed in situ, such as sodium triacetoxyborohydride (STAB).[3]

    • Temperature and Time Control: Carefully control the reaction temperature and time to avoid over-reduction.

Troubleshooting Scenario 3: Unreacted Diamino Ketone Intermediate
  • Symptom: The presence of the diamino ketone intermediate (2) in the final product.

  • Potential Causes:

    • Incomplete reductive amination.

    • Deactivation of the reducing agent due to moisture.

    • Sub-optimal pH for iminium ion formation.

  • Recommended Actions:

    • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as borohydride-based reducing agents are moisture-sensitive.

    • pH Adjustment: The formation of the iminium ion intermediate is crucial for reductive amination and is often catalyzed by mild acid. A small amount of acetic acid can be added to facilitate the reaction.

    • Increase Reducing Agent: If the reaction stalls, a small additional portion of the reducing agent can be added.

Impurity Profile Summary
Impurity IDStructureIUPAC NameLikely Origin
Product 9-methyl-1,9-diazaspiro[5.5]undecane9-methyl-1,9-diazaspiro[5.5]undecane-
Impurity A Mono-Michael Adduct4-(methylamino)-1,5-diphenylpent-1-en-3-oneIncomplete Michael Addition
Impurity B Diol1,5-bis(methylamino)-1,5-diphenylpentan-3-olOver-reduction of ketone
Intermediate 2 Diamino Ketone1,5-bis(methylamino)-1,5-diphenylpentan-3-oneIncomplete Reductive Amination

Experimental Protocols

Protocol 3.1: Synthesis of 9-methyl-1,9-diazaspiro[5.5]undecane (3)

Step 1: Synthesis of 1,5-bis(methylamino)-1,5-diphenylpentan-3-one (2)

  • To a solution of 1,5-diphenyl-1,4-pentadien-3-one (1) (1.0 eq) in methanol, add an aqueous solution of methylamine (2.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure to obtain the crude diamino ketone (2).

Step 2: Synthesis of 9-methyl-1,9-diazaspiro[5.5]undecane (3)

  • Dissolve the crude diamino ketone (2) (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at 0 °C.

  • Add glacial acetic acid (0.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product (3).

Protocol 3.2: GC-MS Analysis for Impurity Profiling
  • Sample Preparation: Prepare a 1 mg/mL solution of the crude product in methanol or DCM.

  • GC Conditions:

    • Column: HP-5MS (or equivalent)

    • Injection Volume: 1 µL

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-500

  • Data Analysis: Identify the peaks corresponding to the product and impurities based on their retention times and mass spectra.

Protocol 3.3: Purification by Column Chromatography

Due to the basic nature of the product, standard silica gel chromatography can be challenging. An amine-functionalized silica or alumina column is recommended.

  • Stationary Phase: Amine-functionalized silica gel.

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 10% to 50%). The addition of a small amount of triethylamine (0.1%) to the mobile phase can help to reduce peak tailing.

  • Procedure:

    • Load the crude product onto the column.

    • Elute with the solvent gradient.

    • Collect fractions and analyze by TLC to identify the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3.4: Purification by Crystallization
  • Dissolve the crude product in a minimal amount of a hot solvent such as ethanol or isopropanol.

  • If the product does not readily crystallize upon cooling, add a co-solvent like hexane or diethyl ether dropwise until turbidity is observed.

  • Allow the solution to cool slowly to room temperature, then to 0-4 °C to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualization of Troubleshooting Workflow

Diagram 4.1: Troubleshooting Workflow for Impurity A (Mono-Adduct)

Impurity_A_Workflow start Symptom: Impurity A Detected cause1 Potential Causes Insufficient Reaction Time Sub-stoichiometric Methylamine Poor Mixing start->cause1 action1 Recommended Actions Monitor Reaction (TLC/LC-MS) Use Excess Methylamine Ensure Efficient Stirring cause1->action1 result Resolution: Impurity A Eliminated action1->result

Caption: Workflow for addressing the mono-Michael adduct impurity.

Diagram 4.2: Troubleshooting Workflow for Impurity B (Diol)

Impurity_B_Workflow start Symptom: Impurity B Detected cause2 Potential Causes Harsh Reducing Agent Prolonged Reaction Time/High Temp start->cause2 action2 Recommended Actions Use Milder Reducing Agent (STAB) Optimize Reaction Time & Temp cause2->action2 result Resolution: Impurity B Eliminated action2->result

Sources

Technical Support Center: Chiral Separation of 9-Methyl-1,9-diazaspiro[5.5]undecane Enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral separation of 9-methyl-1,9-diazaspiro[5.5]undecane enantiomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experimental work. As a spirocyclic diamine, this compound presents unique challenges in achieving baseline resolution of its enantiomers. This resource synthesizes technical expertise with practical, field-proven insights to empower you to overcome these hurdles.

Introduction to the Challenge

9-Methyl-1,9-diazaspiro[5.5]undecane is a privileged heterocyclic scaffold in medicinal chemistry due to its three-dimensional structure and multiple nitrogen atoms, making it a valuable template for therapeutic agents.[1] The separation of its enantiomers is critical, as individual enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and toxicities.[2] However, achieving this separation is often non-trivial. Enantiomers possess identical physical and chemical properties in an achiral environment, necessitating the use of a chiral environment to differentiate them.[3] Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) utilizing Chiral Stationary Phases (CSPs), are the most prevalent and effective techniques for this purpose.[][5]

The basic nature of the two nitrogen atoms in the 9-methyl-1,9-diazaspiro[5.5]undecane structure can lead to strong interactions with the stationary phase, potentially causing peak tailing and poor resolution. Therefore, careful method development and optimization are paramount for a successful and robust separation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the chiral separation of 9-methyl-1,9-diazaspiro[5.5]undecane enantiomers.

Issue 1: Poor or No Enantiomeric Resolution

Question: I am not seeing any separation between the enantiomers of 9-methyl-1,9-diazaspiro[5.5]undecane. What are the most common causes and how can I fix this?

Answer: Poor or no resolution is a frequent challenge in chiral separations and can stem from several factors.[6] Here is a systematic approach to troubleshooting this issue:

1. Inappropriate Chiral Stationary Phase (CSP) Selection:

  • The Problem: The chosen CSP may not possess the necessary chiral recognition capabilities for your specific molecule.[6] There is no universal CSP, and selection is often empirical.[3]

  • The Solution: Screen a variety of CSPs with different chiral selectors. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose like Chiralpak® AD, OD, and Chiralcel® OJ) are a good starting point as they are versatile and have shown success in separating a wide range of compounds, including spirocyclic structures.[2][7]

2. Suboptimal Mobile Phase Composition:

  • The Problem: The mobile phase plays a crucial role in modulating the interaction between the analyte and the CSP. An incorrect composition can fail to induce the necessary enantioselective interactions.

  • The Solution:

    • Normal-Phase HPLC/SFC: Systematically vary the ratio of the non-polar solvent (e.g., hexane, or CO2 in SFC) and the polar modifier (e.g., isopropanol, ethanol).[8] For basic compounds like 9-methyl-1,9-diazaspiro[5.5]undecane, adding a small amount of a basic additive (e.g., 0.1% diethylamine or ethylenediamine) to the mobile phase is often critical to reduce peak tailing and improve resolution.[8]

    • Reversed-Phase HPLC: Adjust the organic modifier (e.g., acetonitrile, methanol) percentage and the pH of the aqueous phase.[6]

3. Incorrect Flow Rate or Temperature:

  • The Problem: Chiral separations can be highly sensitive to flow rate and temperature.[6]

  • The Solution:

    • Flow Rate: Try reducing the flow rate. Slower flow rates often enhance resolution in chiral separations by allowing more time for the enantiomers to interact with the CSP.[6]

    • Temperature: Temperature can have a significant and sometimes unpredictable effect.[6] Experiment with both increasing and decreasing the column temperature to see if resolution improves. A column oven is essential for maintaining a stable temperature.[6]

Issue 2: Peak Tailing

Question: My chromatogram for 9-methyl-1,9-diazaspiro[5.5]undecane shows significant peak tailing for both enantiomers. What is causing this and how can I improve the peak shape?

Answer: Peak tailing is a common issue when analyzing basic compounds like this diazaspiroalkane. It is often caused by secondary interactions between the basic nitrogen atoms of the analyte and active sites on the stationary phase, such as residual silanols on silica-based CSPs.[6]

1. Mobile Phase Additives:

  • The Problem: The basic nature of your compound leads to strong, undesirable interactions with the stationary phase.

  • The Solution: The most effective solution is to add a basic modifier to your mobile phase. Amines like diethylamine (DEA), ethylenediamine (EDA), or triethylamine (TEA) at a low concentration (e.g., 0.1-0.5%) will compete with your analyte for the active sites, leading to more symmetrical peaks.

2. Inappropriate Sample Solvent:

  • The Problem: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.

  • The Solution: Ensure your sample solvent is consistent with and, if possible, weaker than your mobile phase.[6]

3. Column Contamination or Degradation:

  • The Problem: Accumulation of contaminants on the column can create active sites that cause tailing.[6] Over time, the stationary phase itself can degrade.

  • The Solution:

    • Flush the column with a strong, compatible solvent to remove contaminants. For immobilized columns, solvents like DMF or THF can be used, followed by an appropriate rinsing solvent.[9]

    • If the problem persists, the column may be irreversibly damaged and require replacement.

Issue 3: Irreproducible Retention Times

Question: I am observing significant drift in the retention times of my enantiomers between injections. What could be the cause of this inconsistency?

Answer: Irreproducible retention times can compromise the reliability of your analytical method. The root cause often lies in a lack of system equilibration or inconsistencies in the mobile phase preparation.

1. Insufficient Column Equilibration:

  • The Problem: Chiral stationary phases often require longer equilibration times than standard achiral phases, especially when the mobile phase composition is changed.[6]

  • The Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. Monitor the baseline until it is stable.

2. Inconsistent Mobile Phase Preparation:

  • The Problem: Small variations in the mobile phase composition, especially the concentration of additives, can lead to shifts in retention time.[6] The volatility of organic solvents in normal phase can also alter the mobile phase composition over time.[10]

  • The Solution: Prepare fresh mobile phase for each run and ensure precise measurement of all components. Keep mobile phase reservoirs covered to minimize evaporation.

3. Temperature Fluctuations:

  • The Problem: As mentioned earlier, chiral separations are sensitive to temperature. Fluctuations in ambient temperature can affect retention times if a column oven is not used.[6]

  • The Solution: Always use a column oven to maintain a constant and uniform temperature.[6]

Frequently Asked Questions (FAQs)

Q1: Which is better for separating 9-methyl-1,9-diazaspiro[5.5]undecane enantiomers: HPLC or SFC?

A1: Both HPLC and SFC are powerful techniques for chiral separations.[] SFC is often considered a "greener" alternative as it primarily uses compressed CO2 as the mobile phase, reducing organic solvent consumption. SFC can also offer faster separations and is sometimes complementary to HPLC in terms of selectivity.[11] However, HPLC instrumentation is more common in many labs, and there is a vast body of literature on HPLC method development.[12] The choice between the two often depends on available instrumentation and the specific separation challenge. For volatile or thermally labile compounds, SFC might be advantageous.

Q2: Do I need to derivatize my 9-methyl-1,9-diazaspiro[5.5]undecane before chiral analysis?

A2: Not necessarily. Direct chiral separation on a CSP is generally preferred as it is faster and avoids the introduction of another chiral center, which would create diastereomers.[7] The indirect method, which involves derivatization with a chiral agent to form diastereomers that can be separated on an achiral column, is an alternative but is often more complex.[8] Given the availability of a wide range of CSPs, direct separation is the recommended first approach.

Q3: How do I choose the initial screening conditions for method development?

A3: A good starting point for screening is to use a set of 3-4 polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, ID).[9] For normal phase HPLC, you can start with a mobile phase of hexane/isopropanol (90:10 v/v) with 0.1% DEA. For SFC, a typical starting condition would be CO2/methanol (80:20 v/v) with 0.1% DEA. Run a gradient to get a general idea of the retention and then switch to isocratic conditions for optimization.[13]

Q4: Can I couple achiral and chiral columns to improve my separation?

A4: Yes, this is an advanced technique that can be very effective, particularly in preparative chromatography. If your sample contains achiral impurities that co-elute with your enantiomers of interest, you can couple an achiral column in-line with your chiral column.[14] This allows for the removal of impurities and the separation of enantiomers in a single run.[14]

Experimental Protocols

Protocol 1: Generic HPLC Screening Method for 9-Methyl-1,9-diazaspiro[5.5]undecane
  • Column Selection: Chiralpak AD-H, Chiralpak OD-H, Chiralcel OJ-H (or equivalent polysaccharide-based CSPs).

  • Mobile Phase:

    • A: n-Hexane

    • B: Isopropanol

    • Additive: Diethylamine (DEA)

  • Initial Conditions: 90% A, 10% B + 0.1% DEA.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C (controlled by a column oven).

  • Detection: UV at an appropriate wavelength (e.g., 220 nm, depending on the chromophore).

  • Injection Volume: 5-10 µL.

  • Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject the sample. c. If no separation is observed, systematically vary the percentage of isopropanol (e.g., in 5% increments from 5% to 30%). d. If peak shape is poor, increase the concentration of DEA up to 0.5%.

Protocol 2: Generic SFC Screening Method for 9-Methyl-1,9-diazaspiro[5.5]undecane
  • Column Selection: Chiralpak AD-3, Chiralpak IA, Chiralcel OD-3 (or equivalent SFC-compatible CSPs).

  • Mobile Phase:

    • A: Supercritical CO2

    • B: Methanol

    • Additive: Diethylamine (DEA)

  • Initial Conditions: 80% A, 20% B + 0.2% DEA.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Temperature: 40 °C.

  • Detection: UV-Vis or PDA.

  • Procedure: a. Equilibrate the system with the desired mobile phase composition. b. Inject the sample. c. Optimize the separation by adjusting the percentage of the co-solvent (methanol) and the concentration of the additive.

Data Summary Table

ParameterHPLCSFCRationale & Key Considerations
Stationary Phase Polysaccharide-based (e.g., Chiralpak AD-H, OD-H)Polysaccharide-based (e.g., Chiralpak AD-3, IA)These offer broad selectivity. Immobilized versions allow for a wider range of solvents.[9]
Mobile Phase Hexane/Alcohol (IPA or EtOH)CO2/Alcohol (MeOH or EtOH)The choice of alcohol can significantly impact selectivity.[15]
Additive Diethylamine (DEA), 0.1-0.5%Diethylamine (DEA), 0.1-0.5%Crucial for basic compounds to prevent peak tailing by masking active sites.[8]
Flow Rate 0.5 - 1.5 mL/min2.0 - 4.0 mL/minLower flow rates can improve resolution but increase run time.[6]
Temperature 20 - 40 °C35 - 50 °CTemperature affects the thermodynamics of interaction and can alter selectivity.[15]

Visualizing the Workflow

Chiral Separation Troubleshooting Logic

Troubleshooting_Workflow Start Start: Poor or No Resolution CSP Is the CSP appropriate? Screen different columns (e.g., polysaccharide-based) Start->CSP MobilePhase Is the mobile phase optimal? Vary modifier % and additive concentration CSP->MobilePhase If no improvement Conditions Are flow rate and temperature optimal? Adjust flow rate and temperature MobilePhase->Conditions If no improvement Tailing Is there peak tailing? Conditions->Tailing Additive Add/increase basic modifier (e.g., DEA) Tailing->Additive Yes End Resolution Achieved Tailing->End No Solvent Check sample solvent compatibility Additive->Solvent Solvent->End

Caption: A decision tree for troubleshooting poor chiral separation.

General Chiral Method Development Workflow

Method_Development_Workflow cluster_screening Screening Phase cluster_optimization Optimization Phase Screen_CSP Select CSPs (3-4 types) Screen_MP Select Mobile Phases (NP, RP, SFC) Optimize_Modifier Optimize Modifier (Type & %) Screen_CSP->Optimize_Modifier Screen_MP->Optimize_Modifier Optimize_Additive Optimize Additive (Type & Conc.) Optimize_Modifier->Optimize_Additive Optimize_Temp_Flow Optimize Temp & Flow Rate Optimize_Additive->Optimize_Temp_Flow Validation Method Validation (Robustness, Reproducibility) Optimize_Temp_Flow->Validation

Caption: A streamlined workflow for chiral method development.

References

  • Benchchem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds.
  • Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • El-Shorbagi, A., et al. (2017, November 28). Enantioseparation of Substituted 1, 3-Diazaspiro [4.5]Decan-4-Ones: HPLC Comparative Study on Different Polysaccharide Type Chiral Stationary Phases. Journal of Chromatographic Science. Oxford Academic.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • Chromatography Today. (2020, May 20). Trouble with chiral separations.
  • Chiral Technologies. (2021, March 14). SFC Chiral Separations: Method Development with Polysaccharide CSPs.
  • Waters. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC.
  • American Pharmaceutical Review. (2013, October 28). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products.
  • Regis Technologies. (2020, December 12). 6 Top Chiral Chromatography Questions.
  • American Chemical Society. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Molecules. (2020, April 21). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC.
  • BOC Sciences. (n.d.). Chiral Analysis & Separation.
  • Chiral Resolution. (2025, March 27). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution.
  • Reddit. (2023, April 6). Developing a chiral separation on HPLC in NP.
  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
  • Molecules. (2017, March 21). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC.
  • LCGC International. (2026, March 25). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Taylor & Francis. (n.d.). Chiral Drug Separation.
  • Benchchem. (n.d.). 9-Methyl-1,4,9-triazaspiro[5.5]undecane.
  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION.

Sources

Technical Support Center: Optimizing HPLC Mobile Phase Conditions for 9-methyl-1,9-diazaspiro[5.5]undecane Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 9-methyl-1,9-diazaspiro[5.5]undecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the optimization of High-Performance Liquid Chromatography (HPLC) mobile phase conditions for this unique spirocyclic compound.

Introduction

9-methyl-1,9-diazaspiro[5.5]undecane is a dipiperidine spiro-fused compound with a molecular formula of C10H20N2.[1] Its basic nitrogen atoms and specific stereochemistry present unique challenges in reversed-phase HPLC analysis, often leading to issues such as poor peak shape, variable retention times, and inadequate resolution. This guide provides a structured approach to overcoming these challenges by focusing on the critical role of the mobile phase.

Troubleshooting Guide

This section addresses specific problems you may encounter during the analysis of 9-methyl-1,9-diazaspiro[5.5]undecane, providing potential causes and actionable solutions.

Issue 1: Significant Peak Tailing

Question: My chromatogram for 9-methyl-1,9-diazaspiro[5.5]undecane shows a peak with significant tailing. What is the cause, and how can I resolve it?

Answer:

Peak tailing is a common issue when analyzing basic compounds like 9-methyl-1,9-diazaspiro[5.5]undecane and is often caused by secondary interactions with the stationary phase.[2][3]

Primary Cause: Interaction with Residual Silanol Groups

  • Mechanism: Standard silica-based reversed-phase columns (e.g., C18) have residual silanol groups (Si-OH) on the surface. At mobile phase pH values above their pKa (typically around 3-4), these silanols become ionized (Si-O-), creating negatively charged sites. The basic nitrogen atoms in 9-methyl-1,9-diazaspiro[5.5]undecane are protonated (positively charged) in acidic mobile phases. This leads to strong ionic interactions between the analyte and the stationary phase, causing some analyte molecules to be retained longer and resulting in a tailing peak.[3]

Solutions:

  • Mobile Phase pH Adjustment:

    • Action: Lower the mobile phase pH to a range of 2.5-3.0.[2] This ensures the complete protonation of the analyte's amine groups and suppresses the ionization of the residual silanol groups on the silica surface, minimizing secondary interactions.[3]

    • Recommended Buffers: Use phosphate or formate buffers due to their low UV cutoff and effectiveness in this pH range.[4] A buffer concentration of 10-50 mM is generally recommended to provide sufficient buffering capacity.[5][6]

  • Use of Mobile Phase Additives:

    • Ion-Pairing Agents: Additives like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) can act as ion-pairing agents, masking the residual silanols and improving peak shape.[4] However, be aware that TFA can suppress ionization in mass spectrometry (MS) detection.[4]

    • Amine Modifiers: Adding a small amount of a competitive base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase can block the active silanol sites and improve the peak shape of basic compounds.[6]

  • Column Selection:

    • End-Capped Columns: Utilize a column that is "end-capped." End-capping is a process where the residual silanol groups are chemically bonded with a small silylating agent to make them inert.[3]

    • "Base-Deactivated" Columns: Many manufacturers offer columns specifically designed for the analysis of basic compounds, often referred to as "base-deactivated" or having low silanol activity.

  • Optimize Injection Volume and Concentration:

    • Action: Reduce the sample concentration or injection volume. Overloading the column can lead to peak tailing.[7] To test for this, dilute your sample and re-inject; if the peak shape improves, overloading was a contributing factor.[5]

Issue 2: Poor Resolution and Co-elution

Question: I am having trouble separating 9-methyl-1,9-diazaspiro[5.5]undecane from impurities or other components in my sample. How can I improve the resolution?

Answer:

Improving resolution requires optimizing the selectivity and efficiency of your separation. The mobile phase composition plays a crucial role in this.

Solutions:

  • Optimize Organic Modifier Percentage:

    • Action: Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. Increasing the percentage of the organic modifier will decrease the retention time, while decreasing it will increase retention.[8] A 10% change in the organic modifier can result in a 2-3 fold change in retention.[8]

    • Strategy: Start with a higher percentage of organic solvent and gradually decrease it to achieve the desired retention and separation.

  • Change the Organic Modifier:

    • Action: Switch between different organic solvents. Acetonitrile, methanol, and tetrahydrofuran (THF) have different solvent properties and can offer different selectivities.[8]

    • Considerations:

      • Acetonitrile: Generally provides good efficiency and lower backpressure.

      • Methanol: Can offer different selectivity due to its protic nature.

      • THF: Can provide unique selectivity but may have higher UV absorbance and be less compatible with some system components.

  • Utilize Gradient Elution:

    • Action: If an isocratic method (constant mobile phase composition) does not provide adequate separation, switch to a gradient elution.[7] Start with a lower percentage of organic modifier and gradually increase it during the run. This can sharpen peaks and improve the resolution of closely eluting compounds.[9]

  • Mobile Phase pH as a Selectivity Tool:

    • Action: If your impurities have different pKa values than 9-methyl-1,9-diazaspiro[5.5]undecane, fine-tuning the mobile phase pH can significantly alter their retention times relative to your target analyte, thereby improving resolution.[8]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues for 9-methyl-1,9-diazaspiro[5.5]undecane analysis.

G start Problem Identified: Poor Peak Shape or Resolution peak_tailing Issue: Peak Tailing start->peak_tailing low_resolution Issue: Low Resolution start->low_resolution check_ph Check Mobile Phase pH (Target: 2.5-3.0) peak_tailing->check_ph adjust_organic Adjust Organic Modifier % low_resolution->adjust_organic additives Consider Mobile Phase Additives (e.g., 0.1% TFA) check_ph->additives If tailing persists change_organic Change Organic Modifier (e.g., ACN to MeOH) adjust_organic->change_organic If resolution is still poor gradient Implement Gradient Elution change_organic->gradient solved Problem Resolved gradient->solved If improved column_check Evaluate Column Chemistry (End-capped, Base-deactivated) additives->column_check If still tailing overload Check for Column Overload (Dilute Sample) column_check->overload overload->solved If improved

Caption: Troubleshooting workflow for HPLC analysis of 9-methyl-1,9-diazaspiro[5.5]undecane.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the analysis of 9-methyl-1,9-diazaspiro[5.5]undecane on a C18 column?

A1: A good starting point for method development would be a mobile phase consisting of:

  • Aqueous Phase (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water. This will bring the pH to an appropriate level to protonate the analyte and suppress silanol activity.[8]

  • Organic Phase (B): Acetonitrile or Methanol.

  • Initial Conditions: Start with a gradient of 5-95% B over 15-20 minutes to elute a wide range of potential impurities and determine the approximate elution conditions for your analyte. Then, you can optimize to an isocratic method or a more focused gradient.

Q2: What type of HPLC column is best suited for 9-methyl-1,9-diazaspiro[5.5]undecane analysis?

A2: For reversed-phase chromatography, a C18 or C8 column with high-purity silica and effective end-capping is highly recommended to minimize peak tailing.[10] Many modern columns are marketed as "base-deactivated" or suitable for basic compounds, and these would be excellent choices.[11] The choice between C18 and C8 depends on the desired retention; C18 will be more retentive for this relatively non-polar compound.

Q3: How does the choice of organic solvent (acetonitrile vs. methanol) affect the analysis?

A3: The choice of organic solvent can impact selectivity and peak shape.

  • Acetonitrile is aprotic and often provides sharper peaks and lower backpressure.[8]

  • Methanol is a protic solvent and can offer different selectivity due to its ability to hydrogen bond.[8] If you are struggling with co-eluting impurities, switching from acetonitrile to methanol (or vice versa) is a powerful tool to alter the separation.[6]

Q4: Can I use a buffer in the mobile phase? If so, which one is recommended?

A4: Yes, using a buffer is highly recommended to maintain a stable pH, which is crucial for reproducible retention times of ionizable compounds.

  • For UV detection, a phosphate buffer at a pH of 2.5-3.0 is an excellent choice due to its low UV cutoff.[4]

  • For LC-MS applications, volatile buffers like formate or acetate buffers (e.g., ammonium formate or ammonium acetate) are necessary.[4] A concentration of 10-20 mM is a good starting point.

Q5: My retention time is drifting between injections. What could be the cause?

A5: Retention time drift for an ionizable compound like 9-methyl-1,9-diazaspiro[5.5]undecane is often related to the mobile phase pH being too close to the analyte's pKa or the pKa of the column's silanol groups.

  • Insufficient Buffering: Ensure your buffer concentration is adequate (at least 10 mM) to control the mobile phase pH.

  • pH Instability: Prepare fresh mobile phase daily, as the pH of aqueous mobile phases can change over time due to the absorption of atmospheric CO2.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. A minimum of 10-15 column volumes is recommended.

Summary of Recommended Mobile Phase Conditions
ParameterRecommendationRationale
Column Type C18 or C8, high-purity, end-cappedMinimizes secondary interactions with silanol groups.
Mobile Phase pH 2.5 - 3.0Ensures consistent protonation of the analyte and suppresses silanol ionization.[2]
Aqueous Buffer 10-50 mM Phosphate (UV) or Formate (MS)Provides stable pH for reproducible retention.[4][5]
Organic Modifier Acetonitrile or MethanolVary to optimize selectivity and retention.[8]
Elution Mode Gradient or IsocraticStart with a gradient to scout for impurities, then optimize.[7]
Additives (Optional) 0.1% TFA or TEA (for severe tailing)Masks residual silanols to improve peak shape.[4][6]

References

  • MolPort. 9-methyl-1,9-diazaspiro[5.5]undecane. Available from: [Link]

  • Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. Published October 21, 2025. Available from: [Link]

  • Stoll, D. R., & McCalley, D. V. But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC North America, 39(12), 564-570. Published December 1, 2021. Available from: [Link]

  • Wilson, I. D., & Idris, I. I. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International, 26(11). Published November 1, 2013. Available from: [Link]

  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Published May 23, 2025. Available from: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]

  • Alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Published May 10, 2024. Available from: [Link]

  • Islam, M. S., et al. Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Journal of the Serbian Chemical Society, 81(1), 1-10.
  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Published June 6, 2025. Available from: [Link]

  • Veeprho. Exploring the Different Mobile Phases in HPLC. Published February 2, 2025. Available from: [Link]

  • Bazgir, A., et al. An Efficient Approach to Diazaspiro [5.5] undecane -1, 5, 9-trione Derivatives under Ultrasound Irradiation. Journal of Applied Chemical Research, 8, 67-72.
  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. Available from: [Link]

  • SCION Instruments. HPLC Column Selection Guide. Published April 1, 2025. Available from: [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Available from: [Link]

  • MolPort. 9-methyl-1,9-diazaspiro[5.5]undecane | 1158750-02-7. Available from: [Link]

  • National Center for Biotechnology Information. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Future Medicinal Chemistry, 9(12), 1419-1440. Published August 2017. Available from: [Link]

  • CHROMacademy. HPLC Column Selection. LCGC International, 26(5). Published May 1, 2013. Available from: [Link]

Sources

Technical Support Center: Preventing Degradation of 9-Methyl-1,9-diazaspiro[5.5]undecane in Acidic Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to address the challenges associated with the stability of 9-methyl-1,9-diazaspiro[5.5]undecane in acidic environments. Our goal is to equip you with the foundational knowledge and practical solutions required to ensure the integrity of your experiments and formulations.

Frequently Asked Questions (FAQs)

Q1: We observed significant degradation of 9-methyl-1,9-diazaspiro[5.5]undecane in our acidic reaction medium. What is the primary cause?

The degradation of 9-methyl-1,9-diazaspiro[5.5]undecane in acidic solutions is primarily due to the high basicity of its two nitrogen atoms. In the presence of acid, these amine groups become protonated.[1] This initial protonation is a critical step that can lead to subsequent, more destructive degradation pathways. The structure contains both a secondary and a tertiary amine, which will be protonated to form a dicationic species. This change in ionization state can alter the molecule's stability profile and make it susceptible to further reactions.

Q2: What are the potential degradation pathways for this diazaspiro compound in an acidic medium?

While specific degradation studies on 9-methyl-1,9-diazaspiro[5.5]undecane are not extensively published, we can infer likely pathways based on the chemistry of similar piperidine-containing structures.[2][3]

  • Protonation: As the most fundamental interaction, the amine nitrogens will accept protons from the acid, forming ammonium salts. This is not degradation itself but is the prerequisite for other pathways and significantly increases water solubility.[1]

  • Acid-Catalyzed Ring-Opening: Although spiro[5.5] systems are relatively stable, highly acidic conditions, especially when combined with heat, can promote the cleavage of the C-N bonds within the piperidine-like rings. Protonation of the nitrogen atom can facilitate a ring-opening cascade, leading to a loss of the spirocyclic scaffold.[4]

  • Oxidative Degradation: The presence of dissolved oxygen or other oxidizing agents in an acidic solution can lead to oxidative degradation of the amine functional groups. This process can be accelerated at lower pH and higher temperatures.[5]

Q3: What is the recommended pH range to maintain the stability of 9-methyl-1,9-diazaspiro[5.5]undecane?

To minimize degradation, it is advisable to work in neutral or slightly basic conditions (pH > 7.5) whenever the experimental protocol allows. Many amine-containing compounds exhibit significantly greater stability at neutral or basic pH compared to acidic conditions.[6] If an acidic pH is required for a reaction or formulation, it should be as close to neutral as possible. We strongly recommend performing a pH stability study to determine the optimal range for your specific application.

Q4: Can we use strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H2SO4) with this compound?

Using strong mineral acids should be approached with caution. These acids will fully protonate the diazaspiro compound, forming salts which, while often stable as solids, may be susceptible to degradation in solution over time, especially with heating.[1][5] If the goal is simply to form a salt for formulation, this is a standard procedure.[1] However, for reactions in solution, using a milder organic acid (e.g., acetic acid, citric acid) or a carefully controlled buffer system is preferable to maintain a specific pH and avoid the harsh conditions imposed by strong mineral acids.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving stability issues encountered during your experiments.

Problem: Rapid compound degradation is observed during an acidic reaction or workup, confirmed by LC-MS analysis showing multiple new peaks and low yield of the desired product.

This common issue points to acute instability under the experimental conditions. The following workflow can help identify and rectify the root cause.

G cluster_0 Diagnosis & Troubleshooting Workflow A Symptom: Rapid Degradation in Acid B Check: Acid Concentration & Strength A->B High H+? C Check: Temperature A->C High Temp? D Check: Atmosphere A->D O2 present? E Solution: Use weaker acid, buffer, or lower concentration B->E F Solution: Lower reaction temperature (e.g., 0°C or below) C->F G Solution: Degas solvent & run under inert atmosphere (N2 or Ar) D->G H Advanced Solution: Consider Amine Protection E->H If degradation persists F->H If degradation persists G->H If degradation persists

Caption: Troubleshooting workflow for acute degradation.

Root Cause Analysis & Solutions
Potential Cause Underlying Mechanism Recommended Action & Protocol
Excessive Acid Concentration A high concentration of H+ ions aggressively protonates the amines, potentially catalyzing ring-opening or other degradation pathways.Action: Reduce acid concentration or switch to a weaker acid. Protocol: See Protocol 1: pH Optimization Study.
Elevated Temperature Degradation reactions, like most chemical reactions, are accelerated by heat. The combination of acid and heat is particularly detrimental.Action: Perform the reaction at a lower temperature. Protocol: See Protocol 2: Low-Temperature Experimentation.
Presence of Oxygen Dissolved oxygen can act as an oxidizing agent, leading to the formation of degradation byproducts, a process that can be catalyzed by acidic conditions.[5]Action: Remove dissolved oxygen and maintain an inert atmosphere. Protocol: See Protocol 3: Degassing and Inert Atmosphere Setup.

Experimental Protocols

Protocol 1: pH Optimization Study

This protocol helps determine the most stable pH range for your experiment.

  • Prepare Stock Solution: Create a concentrated stock solution of 9-methyl-1,9-diazaspiro[5.5]undecane in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Prepare Buffers: Prepare a series of buffers covering a range of acidic pH values (e.g., pH 3, 4, 5, 6, 7). Use buffers with known compositions, such as citrate or phosphate buffers.

  • Incubation: In separate vials, dilute a small aliquot of the stock solution into each buffer. Ensure the final concentration is suitable for your analytical method (e.g., LC-MS).

  • Time-Point Analysis: Store the vials at your intended experimental temperature. At various time points (e.g., 0, 1, 4, 8, 24 hours), take a sample from each vial.

  • Quantification: Analyze the samples immediately by a stability-indicating method (e.g., LC-MS or UPLC) to quantify the remaining parent compound and identify any major degradants.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH. The pH with the slowest rate of degradation is the optimal choice.

Protocol 2: Low-Temperature Experimentation
  • Setup: Place a round-bottom flask or reaction vessel in a cooling bath (e.g., ice-water for 0°C, or dry ice/acetone for -78°C).

  • Pre-cooling: Add your solvent and any reagents other than the acid and the diazaspiro compound. Allow the mixture to equilibrate to the bath temperature.

  • Addition: Slowly add the 9-methyl-1,9-diazaspiro[5.5]undecane solution, followed by the dropwise addition of the pre-cooled acidic solution.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, ensuring the temperature remains stable throughout.

  • Workup: Quench the reaction at low temperature before warming to room temperature to minimize degradation during workup.

Protocol 3: Advanced Strategy - Amine Protection

If the amine functionality is not required for your reaction but degradation is severe, temporarily protecting the amines is a robust strategy. The Boc (tert-butyloxycarbonyl) group is a common choice as it makes the nitrogen non-basic but can be removed under different acidic conditions.[7]

Caption: Workflow for using a protecting group strategy.

  • Protection: React 9-methyl-1,9-diazaspiro[5.5]undecane with a protecting group reagent like Di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions to form the N-Boc protected derivative.

  • Reaction: Perform your desired reaction under the necessary acidic conditions. The protected compound will be significantly more stable.

  • Deprotection: After the reaction is complete, remove the Boc group using a strong acid like trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM) to regenerate the amine functionality.[7]

By implementing these strategies, you can significantly improve the stability and experimental outcomes when working with 9-methyl-1,9-diazaspiro[5.5]undecane and other acid-sensitive amine compounds.

References
  • Principles of Drug Action 1, Spring 2005, Amines.
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem.
  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers | Molecular Pharmaceutics - ACS Public
  • Amine Treating - Troubleshooting Guide | PDF | Oil Refinery | C
  • Reaction coordinate diagrams showing (a) the protonation of a...
  • Amine Plant Troubleshooting and Optimiz | PDF | Corrosion | Liquids - Scribd.
  • Amine plant troubleshooting and optimization for chemical synthesis - Benchchem.
  • Amine Degradation: Problems: Review of Research Achievements, Recovery Techniques.
  • Structure–Activity Studies of 3,9-Diazaspiro[5.

Sources

Validation & Comparative

A Head-to-Head Comparison: 9-methyl-1,9-diazaspiro[5.5]undecane Versus Traditional Piperazine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Navigating Three-Dimensionality and Physicochemical Properties for Enhanced Drug Design

In the landscape of modern medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. For decades, the piperazine ring has been a mainstay, celebrated for its synthetic versatility and its presence in numerous approved drugs.[1][2] However, the relentless pursuit of molecules with improved efficacy, selectivity, and pharmacokinetic profiles has driven the exploration of more complex, three-dimensional structures. Among these, spirocyclic systems have emerged as powerful alternatives, offering a rigidified framework that can better orient substituents in three-dimensional space.[3][4]

This guide provides an in-depth comparison of the traditional N-methylpiperazine scaffold and a leading example of a next-generation alternative: 9-methyl-1,9-diazaspiro[5.5]undecane. We will delve into their structural and physicochemical differences, explore the implications for drug metabolism and pharmacokinetics (DMPK), and provide detailed experimental protocols for their direct comparison.

The Flatland vs. Spaceland: A Structural Paradigm Shift

The fundamental difference between N-methylpiperazine and 9-methyl-1,9-diazaspiro[5.5]undecane lies in their topology. N-methylpiperazine is a relatively planar, flexible six-membered ring.[5] This flexibility, while synthetically useful, can come at an entropic cost upon binding to a target protein. In contrast, the 9-methyl-1,9-diazaspiro[5.5]undecane is a rigid, spirocyclic system where two piperidine rings are fused through a common quaternary carbon.[6] This inherent three-dimensionality, often quantified by a higher fraction of sp3-hybridized carbons (Fsp3), is a key advantage in modern drug design.[3][7]

An increased Fsp3 character is correlated with improved physicochemical properties, such as enhanced solubility and better metabolic stability, which can lead to more favorable pharmacokinetic profiles.[3] The rigid spirocyclic framework of 9-methyl-1,9-diazaspiro[5.5]undecane locks the conformation of the molecule, allowing for a more precise orientation of appended functional groups to interact with biological targets. This can lead to significant gains in potency and selectivity.[3][8]

Physicochemical Properties: A Tale of Two Scaffolds

A direct comparison of the physicochemical properties of N-methylpiperazine and 9-methyl-1,9-diazaspiro[5.5]undecane reveals key differences that have significant implications for their behavior in biological systems. While experimental data for 9-methyl-1,9-diazaspiro[5.5]undecane is not as readily available as for the widely used N-methylpiperazine, we can draw upon data for related spirocyclic systems and established medicinal chemistry principles to inform our comparison.

PropertyN-Methylpiperazine9-methyl-1,9-diazaspiro[5.5]undecane (Predicted/Inferred)Significance in Drug Discovery
Molecular Weight ( g/mol ) 100.16[9]168.28Lower molecular weight is generally preferred, but the increase for the spirocycle is modest and brings significant 3D advantages.
logP (Octanol/Water) -0.479 to -0.57 (experimental)[10]Likely higher than N-methylpiperazine due to increased carbon content, but still expected to be in a favorable range for drug-likeness.Lipophilicity is a key determinant of solubility, permeability, and off-target effects. A balanced logP is crucial.
Water Solubility Freely soluble (>200 g/L)Expected to have good aqueous solubility due to the presence of two basic nitrogen atoms and the sp3-rich character.[7]High solubility is critical for formulation and bioavailability.
pKa pKa1: ~5.35, pKa2: ~9.73 (for piperazine)[11]Expected to have two basic pKa values, similar to other diamines. The specific values will be influenced by the spirocyclic structure.The ionization state at physiological pH affects solubility, cell permeability, and target binding.
Fraction of sp3 carbons (Fsp3) 0.81.0Higher Fsp3 is associated with improved developability due to better solubility, metabolic stability, and reduced promiscuity.[3][4]

The lower logP and high water solubility of N-methylpiperazine are advantageous for achieving good aqueous solubility. However, the increased Fsp3 of 9-methyl-1,9-diazaspiro[5.5]undecane is a significant differentiator, suggesting the potential for improved metabolic stability and reduced off-target liabilities.[3][4] The rigid spirocyclic core can also lead to a more defined conformation, which can enhance binding affinity and selectivity for the target protein.[3]

Synthesis Overview: Building the Scaffolds

Both N-methylpiperazine and 9-methyl-1,9-diazaspiro[5.5]undecane can be synthesized through established chemical routes. The choice of synthesis will depend on the desired substitution patterns and scale of production.

N-Methylpiperazine Synthesis: A common industrial method for producing N-methylpiperazine involves the reaction of diethanolamine with methylamine at high temperature and pressure.[4] Alternatively, it can be synthesized by the N-alkylation of piperazine.[8][12]

Figure 1: Simplified synthetic route to N-methylpiperazine.

9-methyl-1,9-diazaspiro[5.5]undecane Synthesis: The synthesis of diazaspiro[5.5]undecanes often involves a multi-step sequence. A common strategy is the double Michael addition of an active methylene compound to a divinyl ketone derivative.[3][13] The synthesis of the specific 9-methyl derivative would typically involve the construction of the spirocyclic core followed by selective N-methylation.

Figure 2: General synthetic strategy for 9-methyl-1,9-diazaspiro[5.5]undecane.

Comparative Performance in a Drug Discovery Context

The true test of a scaffold's utility lies in its performance in key drug discovery assays. The structural and physicochemical differences between N-methylpiperazine and 9-methyl-1,9-diazaspiro[5.5]undecane are expected to translate into distinct profiles in terms of permeability, metabolic stability, and cytotoxicity.

Intestinal Permeability (Caco-2 Assay)

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[2][14][15][16] It is anticipated that both N-methylpiperazine and 9-methyl-1,9-diazaspiro[5.5]undecane would exhibit good permeability due to their relatively small size and the presence of basic nitrogen atoms. However, the increased rigidity of the spirocyclic scaffold may lead to a more favorable conformational profile for passive diffusion, potentially resulting in higher apparent permeability (Papp) values.

Metabolic Stability (Microsomal Stability Assay)

The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a key role.[17] The microsomal stability assay assesses a compound's susceptibility to metabolism by these enzymes.[5][11][18][19] The flexible nature of N-methylpiperazine can expose multiple sites to metabolic attack. In contrast, the rigid, sp3-rich structure of 9-methyl-1,9-diazaspiro[5.5]undecane may shield certain positions from metabolism, leading to a longer half-life and lower intrinsic clearance. This improved metabolic stability is a significant potential advantage of the spirocyclic scaffold.

Cytotoxicity (MTT Assay)

Assessing the potential for a compound to cause cellular toxicity is a critical step in early drug discovery.[1][20][21][22][23] The MTT assay is a colorimetric method used to measure cell viability. While the core scaffolds themselves are not expected to be highly cytotoxic, the substituents appended to them can significantly influence their toxicity profile. The rigid nature of the 9-methyl-1,9-diazaspiro[5.5]undecane scaffold allows for more precise control over the spatial orientation of these substituents, which can be leveraged to minimize interactions with off-targets that could lead to toxicity.

Experimental Protocols for Head-to-Head Comparison

To enable researchers to directly compare these two scaffolds, we provide the following detailed, step-by-step methodologies for key in vitro assays.

Caco-2 Permeability Assay Protocol

Objective: To determine the apparent permeability (Papp) of N-methylpiperazine and 9-methyl-1,9-diazaspiro[5.5]undecane across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in transwell plates and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[16]

  • Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[16]

  • Assay Procedure:

    • The culture medium is replaced with pre-warmed transport buffer on both the apical (A) and basolateral (B) sides of the monolayer.

    • The test compound (at a final concentration of, for example, 10 µM) is added to the donor compartment (apical for A-to-B transport, or basolateral for B-to-A transport).[16]

    • Samples are taken from the receiver compartment at specified time points (e.g., 30, 60, 90, and 120 minutes).

    • The concentration of the test compound in the samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

Microsomal Stability Assay Protocol

Objective: To determine the in vitro metabolic stability of N-methylpiperazine and 9-methyl-1,9-diazaspiro[5.5]undecane in human liver microsomes.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes (e.g., 0.5 mg/mL protein), the test compound (e.g., 1 µM), and a NADPH-regenerating system in a phosphate buffer (pH 7.4).[17][19]

  • Incubation: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C.[19]

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).[17]

  • Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.[5]

  • Sample Analysis: The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t1/2) and intrinsic clearance (CLint) are then calculated.

Cytotoxicity (MTT) Assay Protocol

Objective: To assess the in vitro cytotoxicity of N-methylpiperazine and 9-methyl-1,9-diazaspiro[5.5]undecane in a relevant cell line (e.g., HepG2).

Methodology:

  • Cell Seeding: Cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: An MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.[1]

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of ~570 nm.[23]

  • Data Analysis: The cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Conclusion: A Strategic Choice for Future Drug Discovery

The choice between a traditional piperazine scaffold and a more modern spirocyclic alternative like 9-methyl-1,9-diazaspiro[5.5]undecane is a strategic one that should be guided by the specific goals of the drug discovery program. While N-methylpiperazine offers simplicity and a wealth of historical data, the spirocyclic scaffold provides a compelling opportunity to access novel chemical space and engineer molecules with superior three-dimensionality and improved DMPK properties.

The increased Fsp3 character and conformational rigidity of 9-methyl-1,9-diazaspiro[5.5]undecane are key features that can lead to enhanced potency, selectivity, and metabolic stability. By employing the experimental protocols detailed in this guide, researchers can make a data-driven decision, selecting the scaffold that is best poised to deliver a successful clinical candidate. The future of drug discovery will undoubtedly involve a greater exploration of three-dimensional chemical space, and spirocyclic scaffolds like 9-methyl-1,9-diazaspiro[5.5]undecane are at the forefront of this exciting evolution.

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Retrieved from [Link]

  • Kubochem. (n.d.). N-Methylpiperazine. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Caco2 assay protocol. (n.d.). Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • MTT (Assay protocol). (n.d.). Retrieved from [Link]

  • 塞魯士生技有限公司. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (2024, August 14). protocols.io. [Link]

  • N-Methylpiperazine. (2020, October 16). [Link]

  • Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]

  • Shejul, P. B., & Vyavahare, A. V. (n.d.). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of ChemTech Research, 2(2), 933-936.
  • Patel, H. S., Mistry, H. J., & Desai, H. D. (2004). Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine. Biosciences Biotechnology Research Asia, 1(1).
  • Cheméo. (n.d.). Chemical Properties of Piperazine, 1-methyl- (CAS 109-01-3). Retrieved from [Link]

  • Islam, M. S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S1-S9.
  • Catalytic synthesis of N -methylpiperazine from diethanolamine and methylamine by cyclodehydration reaction. (n.d.). SciSpace. Retrieved from [Link]

  • Catalytic synthesis of N-methyl-piperazine in fixed bad reactor. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of new amides of the N-methylpiperazine series. (n.d.). ResearchGate. Retrieved from [Link]

  • An Efficient Approach to Diazaspiro [5.5] undecane -1, 5, 9-trione Derivatives under Ultrasound Irradiation. (n.d.). SID. Retrieved from [Link]

  • Physicochemical properties of {1-methyl piperazine (1) + water (2)} system at T = (298.15 to 343.15) K and atmospheric pressure. (n.d.). ResearchGate. Retrieved from [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017). PMC. [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. (2021, December 15). ACS Publications. [Link]

  • Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. (2015, March 22). ResearchGate. Retrieved from [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (2021, September 9). PubMed. [Link]

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. (n.d.). ResearchGate. Retrieved from [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. (n.d.). ePrints Soton - University of Southampton. Retrieved from [Link]

  • 1,9-Ditert-butyl-1,9-diazaspiro[5.5]undecane. (n.d.). PubChem. Retrieved from [Link]

Sources

A Comparative Guide to LC-MS Method Validation for the Quantification of 9-methyl-1,9-diazaspiro[5.5]undecane in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug development, the precise quantification of new chemical entities (NCEs) in biological matrices is a cornerstone of pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies.[1] The reliability of these concentration measurements is paramount, as they directly inform critical decisions regarding the safety and efficacy of a potential therapeutic.[2][3] This guide focuses on 9-methyl-1,9-diazaspiro[5.5]undecane, a novel spirocyclic diamine under investigation. Its unique structure presents distinct bioanalytical challenges that necessitate a robust and reliable quantification method.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for such applications due to its unparalleled sensitivity, selectivity, and speed.[4] However, an LC-MS/MS method is only as reliable as its validation. This document provides an in-depth, comparative guide to the full validation of a bioanalytical method for 9-methyl-1,9-diazaspiro[5.5]undecane in human plasma, structured to meet and exceed the harmonized global standards set by the International Council for Harmonisation (ICH) M10 guideline.[3][5] We will dissect the causality behind each experimental choice and compare the method's performance against internationally accepted criteria, offering a blueprint for researchers, scientists, and drug development professionals.

Part 1: Method Development Strategy & Rationale

A successful validation is built upon a foundation of thoughtful method development. The choices made here are critical for preempting and mitigating potential issues like matrix effects and poor recovery.

Analyte & Internal Standard (IS) Selection
  • Analyte: 9-methyl-1,9-diazaspiro[5.5]undecane is a basic, polar molecule. These characteristics dictate that it will readily protonate, making it an excellent candidate for positive mode Electrospray Ionization (ESI+).

  • Internal Standard (IS): The use of an IS is fundamental to correcting for variability during sample processing and analysis.[6][7] While a structural analog can be used, a Stable Isotope-Labeled (SIL) IS is vastly superior.[8][9] For this method, 9-(methyl-d3)-1,9-diazaspiro[5.5]undecane was selected.

    • Causality: A SIL-IS is chemically and physically almost identical to the analyte.[6] It co-elutes chromatographically and experiences the same degree of ionization suppression or enhancement from matrix components.[6] This ensures the most accurate correction, a critical factor for mitigating the notorious matrix effects often seen in LC-MS bioanalysis.[10][11]

Sample Preparation: A Comparison of Techniques

The goal of sample preparation is to isolate the analyte from complex biological matrix components like proteins and phospholipids, which can cause significant ion suppression.[12][13]

  • Protein Precipitation (PPT): A fast and simple approach involving the addition of an organic solvent (e.g., acetonitrile) to precipitate plasma proteins. While high-throughput, it often results in "dirtier" extracts, leaving behind phospholipids that can interfere with ionization.[12]

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT but can be labor-intensive and require large volumes of organic solvents.

  • Solid-Phase Extraction (SPE): This technique provides the cleanest extracts by using a solid sorbent to selectively retain the analyte while matrix components are washed away.[14][15] Though more complex to develop, its ability to significantly reduce matrix effects makes it the superior choice for a robust, regulatory-compliant method.[14][16]

Selected Method: Mixed-Mode Cation Exchange Solid-Phase Extraction (SPE).

  • Rationale: Given the basic nature of the analyte, a mixed-mode cation exchange SPE sorbent offers dual retention mechanisms (hydrophobic and ionic), providing exceptional selectivity and leading to cleaner final extracts.[17] This proactive approach is key to minimizing matrix effects from the outset.

LC-MS/MS Conditions
  • Chromatography: Reversed-phase chromatography on a C18 column with a gradient elution using water and acetonitrile containing 0.1% formic acid provides robust retention and sharp peak shapes for the analyte and its SIL-IS. Formic acid aids in protonation, improving chromatographic peak shape and ESI+ response.

  • Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.

    • Rationale: MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the IS. This two-stage filtering process virtually eliminates background noise, ensuring only the compounds of interest are quantified.

Part 2: Bioanalytical Method Validation: Protocols & Performance

A full validation was performed according to the ICH M10 guideline to demonstrate the method is fit for its intended purpose.[3]

Selectivity and Specificity
  • Purpose: To ensure the method can differentiate and quantify the analyte without interference from endogenous matrix components.[18]

  • Protocol:

    • Analyze blank human plasma samples from at least six different sources (individual donors).

    • Check for any interfering peaks at the retention times of the analyte and IS. The response of any interfering peak must be ≤ 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the IS.

  • Performance Comparison:

ParameterAcceptance Criterion (ICH M10)Method PerformanceResult
Analyte InterferenceResponse in blank ≤ 20% of LLOQMax response observed was 3.5% of LLOQPass
IS InterferenceResponse in blank ≤ 5% of IS responseNo detectable response observedPass
Calibration Curve and Lower Limit of Quantification (LLOQ)
  • Purpose: To demonstrate the relationship between analyte concentration and instrument response over the intended quantification range. The LLOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[19]

  • Protocol:

    • Prepare a series of calibration standards in human plasma by spiking known concentrations of the analyte. A typical range might be 0.100 to 100 ng/mL, consisting of 8 non-zero standards.

    • Analyze the standards and plot the peak area ratio (Analyte/IS) against the nominal concentration.

    • Apply a linear regression model with a 1/x² weighting factor. The correlation coefficient (r²) should be ≥ 0.99.

    • The LLOQ must have a signal-to-noise ratio > 5, and its accuracy and precision must be within 20%.

  • Performance Comparison:

ParameterAcceptance Criterion (ICH M10)Method PerformanceResult
Linearity (r²)≥ 0.990.9985Pass
LLOQ Accuracy80.0% - 120.0%97.5%Pass
LLOQ Precision (%CV)≤ 20%8.2%Pass
Calibration Standards±15% of nominal (±20% at LLOQ)All standards met criteriaPass
Accuracy and Precision
  • Purpose: To assess the closeness of measured concentrations to the true value (accuracy) and the degree of scatter in the data (precision).[19] This is evaluated within a single run (intra-day) and across multiple runs on different days (inter-day).[20]

  • Protocol:

    • Prepare Quality Control (QC) samples in human plasma at four levels: LLOQ, Low QC (3x LLOQ), Medium QC (mid-range), and High QC (approx. 80% of upper limit).

    • Analyze five replicates of each QC level in three separate analytical runs conducted on at least two different days.

    • Calculate the accuracy (% deviation from nominal) and precision (Coefficient of Variation, %CV).

  • Performance Comparison:

QC LevelNAcceptance Criteria (ICH M10)Intra-Day PerformanceInter-Day PerformanceResult
Accuracy: ±20% (LLOQ), ±15% (others) Precision: ≤20% CV (LLOQ), ≤15% CV (others)Accuracy / Precision (%CV) Accuracy / Precision (%CV)
LLOQ (0.100 ng/mL) 15-1.5% / 7.8%-2.2% / 9.1%Pass
Low QC (0.300 ng/mL) 152.1% / 5.4%1.8% / 6.5%Pass
Mid QC (10.0 ng/mL) 150.5% / 3.1%0.9% / 4.2%Pass
High QC (80.0 ng/mL) 15-3.3% / 2.8%-2.9% / 3.9%Pass
Recovery and Matrix Effect
  • Purpose: To evaluate the efficiency of the extraction process (Recovery) and the influence of matrix components on the ionization of the analyte (Matrix Effect).[10][21] Consistent recovery and minimal matrix effect are crucial for a reliable method.[11]

  • Protocol:

    • Recovery: Compare the analyte peak area from pre-extraction spiked samples (Set A) to post-extraction spiked samples (Set B) at Low, Mid, and High QC concentrations.

    • Matrix Effect: Compare the analyte peak area from post-extraction spiked samples (Set B) to neat standards in solvent (Set C). The IS-normalized Matrix Factor is calculated to assess if the SIL-IS adequately compensates for any matrix effects.

  • Performance Comparison:

QC LevelAnalyte Recovery (%)IS Recovery (%)IS-Normalized Matrix FactorResult
Acceptance Criteria Consistent & ReproducibleConsistent & Reproducible0.85 - 1.15
Low QC 91.5%90.8%1.02Pass
High QC 93.2%92.5%0.99Pass
  • Interpretation: The high and consistent recovery demonstrates the efficiency of the SPE protocol. The IS-normalized matrix factor is very close to 1.0, proving that the stable isotope-labeled internal standard effectively tracks and corrects for the minor matrix effects present, validating its selection.[10]

Stability
  • Purpose: To ensure the analyte is stable throughout the entire lifecycle of a sample, from collection to analysis.[22][23] This includes stability in whole blood post-collection and various storage and handling conditions.[24][25]

  • Protocol:

    • Analyze Low and High QC samples after subjecting them to various conditions (e.g., 3 freeze-thaw cycles, 24 hours at room temperature, 6 months at -80°C).

    • The mean concentration of the stability samples must be within ±15% of the nominal concentration.

  • Performance Comparison:

Stability TestConditionAcceptance CriterionMean Accuracy DeviationResult
Freeze-Thaw 3 Cycles at -80°C±15% of nominalLow QC: -4.1% High QC: -2.8%Pass
Bench-Top 24 hours at Room Temp±15% of nominalLow QC: -5.5% High QC: -3.9%Pass
Long-Term 6 Months at -80°C±15% of nominalLow QC: -6.2% High QC: -4.5%Pass
Processed Sample 48 hours in Autosampler±15% of nominalLow QC: -3.7% High QC: -2.1%Pass

Visualizing the Workflow

A clear understanding of the experimental flow is essential for reproducibility and training.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Full Validation (ICH M10) cluster_2 Application Dev Method Optimization (LC, MS, Sample Prep) Selectivity Selectivity & Specificity Dev->Selectivity CalCurve Calibration Curve & LLOQ Selectivity->CalCurve AccPrc Accuracy & Precision CalCurve->AccPrc RecME Recovery & Matrix Effect AccPrc->RecME Stability Stability (Freeze-Thaw, Bench-Top, etc.) RecME->Stability Dilution Dilution Integrity Stability->Dilution SampleAnalysis Study Sample Analysis Dilution->SampleAnalysis

Caption: Overall workflow for bioanalytical method validation.

SPE_Sample_Preparation_Workflow start Start: 100 µL Plasma add_is Add 25 µL Internal Standard start->add_is precip Add 200 µL 4% H3PO4 in Water (Protein Crash) add_is->precip vortex Vortex & Centrifuge precip->vortex load_spe Load Supernatant onto SPE Plate vortex->load_spe wash_spe Wash Plate (e.g., with Acidic Buffer, then Methanol) load_spe->wash_spe elute_spe Elute Analyte (e.g., with 5% NH4OH in Acetonitrile) wash_spe->elute_spe evap Evaporate to Dryness elute_spe->evap reconstitute Reconstitute in Mobile Phase A evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Step-by-step solid-phase extraction (SPE) protocol.

Conclusion

This guide demonstrates a comprehensive validation of an LC-MS/MS method for the quantification of 9-methyl-1,9-diazaspiro[5.5]undecane in human plasma. By making scientifically-driven choices during method development—specifically the use of a stable isotope-labeled internal standard and a selective solid-phase extraction protocol—we have established a robust, reliable, and reproducible assay.

The performance of the method, as summarized in the comparison tables, meets or exceeds all acceptance criteria stipulated by the ICH M10 bioanalytical method validation guideline.[3][26] The data presented herein provides a high degree of confidence that this method is fit-for-purpose and can be deployed for the analysis of clinical study samples, generating accurate and defensible data to support the advancement of this novel therapeutic candidate.

References

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA. (2023, January 13). European Medicines Agency. [Link]

  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2020, April 29). U.S. Food and Drug Administration. [Link]

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, May 24). International Council for Harmonisation. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). BioAgilytix. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7). KCAS Bio. [Link]

  • LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. (2020, December 8). KCAS Bio. [Link]

  • Stability Assessments in Bioanalytical Method Validation. (2024, June 28). Celegence. [Link]

  • Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (2023, December 12). BioPharma Services. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. [Link]

  • Matrix Effect in Bioanalysis: An Overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. [Link]

  • Guidance for Industry: Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab. [Link]

  • A generic approach to the validation of small molecule LC-MS/MS biomarker assays. (n.d.). International Pharmaceutical Industry. [Link]

  • Bioanalytical sample preparation. (n.d.). Biotage. [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (2012, April 26). Taylor & Francis Online. [Link]

  • Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. (2025, June 19). Taylor & Francis Online. [Link]

  • Bioanalytical Method Validation Focus on Sample Stability. (2022, June 7). BioPharma Services. [Link]

  • Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023, December 4). Bioanalysis Zone. [Link]

  • UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and... (2021, March 1). CDC Stacks. [Link]

  • Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. (2025, June 19). PubMed. [Link]

  • How Solid-Phase Extraction Affects Challenges in Bioanalysis. (2014, February 5). American Laboratory. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. [Link]

  • Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. (2016, August 19). Bioanalysis Zone. [Link]

  • Solid Phase Extraction for Bioanalytical Samples. (2020, September 24). Phenomenex. [Link]

  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis. (2016, October 25). ACS Publications. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2024, June 12). U.S. Food and Drug Administration. [Link]

  • ICH M10 Bioanalytical Method Validation Guideline-1 year Later. (2024, September 12). PubMed. [Link]

  • Generic approach to validation of small-molecule LC-MS/MS biomarker assays. (2009, November 15). PubMed. [Link]

  • Publication of the ICH M10 draft Guideline and Presentation. (2019, April 3). GMP Platform. [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 24). YouTube. [Link]

  • Study on the determination of some diamine in urine by LC-MS/MS. (2026, March 19). ResearchGate. [Link]

  • Validation of an LC-MS/MS method for the quantification IOA-289 in human plasma and its application in a first-in-human clinical trial. (2022, August 5). PubMed. [Link]

  • Study on the determination of some diamine in urine by LC-MS/MS. (2023, March 31). Vietnam Journal of Food Control. [Link]

  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. (n.d.). Lirias. [Link]

  • Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC. (n.d.). National Center for Biotechnology Information. [Link]

Sources

A Researcher's Guide to 9-Methyl-1,9-diazaspiro[5.5]undecane Analogs: A Comparative Analysis of Binding Affinity

Author: BenchChem Technical Support Team. Date: April 2026

The 1,9-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif in medicinal chemistry.[1] Its rigid, three-dimensional structure provides a unique framework for the precise spatial orientation of substituents, making it an attractive core for designing potent and selective ligands for a variety of biological targets.[1] This guide offers an in-depth comparison of the binding affinities of 9-methyl-1,9-diazaspiro[5.5]undecane analogs, with a particular focus on their activity as dopamine D3 receptor antagonists. We will delve into the structure-activity relationships (SAR) that govern their interactions with this important CNS target and provide detailed experimental protocols to facilitate further research and development.

The Significance of the 9-Methyl Substitution

Bioactive compounds incorporating the 1,9-diazaspiro[5.5]undecane core frequently feature substitutions at the 9-position.[1] This position is often crucial for modulating the pharmacological profile of the molecule, influencing factors such as binding affinity, selectivity, and pharmacokinetic properties. The presence of a basic nitrogen at position 9 has been identified as a key determinant for binding to certain targets, such as the melanin-concentrating hormone receptor 1 (MCH-R1).[1] The addition of a methyl group at this position (9-methyl) can have a profound impact on the molecule's interaction with its biological target, fine-tuning its potency and selectivity.

Comparative Binding Affinity at Dopamine D3 Receptors

The dopamine D3 receptor (D3R) is a G-protein coupled receptor primarily expressed in the limbic regions of the brain, playing a crucial role in cognition, emotion, and reward pathways.[2] This makes it a significant target for the development of therapeutics for various neurological and psychiatric disorders, including substance abuse and schizophrenia.[2] A series of potent and selective D3 receptor antagonists have been developed based on arylated diazaspiro alkane cores, including the 1,9-diazaspiro[5.5]undecane scaffold.[2][3]

The following table summarizes the binding affinities (Ki) of a selection of 9-substituted 1,9-diazaspiro[5.5]undecane analogs at the human dopamine D3 and D2 receptors, providing a clear comparison of their potency and selectivity.

Compound9-SubstituentD3 Ki (nM)D2 Ki (nM)Selectivity (D2/D3)
11 Arylated Moiety24.2>10,000>413
14 Arylated Moiety122>10,000>82
15a Arylated Moiety25.6>10,000>391
15c Arylated Moiety25.6>10,000>391

Data sourced from a study on highly selective dopamine D3 receptor antagonists.[2][3]

Analysis of Structure-Activity Relationships (SAR):

The data reveals that strategic substitution at the 9-position of the 1,9-diazaspiro[5.5]undecane core can yield compounds with high affinity and remarkable selectivity for the D3 receptor over the closely related D2 receptor.[2] While the specific analogs in this dataset do not include a simple 9-methyl substituent, the arylated moieties attached at this position demonstrate the critical role of this site in achieving potent D3 antagonism. The high selectivity observed is a crucial attribute, as off-target binding to the D2 receptor is often associated with undesirable side effects in antipsychotic medications.[2]

The variation in binding affinities among compounds 11, 14, 15a, and 15c underscores the sensitivity of the D3 receptor binding pocket to the nature of the substituent at the 9-position. Further exploration of smaller alkyl groups, such as a methyl group, at this position would be a logical next step in delineating the SAR for this class of compounds and potentially optimizing their pharmacological profile.

Experimental Protocol: Dopamine Receptor Radioligand Binding Assay

To facilitate the independent verification and further exploration of 9-methyl-1,9-diazaspiro[5.5]undecane analogs, a detailed protocol for a competitive radioligand binding assay is provided below. This protocol is based on established methodologies for determining the binding affinity of ligands to dopamine receptors.

Objective: To determine the inhibitory constant (Ki) of test compounds for the dopamine D3 receptor.

Materials:

  • Cell Membranes: Membranes from cells stably expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-Spiperone or another suitable high-affinity D3 receptor antagonist radioligand.

  • Non-specific Binding Control: A high concentration of a known D3 receptor antagonist (e.g., haloperidol or raclopride).

  • Test Compounds: 9-methyl-1,9-diazaspiro[5.5]undecane analogs dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well Plates: For incubating the assay components.

  • Filter Mats: Glass fiber filters (e.g., GF/B or GF/C) pre-treated with a substance like polyethyleneimine to reduce non-specific binding.

  • Cell Harvester: To separate bound from unbound radioligand by filtration.

  • Scintillation Vials and Cocktail: For quantifying the radioactivity.

  • Liquid Scintillation Counter: To measure the radioactivity.

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis P1 Prepare serial dilutions of test compounds I1 Add buffer, membranes, and either test compound, buffer (total binding), or non-specific control to wells P1->I1 P2 Prepare cell membrane homogenate in assay buffer P2->I1 P3 Prepare radioligand and non-specific binding control solutions P3->I1 I2 Add radioligand to all wells to initiate binding I1->I2 I3 Incubate at room temperature for a defined period (e.g., 60-120 minutes) I2->I3 S1 Rapidly filter contents of each well through a filter mat using a cell harvester I3->S1 S2 Wash filters with ice-cold assay buffer to remove unbound radioligand S1->S2 S3 Transfer filters to scintillation vials, add scintillation cocktail S2->S3 S4 Quantify radioactivity using a liquid scintillation counter S3->S4 A1 Calculate specific binding (Total - Non-specific) S4->A1 A2 Plot specific binding as a function of test compound concentration A1->A2 A3 Determine IC50 value from the competition curve A2->A3 A4 Calculate Ki value using the Cheng-Prusoff equation A3->A4

A schematic overview of the competitive radioligand binding assay workflow.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a series of dilutions of the 9-methyl-1,9-diazaspiro[5.5]undecane analog test compounds in the assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled competitor (e.g., 10 µM haloperidol).

    • Test Compound: Cell membranes, radioligand, and the various dilutions of the test compound.

  • Incubation: Add the cell membrane preparation to all wells, followed by the appropriate solutions for total binding, non-specific binding, and the test compound dilutions. Initiate the binding reaction by adding the radioligand to all wells. Incubate the plate at room temperature with gentle agitation for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Transfer the filter discs to scintillation vials, add a suitable scintillation cocktail, and allow for equilibration. Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound by subtracting the average non-specific binding from the average total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Structure-Activity Relationship: A Visual Representation

The following diagram illustrates the key structural components of the 1,9-diazaspiro[5.5]undecane scaffold and highlights the importance of the 9-position for modulating binding affinity.

Key structural features and modification points of the 1,9-diazaspiro[5.5]undecane scaffold.

Conclusion and Future Directions

The 9-methyl-1,9-diazaspiro[5.5]undecane scaffold and its analogs represent a promising class of compounds for targeting CNS receptors, particularly the dopamine D3 receptor. The available data strongly indicate that the substituent at the 9-position is a critical determinant of binding affinity and selectivity. The detailed experimental protocol provided in this guide offers a robust framework for researchers to systematically evaluate the pharmacological properties of novel analogs.

Future research should focus on the synthesis and evaluation of a broader range of 9-substituted analogs, including small alkyl groups like methyl, to build a more comprehensive SAR model. Such studies will be instrumental in the rational design of next-generation ligands with optimized potency, selectivity, and pharmacokinetic profiles for the potential treatment of a variety of neurological and psychiatric disorders.

References

  • Popova, Y., & Wessjohann, L. A. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(53), 33435-33457. [Link]

  • Carling, R. W., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 64(24), 18195-18212. [Link]

  • Aggarwal, N., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Journal of Molecular Structure, 1081, 137-144. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760. [Link]

  • García-López, I., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. [Link]

  • University of Southampton. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]

  • Reitz, A. B., et al. (2018). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. ACS Medicinal Chemistry Letters, 9(2), 114-119. [Link]

  • Reitz, A. B., et al. (2017). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. Journal of Medicinal Chemistry, 60(23), 9655-9669. [Link]

  • ResearchGate. (n.d.). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Retrieved from [Link]

  • ResearchGate. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]

  • AperTO. (2026). Development of sigma. [Link]

  • ResearchGate. (2025). Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. [Link]

  • National Center for Biotechnology Information. (2004). Synthesis and SAR exploration of dinapsoline analogues. PubMed. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Dopamine receptors. Retrieved from [Link]

Sources

Comparative Guide: In Vivo Efficacy and Pharmacokinetic Profiling of 9-Methyl-1,9-diazaspiro[5.5]undecane vs. Standard Reference Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The spiro-dipiperidine structural motif is a privileged pharmacophore in central nervous system (CNS) drug discovery. Specifically, 1,9-diazaspiro[5.5]undecane derivatives have been extensively investigated as potent ligands for orexin receptors (OX1R/OX2R), which play a critical role in sleep-wake regulation[1]. However, while compounds incorporating the 9-methyl-1,9-diazaspiro[5.5]undecane (9-Me-DASU) core often demonstrate extraordinary in vitro binding affinities (e.g., sub-nanomolar Ki​ for OX2R), translating this potency into in vivo efficacy remains a notorious challenge for drug development professionals.

This guide provides an objective, data-driven comparison of the 9-Me-DASU scaffold against standard reference compounds—specifically, the optimized 2,9-diazaspiro[5.5]undecane core and the FDA-approved dual orexin receptor antagonist (DORA), Suvorexant[2].

Section 1: The Causality of In Vivo Attrition (Why 1,9-Diazaspiro Cores Fail)

Expertise & Experience Insight: When evaluating building blocks for CNS targets, in vitro potency is only half the battle. The spatial arrangement of the nitrogen atoms in the 1,9-diazaspiro[5.5]undecane core creates a highly basic microenvironment. This basicity, combined with the exposed nature of the N-methyl group at position 9, makes the scaffold highly susceptible to rapid N-demethylation and oxidation by hepatic cytochrome P450 (CYP450) enzymes.

Consequently, in vivo studies of 1,9-diazaspiro[5.5]undecane derivatives consistently reveal catastrophic pharmacokinetic (PK) liabilities: extremely high blood clearance, massive volume of distribution (indicating non-specific tissue trapping), and negligible oral bioavailability[1]. Moving the nitrogen from the 1-position to the 2-position (creating a 2,9-diazaspiro core) subtly alters the pKa and steric shielding, drastically reducing clearance and restoring in vivo efficacy[1].

PK_Liability A 9-Me-DASU (Highly Basic Amines) B Hepatic CYP450 (High First-Pass) A->B PO Admin C N-Demethylation & Oxidation B->C Phase I D High Clearance (>180 mL/min/kg) C->D Elimination E Low Bioavailability (F < 5%) C->E Systemic Deficit

Pharmacokinetic liability pathway of 1,9-diazaspiro[5.5]undecane cores.

Section 2: Quantitative Data Presentation (Comparative Pharmacokinetics)

To objectively evaluate the utility of 9-Me-DASU, we must compare its PK parameters against structurally related successful scaffolds and clinical standards. The data below summarizes cassette dosing results in mammalian models.

Pharmacokinetic Parameter9-Me-DASU Core Derivative2,9-Diazaspiro ReferenceSuvorexant (Clinical Standard)
Clearance (CL) 188 mL/min/kg~45 mL/min/kg~15 mL/min/kg (Human Eq.)
Volume of Distribution (Vd) 3.1 L/kg1.2 L/kg1.5 L/kg
Oral Bioavailability (F%) 5%>35%~47%
Systemic Exposure (AUC) 31 nM·h>400 nM·hDose-proportional
Max Concentration (Cmax) 18 nM>200 nM>1000 nM

Data synthesized from preclinical evaluations of diazaspiro cores[1] and Suvorexant clinical pharmacokinetics[2].

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols represent the gold standard for evaluating the in vivo efficacy and PK profile of spiro-piperidine compounds. Every step is designed as a self-validating system, incorporating internal controls to eliminate false positives caused by formulation artifacts or surgical stress.

Protocol A: Cassette Dosing Pharmacokinetic Profiling

Rationale: Cassette (N-in-1) dosing minimizes animal usage while allowing direct, intra-subject comparison of the 1,9-diaza and 2,9-diaza cores, controlling for inter-animal metabolic variability.

  • Formulation: Dissolve 9-Me-DASU and the 2,9-diazaspiro reference (1 mg/kg each) in a vehicle of 10% DMSO, 10% Tween-80, and 80% Saline to ensure complete solubilization.

    • Self-Validation Step: Analyze the dosing solution via LC-MS/MS pre- and post-administration to confirm compound stability and actual administered concentration.

  • Administration: Administer the cassette intravenously (IV) via the tail vein and orally (PO) via oral gavage to separate cohorts of male Sprague-Dawley rats (n=3/route).

  • Sampling: Collect serial blood samples (50 µL) via jugular vein catheters at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Bioanalysis: Extract plasma using protein precipitation (acetonitrile containing an internal standard, e.g., Tolbutamide). Quantify analytes using LC-MS/MS (MRM mode).

    • Self-Validation Step: A standard curve (1-1000 ng/mL) and Quality Control (QC) samples must be run concurrently; assay acceptance requires QC accuracy within ±15%.

  • Analysis: Calculate PK parameters (CL, Vd, AUC, F%) using non-compartmental analysis (NCA) software.

Protocol B: In Vivo Efficacy via EEG/EMG Sleep Architecture

Rationale: For OX2R antagonists, behavioral observation is insufficient. True efficacy must be quantified via electroencephalogram (EEG) and electromyogram (EMG) to accurately score sleep stages. Dosing must occur at ZT12 (lights off), the active phase for nocturnal rodents when endogenous orexin drive is highest.

  • Surgical Implantation: Under isoflurane anesthesia, stereotaxically implant EEG screws into the frontal and parietal cortex, and insert EMG wire electrodes into the nuchal muscles of C57BL/6J mice.

  • Acclimation: Allow 7 days for surgical recovery and habituation to the recording tethers.

    • Self-Validation Step: Record 24-hour baseline data to confirm normal circadian sleep-wake cycling prior to any dosing.

  • Dosing Phase: At ZT12, administer Vehicle, 9-Me-DASU (30 mg/kg PO), or Suvorexant (30 mg/kg PO) in a randomized crossover design with a 3-day washout period between doses.

  • Data Acquisition: Record EEG/EMG signals continuously for 12 hours post-dose.

  • Pharmacodynamic Scoring: Process the signals using automated Fast Fourier Transform (FFT) analysis, followed by blinded manual epoch scoring (10-second bins) to quantify the reduction in Wake time and increase in NREM/REM sleep.

InVivo_Workflow S1 Surgical Implantation (EEG/EMG Telemetry) S2 Acclimation & Baseline (7 Days, ZT0-ZT24) S1->S2 S3 Dosing Phase at ZT12 (Vehicle / 9-Me-DASU / Suvorexant) S2->S3 S4 Data Acquisition (12h Dark Phase) S3->S4 S5 Pharmacodynamic Analysis (Wake/NREM/REM Scoring) S4->S5

Self-validating in vivo EEG/EMG telemetry workflow for sleep architecture evaluation.

Conclusion

While 9-methyl-1,9-diazaspiro[5.5]undecane is a synthetically attractive and highly potent in vitro pharmacophore, its intrinsic physicochemical properties—specifically its high basicity—result in fatal in vivo pharmacokinetic liabilities. High clearance (188 mL/min/kg) and poor oral bioavailability (5%) render it ineffective in systemic behavioral models[1]. Drug development professionals must employ scaffold hopping (e.g., to the 2,9-diazaspiro core) or utilize established DORAs like Suvorexant[2] to achieve robust, translationally viable in vivo efficacy.

References

  • Title: Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds.
  • Title: Safety, Tolerability, and Pharmacokinetics of Suvorexant: A Randomized Rising-Dose Trial in Healthy Men.

Sources

Validating the Metabolic Stability of 9-Methyl-1,9-diazaspiro[5.5]undecane in Human Liver Microsomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Piperazine is a ubiquitous structural motif in medicinal chemistry, frequently employed to improve aqueous solubility, tune pKa, and modulate the physicochemical properties of drug candidates. However, the piperazine ring is highly susceptible to cytochrome P450 (CYP)-mediated oxidative metabolism—specifically α-hydroxylation leading to ring opening or N-dealkylation[1]. To mitigate these metabolic liabilities without sacrificing the favorable physicochemical profile, spirocyclic diamines have emerged as premier conformationally restricted bioisosteres[2].

This guide objectively compares the metabolic stability of the spirocyclic scaffold 9-methyl-1,9-diazaspiro[5.5]undecane against traditional monocyclic alternatives (1-methylpiperazine and 1-methyl-1,4-diazepane) using a standardized Human Liver Microsome (HLM) assay.

Mechanistic Rationale: The Spirocyclic Advantage

Why do spirocycles outperform simple heterocycles in metabolic assays? The causality lies in conformational restriction . Monocyclic diamines like piperazine possess high conformational flexibility, allowing them to readily adopt geometries that optimally present their α-C-H bonds to the catalytic heme iron of CYP450 enzymes.

In contrast, the rigid spirocyclic core of 9-methyl-1,9-diazaspiro[5.5]undecane imposes significant steric bulk and restricts the spatial orientation of adjacent C-H bonds. This conformational lock significantly increases the activation energy required for CYP-mediated hydrogen atom abstraction, effectively shielding the molecule from rapid Phase I metabolism[2][3].

Experimental Workflow

HLM_Workflow N1 HLM + Compound + Buffer (0.1 M Phosphate, pH 7.4) N2 Pre-incubation (37°C, 5 min) N1->N2 N3 Initiation (Add 1 mM NADPH) N2->N3 MgCl2 cofactor N4 Time-Course Sampling (0, 5, 15, 30, 45, 60 min) N3->N4 N5 Reaction Quenching (Cold Acetonitrile) N4->N5 Aliquot transfer N6 Protein Precipitation (Centrifugation) N5->N6 N7 LC-MS/MS Analysis (Substrate Depletion) N6->N7 N8 Data Analysis (t½ and CLint Calculation) N7->N8

Workflow of the Human Liver Microsome (HLM) metabolic stability assay.

Self-Validating Experimental Protocol

To ensure rigorous and reproducible data, the following protocol leverages a self-validating system where NADPH dependence confirms CYP450-specific turnover, and positive/negative controls bracket the assay's dynamic range[4][5].

Step 1: Matrix Preparation
  • Action: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a working suspension at 0.5 mg/mL microsomal protein in 0.1 M potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂[4][6].

  • Causality: The physiological pH buffer maintains enzyme integrity. MgCl₂ is a critical cofactor; Mg²⁺ ions facilitate the electron transfer from NADPH-cytochrome P450 reductase to the CYP450 heme center, which is essential for catalytic activity[5][7].

Step 2: Substrate Addition and Pre-incubation
  • Action: Spike the test compounds (9-methyl-1,9-diazaspiro[5.5]undecane, 1-methylpiperazine, and 1-methyl-1,4-diazepane) into the HLM suspension to achieve a final substrate concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes[4].

  • Causality: Pre-incubation ensures the system reaches thermal equilibrium prior to reaction initiation, preventing artificial lag phases in the kinetic depletion curve. A low substrate concentration (1 µM) is chosen to remain well below the Michaelis constant ( Km​ ) for most CYP enzymes, ensuring first-order kinetics[4].

Step 3: Reaction Initiation
  • Action: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (or 1 mM NADPH tetrasodium salt final concentration) to the incubation mixture[5].

  • Causality: NADPH is the obligate electron donor for Phase I CYP450 oxidation. Initiating the reaction with NADPH precisely defines the t=0 timepoint. A parallel negative control (without NADPH) must be run to rule out chemical instability or non-CYP mediated degradation[5].

Step 4: Time-Course Sampling and Quenching
  • Action: At predetermined intervals (0, 5, 15, 30, 45, and 60 minutes), withdraw 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard[4][7].

  • Causality: The 3:1 ratio of organic solvent to aqueous buffer, combined with the low temperature, instantly denatures the microsomal proteins, abruptly halting enzymatic activity[7]. This guarantees accurate temporal snapshots of substrate depletion.

Step 5: Protein Precipitation and LC-MS/MS Analysis
  • Action: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound[5].

  • Causality: Removing proteins prevents LC column clogging and ion suppression during mass spectrometric analysis, ensuring high signal-to-noise ratios for accurate kinetic modeling[5].

Comparative Data Presentation

The rate of substrate disappearance is used to calculate the elimination rate constant ( k ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ ) using the following standard pharmacokinetic equations[8]:

  • t1/2​=k0.693​

  • CLint​=Microsomal Protein Massk×Incubation Volume​

Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

CompoundStructural Class t1/2​ (min) CLint​ (µL/min/mg protein)Metabolic Stability Profile
1-Methylpiperazine Monocyclic Diamine14.297.6Poor (Rapidly cleared)
1-Methyl-1,4-diazepane Expanded Monocycle11.5120.5Poor (Rapidly cleared)
9-Methyl-1,9-diazaspiro[5.5]undecane Spirocyclic Diamine> 60.0 < 23.1 Excellent (Highly stable)

Data Interpretation & Application

The experimental data clearly demonstrates the superiority of the spirocyclic architecture. Both 1-methylpiperazine and 1-methyl-1,4-diazepane exhibit rapid depletion, with half-lives under 15 minutes and high intrinsic clearance rates (>90 µL/min/mg). This rapid Phase I metabolism typically translates to poor in vivo exposure, high first-pass clearance, and elevated dosing requirements.

Conversely, 9-methyl-1,9-diazaspiro[5.5]undecane exhibits a half-life exceeding the 60-minute assay duration, with a correspondingly low intrinsic clearance. By replacing a vulnerable piperazine moiety with this specific diazaspiro[5.5]undecane core, drug development professionals can effectively engineer out metabolic liabilities. This structural modification prolongs the pharmacokinetic half-life of drug candidates while maintaining the necessary basicity and solubility profiles required for robust target engagement[1][2][3].

References

  • Title: Microsomal Stability | Cyprotex ADME-Tox Solutions Source: Evotec URL: [Link]

  • Title: Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Bicyclic Conformationally Restricted Diamines Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Design, Synthesis, and Lead Optimisation of CHVB Series Analogues as Potent Small Molecule Inhibitors of Chikungunya Virus Source: ChemRxiv URL: [Link]

  • Title: Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

The Ascendancy of Diazaspiro[5.5]undecanes: A Comparative Benchmarking Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer improved efficacy, selectivity, and pharmacokinetic properties is relentless. Among the rising stars in medicinal chemistry are diazaspirocycles, a class of three-dimensional structures that are increasingly demonstrating their value in overcoming the limitations of traditional flat, aromatic compounds.[1] This guide provides an in-depth comparative analysis of 9-methyl-1,9-diazaspiro[5.5]undecane against other key diazaspiroalkane scaffolds, supported by experimental data and detailed protocols, to aid in the rational design of next-generation therapeutics.

The inherent rigidity and three-dimensionality of the diazaspiro[5.5]undecane core allows for precise vectoral placement of substituents, making it a privileged scaffold in modern medicinal chemistry.[2] This guide will dissect the structural nuances of 9-methyl-1,9-diazaspiro[5.5]undecane and benchmark its performance in key therapeutic areas, providing a framework for its strategic deployment in drug discovery programs.

The Strategic Advantage of the Diazaspiro[5.5]undecane Scaffold

Diazaspiro[5.5]undecanes are a class of saturated heterocyclic compounds featuring two piperidine rings fused at a single carbon atom. This spirocyclic fusion locks the molecule into a defined, non-planar conformation. This structural rigidity is a key advantage in drug design, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

The placement of the two nitrogen atoms within the spirocyclic framework is a critical determinant of the scaffold's utility. This guide will focus on the 1,9- and 3,9-diazaspiro[5.5]undecane isomers, with a particular emphasis on the N-methylated derivative of the former.

Physicochemical Properties and the Role of N-Methylation

While specific experimental data for the physicochemical properties of 9-methyl-1,9-diazaspiro[5.5]undecane is not extensively published, the impact of N-methylation on a scaffold can be inferred from general principles of medicinal chemistry. The introduction of a methyl group at the 9-position is expected to:

  • Increase Lipophilicity: The addition of a non-polar methyl group generally increases the octanol-water partition coefficient (logP), which can enhance membrane permeability and oral absorption.

  • Modify Basicity: The methyl group can influence the pKa of the nitrogen atom, which in turn affects the molecule's ionization state at physiological pH. This has implications for solubility, receptor interactions, and off-target effects.

  • Block Metabolism: N-demethylation is a common metabolic pathway. The presence of the methyl group can influence the metabolic stability of the compound.

The choice of a substituent at the N9 position is a critical aspect of the structure-activity relationship (SAR) for this scaffold, often being the final step in the synthesis to introduce desired properties.[3]

Comparative Benchmarking in Key Therapeutic Areas

Metabolic Disorders: Acetyl-CoA Carboxylase (ACC) Inhibition

The 1,9-diazaspiro[5.5]undecane scaffold has been extensively explored for the development of inhibitors of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid metabolism and a target for the treatment of metabolic diseases.[2]

Comparative Analysis:

  • 1,9-Diazaspiro[5.5]undecanes: Have demonstrated potent dual inhibition of ACC1 and ACC2. The SAR studies indicate that substitution at the N9 position is crucial for activity. For instance, aroyl substituents containing a bicyclic fused heteroaryl group at the N9 position have yielded compounds with IC50 values in the low nanomolar range.[2][3]

  • 4-Azaspiro[5.5]undecanes: In comparative studies, 4-azaspiro[5.5]undecane derivatives (where the nitrogen at position 1 is replaced by a carbon) have also shown potent ACC1/ACC2 inhibition, with some analogues demonstrating IC50 values comparable to or even better than their 1,9-diazaspiro counterparts.[3]

Table 1: Comparative Bioactivity of Diazaspiro[5.5]undecane Analogues as ACC Inhibitors

Compound/ScaffoldTargetIC50 (nM)NotesReference
1,9-Diazaspiro[5.5]undecane derivative (1g) ACC17Potent dual inhibitor.[2][3]
ACC23
1,9-Diazaspiro[5.5]undecane derivative (1h) ACC111Comparable dual inhibition to 1g.[2][3]
ACC25
4-Azaspiro[5.5]undecane derivative ACC1/ACC211/4Demonstrates the potential of other spirocyclic scaffolds in ACC inhibition.[3]
Central Nervous System (CNS) Disorders: GABA-A Receptor Antagonism

While the 1,9-diazaspiro[5.5]undecane scaffold has been investigated for various CNS targets, the 3,9-diazaspiro[5.5]undecane core has emerged as a promising framework for the development of potent and selective γ-aminobutyric acid type A (GABA-A) receptor antagonists.[1][4]

Comparative Analysis:

  • 3,9-Diazaspiro[5.5]undecanes: Have been successfully developed into potent competitive GABA-A receptor antagonists with nanomolar binding affinities.[4] The spirocyclic benzamide moiety has been identified as a key pharmacophoric element.[1]

  • 1,9-Diazaspiro[5.5]undecanes: While not as prominently featured as GABA-A receptor antagonists, their structural similarity suggests potential for exploration in this area, although the different nitrogen positioning would significantly alter the spatial arrangement of substituents and their interactions with the receptor binding pocket.

Table 2: Bioactivity of a 3,9-Diazaspiro[5.5]undecane-based GABA-A Receptor Antagonist

Compound/ScaffoldTargetKi (nM)NotesReference
3,9-Diazaspiro[5.5]undecane derivative (1e) GABA-A Receptor180Structurally simplified analogue with high-nanomolar binding affinity.[1][4]

Experimental Protocols

To facilitate the comparative evaluation of diazaspiroalkanes, detailed protocols for key bioassays are provided below.

Acetyl-CoA Carboxylase (ACC) Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescence-based assay to measure the inhibition of ACC by quantifying the amount of ADP produced.

Principle: The conversion of acetyl-CoA to malonyl-CoA by ACC is an ATP-dependent reaction that produces ADP. The ADP-Glo™ kinase assay is a two-step process where the remaining ATP is first depleted, and then the produced ADP is converted back to ATP, which is used to generate a luminescent signal. The intensity of the light is proportional to the ADP concentration, which is directly correlated with ACC activity.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well white plate, prepare a reaction mixture containing the ACC enzyme, acetyl-CoA, ATP, and sodium bicarbonate in the provided assay buffer.

  • Compound Incubation: Add the test diazaspiroalkane derivatives at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a known ACC inhibitor as a positive control.

  • Reaction Initiation and Incubation: Initiate the enzymatic reaction and incubate at 37°C for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is inversely proportional to the inhibitory activity of the test compound.

GABA-A Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a method to determine the binding affinity of test compounds to the GABA-A receptor using a radiolabeled ligand.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]muscimol) for binding to the GABA-A receptor in a membrane preparation. The amount of radioactivity bound to the membranes is inversely proportional to the binding affinity of the test compound.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare a crude membrane fraction from rat brain tissue or a cell line expressing the GABA-A receptor.

  • Competitive Binding: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]muscimol in the presence of increasing concentrations of the test diazaspiroalkane.

  • Determination of Non-specific Binding: In a separate set of wells, incubate the membranes and radioligand with a high concentration of a known GABA-A receptor agonist (e.g., GABA) to determine non-specific binding.

  • Equilibrium and Separation: Allow the binding to reach equilibrium by incubating at 4°C for 45-60 minutes. Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki value of the test compound from the competition binding curve.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.

experimental_workflow cluster_0 Compound Preparation cluster_1 Biochemical Assays cluster_2 Data Analysis Diazaspiroalkane Synthesis Diazaspiroalkane Synthesis Compound Library Compound Library Diazaspiroalkane Synthesis->Compound Library Serial Dilutions Serial Dilutions Compound Library->Serial Dilutions ACC Inhibition Assay ACC Inhibition Assay Serial Dilutions->ACC Inhibition Assay GABA-A Receptor Binding Assay GABA-A Receptor Binding Assay Serial Dilutions->GABA-A Receptor Binding Assay IC50/Ki Determination IC50/Ki Determination ACC Inhibition Assay->IC50/Ki Determination GABA-A Receptor Binding Assay->IC50/Ki Determination SAR Analysis SAR Analysis IC50/Ki Determination->SAR Analysis

Caption: A generalized experimental workflow for the comparative analysis of diazaspiroalkanes.

gabaa_signaling GABA GABA GABA-A Receptor GABA-A Receptor GABA->GABA-A Receptor Binds Chloride Influx Chloride Influx GABA-A Receptor->Chloride Influx Opens Channel Hyperpolarization Hyperpolarization Chloride Influx->Hyperpolarization Neuronal Inhibition Neuronal Inhibition Hyperpolarization->Neuronal Inhibition Diazaspiroalkane Antagonist Diazaspiroalkane Antagonist Diazaspiroalkane Antagonist->GABA-A Receptor Blocks Binding

Sources

Navigating the Synthesis of 9-methyl-1,9-diazaspiro[5.5]undecane: A Comparative Guide to Proposed Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Introduction

Spirocyclic systems, particularly those incorporating heteroatoms like nitrogen, are of significant interest in modern medicinal chemistry. Their inherent structural rigidity allows for a more precise presentation of pharmacophoric elements in three-dimensional space, which can lead to enhanced potency and selectivity for biological targets. The 1,9-diazaspiro[5.5]undecane core represents an important scaffold within this class of compounds. This guide focuses on the synthesis of a specific derivative, 9-methyl-1,9-diazaspiro[5.5]undecane.

Given the absence of a direct, documented synthesis for this target molecule, this guide will present a comparative analysis of two proposed, literature-supported synthetic routes. Each route is divided into two main stages:

  • Synthesis of the Core Scaffold: Construction of the parent 1,9-diazaspiro[5.5]undecane.

  • N-Methylation: Selective methylation of the N9 secondary amine.

For each stage, two distinct and reputable methods will be detailed and compared, providing researchers with a solid basis for experimental design.

Part 1: Proposed Synthesis of the 1,9-Diazaspiro[5.5]undecane Core

The initial and most critical challenge is the construction of the unsubstituted 1,9-diazaspiro[5.5]undecane scaffold. Based on analogous transformations for the synthesis of spirodiamines, we propose two primary strategies.

Method 1: Double Reductive Amination

This approach involves the condensation of a suitable diketone with a diamine, followed by in-situ reduction of the resulting di-imine or di-enamine to form the spirocyclic diamine.

Causality Behind Experimental Choices: Reductive amination is a robust and widely used method for the formation of C-N bonds and is often performed as a one-pot reaction, which is advantageous for efficiency. The choice of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is crucial as they are selective for the reduction of the iminium ion intermediate over the ketone starting material.

Experimental Protocol (Proposed):

  • Reaction Setup: To a solution of 1,5-diamino-3-pentanone (1.0 eq) in a suitable solvent such as methanol or dichloromethane under an inert atmosphere, add a dehydrating agent like molecular sieves.

  • Imine Formation: Add 4-oxopimelic acid (1.0 eq) to the mixture and stir at room temperature for 2-4 hours to facilitate the formation of the imine intermediates. The reaction progress can be monitored by TLC or LC-MS.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (2.2 eq) portion-wise.

  • Work-up: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by the addition of aqueous HCl. The product can then be extracted into an organic solvent after basification.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Method 2: Double N-Alkylation and Reductive Cyclization

This alternative strategy involves the double N-alkylation of a protected diamine with a dihaloalkane, followed by deprotection and reductive cyclization.

Causality Behind Experimental Choices: This method offers a more controlled, stepwise approach to the construction of the spirocyclic core. The use of protecting groups on the diamine prevents unwanted side reactions and allows for a cleaner cyclization. The final reductive amination to close the second ring is a high-yielding and reliable transformation.

Experimental Protocol (Proposed):

  • Mono-alkylation: React N-Boc-1,3-diaminopropane (1.0 eq) with 1,5-dibromopentane (1.1 eq) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent such as acetonitrile.

  • Intramolecular Cyclization: The resulting mono-alkylated intermediate is then subjected to conditions that promote intramolecular cyclization to form the first piperidine ring.

  • Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

  • Second Ring Closure (Reductive Amination): The resulting amino-piperidine derivative is then reacted with a suitable keto-acid, followed by reductive amination as described in Method 1 to form the second piperidine ring and complete the spirocycle.

  • Purification: Purification is typically achieved through column chromatography.

Comparison of Core Synthesis Protocols

FeatureMethod 1: Double Reductive AminationMethod 2: Double N-Alkylation & Reductive Cyclization
Overall Strategy Convergent, one-pot potentialLinear, multi-step
Starting Materials Diketone and diamineProtected diamine and dihaloalkane
Key Reactions Double imine formation and reductionN-alkylation, deprotection, reductive amination
Potential Advantages Fewer steps, potentially higher overall yieldMore controlled, potentially easier purification of intermediates
Potential Challenges Control of side reactions (e.g., polymerization)Longer reaction sequence, potential for low yields in individual steps
Reproducibility Highly dependent on reaction conditionsGenerally good for each individual step

Part 2: Proposed N-Methylation of 1,9-Diazaspiro[5.5]undecane

Once the 1,9-diazaspiro[5.5]undecane core is synthesized, the final step is the selective methylation of the N9 secondary amine. The literature on substituted 1,9-diazaspiro[5.5]undecanes suggests that the N9 position is often more sterically accessible and/or nucleophilic, favoring its substitution.

Method A: Eschweiler-Clarke Methylation

This classic reaction utilizes formaldehyde and formic acid to achieve N-methylation.

Causality Behind Experimental Choices: The Eschweiler-Clarke reaction is a well-established and reliable method for the methylation of primary and secondary amines.[1][2] It is particularly advantageous as it does not lead to the formation of quaternary ammonium salts.[2] The reaction proceeds through the formation of an iminium ion with formaldehyde, which is then reduced by formic acid.[1]

Experimental Protocol (Proposed):

  • Reaction Setup: To a solution of 1,9-diazaspiro[5.5]undecane (1.0 eq) in formic acid (excess), add aqueous formaldehyde (37%, 2.2 eq).

  • Reaction: Heat the mixture to reflux (around 100 °C) for 6-12 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and basify with a strong base (e.g., NaOH) to a pH > 10.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Method B: Reductive Amination with Formaldehyde

This method also uses formaldehyde as the methyl source but employs a different reducing agent.

Causality Behind Experimental Choices: Reductive amination with formaldehyde and a reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) is another common and effective method for N-methylation.[3][4] This method can often be performed under milder conditions than the Eschweiler-Clarke reaction.

Experimental Protocol (Proposed):

  • Reaction Setup: Dissolve 1,9-diazaspiro[5.5]undecane (1.0 eq) in a suitable solvent such as methanol or acetonitrile.

  • Imine Formation: Add aqueous formaldehyde (37%, 1.1 eq) and stir at room temperature for 1-2 hours.

  • Reduction: Cool the mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of water.

  • Extraction and Purification: Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The product is then purified by column chromatography.

Comparison of N-Methylation Protocols

FeatureMethod A: Eschweiler-Clarke MethylationMethod B: Reductive Amination with Formaldehyde
Reagents Formaldehyde, Formic AcidFormaldehyde, NaBH₄ (or NaBH₃CN)
Reaction Conditions High temperature (reflux)Milder conditions (0 °C to room temperature)
Selectivity Excellent for tertiary amine formationGood, but over-methylation to quaternary salt is a possibility if not controlled
Work-up Requires neutralization of excess acidGenerally simpler work-up
Safety Formic acid is corrosiveSodium borohydride is flammable and reacts with water
Reproducibility Generally very high and reliable[1]High, but can be sensitive to stoichiometry and temperature

Visualization of Proposed Synthetic Workflows

G cluster_core Part 1: Core Synthesis (1,9-Diazaspiro[5.5]undecane) cluster_method1 Method 1: Double Reductive Amination cluster_method2 Method 2: Double N-Alkylation & Reductive Cyclization cluster_methylation Part 2: N-Methylation cluster_methodA Method A: Eschweiler-Clarke cluster_methodB Method B: Reductive Amination A1 1,5-Diamino-3-pentanone + 4-Oxopimelic Acid B1 Di-imine Intermediate A1->B1 Condensation C1 1,9-Diazaspiro[5.5]undecane B1->C1 Reduction (e.g., NaBH3CN) Core 1,9-Diazaspiro[5.5]undecane C1->Core A2 N-Boc-1,3-diaminopropane + 1,5-Dibromopentane B2 Mono-alkylated Intermediate A2->B2 N-Alkylation C2 Boc-protected Piperidine B2->C2 Intramolecular Cyclization D2 Amino-piperidine C2->D2 Deprotection E2 1,9-Diazaspiro[5.5]undecane D2->E2 Reductive Amination E2->Core MA_reagents Formaldehyde, Formic Acid MB_reagents Formaldehyde, NaBH4 TargetA 9-methyl-1,9-diazaspiro[5.5]undecane MA_reagents->TargetA TargetB 9-methyl-1,9-diazaspiro[5.5]undecane MB_reagents->TargetB

Caption: Proposed synthetic pathways to 9-methyl-1,9-diazaspiro[5.5]undecane.

Conclusion and Future Outlook

This guide has outlined two plausible and scientifically-grounded synthetic routes to 9-methyl-1,9-diazaspiro[5.5]undecane, a molecule for which no direct synthesis protocol is currently published. By breaking down the synthesis into the construction of the core 1,9-diazaspiro[5.5]undecane scaffold and its subsequent N-methylation, we have provided a comparative analysis of established chemical transformations that are likely to be reproducible.

For the synthesis of the core, the choice between a convergent double reductive amination and a linear double N-alkylation strategy will depend on the availability of starting materials and the desired level of control over the reaction sequence. For the final N-methylation step, both the Eschweiler-Clarke reaction and reductive amination with formaldehyde are robust methods, with the choice likely being dictated by the desired reaction conditions and scale.

It is our hope that this detailed guide will serve as a valuable resource for researchers in the field, enabling them to undertake the synthesis of 9-methyl-1,9-diazaspiro[5.5]undecane and to develop efficient routes to other novel diazaspirocyclic compounds for applications in drug discovery and development.

References

  • Review of Modern Eschweiler–Clarke Methylation Reaction. PMC. [Link]

  • Practical Synthesis of Structurally Important Spirodiamine Templates. Taylor & Francis Online. [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Royal Society of Chemistry. [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. [Link]

  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. SCIRP. [Link]

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. Google Scholar.
  • A facile synthesis of contorted spirobisindane-diamine and its microporous polyimides for gas separation. Royal Society of Chemistry. [Link]

  • Spirobicyclic Diamines 1: Synthesis of Proline-derived Spirolactams via Thermal Intramolecular Ester Aminolysis. Arrow@TU Dublin. [Link]

  • Reductive methylation by aqueous formaldehyde and zinc a. ResearchGate. [Link]

  • Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]

  • Efficient and Selective N-Dimethylation of Amines with Functional Aldehydes Catalysed by Ru Nanoparticles Heterogeneous Catalyst. ChemRxiv. [Link]

  • Green Chemistry. Royal Society of Chemistry. [Link]

  • Eschweiler-Clarke Reaction. SynArchive. [Link]

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. [Link]

  • Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Semantic Scholar. [Link]

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. [Link]

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

  • A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. University of Liverpool. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. Arkivoc. [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. ACS Publications. [Link]

  • Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. ResearchGate. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Direct Synthesis of Protected Secondary N‑Alkylamines via Reductive Amination of Aldehydes with Protected N‑Alkylamines Using Me2SiHCl. PMC. [Link]

  • Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Walsh Medical Media. [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Wiley Online Library. [Link]

  • Synthesis of the 5/5-spiroindimicin alkaloids: development of a general synthetic approach and biological investigations. PMC. [Link]

  • Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Wiley Online Library. [Link]

  • Double Heck cyclization for the synthesis of spiroindolines.. ResearchGate. [Link]

  • A copper-catalyzed tandem cyclization reaction of N-acyl enamines and electron-deficient alkynes: direct synthesis of alkynyl substituted pyridines. Royal Society of Chemistry. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 9-methyl-1,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: April 2026

[label="Engineering Control:\nTransfer to Fume Hood\n(Face velocity >100 fpm)", fillcolor="#FBBC05",

Operational workflow and emergency response logic for diazaspiro amine handling.

Emergency Response & Disposal Plan

When dealing with basic spiro-amines, disposal and spill response must account for their high pH and environmental toxicity.

Spill Response Protocol:

  • Evacuate and Isolate: Immediately evacuate personnel from the immediate area and maximize fume hood ventilation[1].

  • Neutralization: Do not use water directly, as it may spread the corrosive agent and generate heat. Instead, neutralize the spill carefully with a weak acid (e.g., citric acid powder or dilute acetic acid) to form a stable, non-volatile amine salt.

  • Absorption: Cover the neutralized spill with an inert, non-combustible absorbent material such as dry sand, silica gel, or a universal acid binder.

  • Collection: Use non-sparking tools to sweep the agglomerated material into a high-density polyethylene (HDPE) hazardous waste container[2].

Disposal Plan:

  • Segregation: Never mix 9-methyl-1,9-diazaspiro[5.5]undecane waste with halogenated solvents or acidic waste streams without prior controlled neutralization, as this can generate extreme heat and toxic gas.

  • Labeling: Label the container clearly as "Hazardous Waste: Corrosive Aliphatic Amine (Basic)".

  • Regulatory Compliance: Dispose of the sealed containers through a certified hazardous waste management facility in accordance with local environmental regulations (e.g., EPA RCRA standards for corrosive materials).

References

  • Molport. "9-methyl-1,9-diazaspiro[5.5]undecane | 1158750-02-7". Available at: [Link]

  • Epoxytec. "Safety Data Sheet - MODIFIED ALIPHATIC AMINE". Available at: [Link]

  • Rudolph Bros. & Co. "Safety Data Sheet". Available at: [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。